molecular formula C24H31Cl2N3O3 B1663679 Arc 239 dihydrochloride

Arc 239 dihydrochloride

货号: B1663679
分子量: 480.4 g/mol
InChI 键: SAJKHRHHDGSJEZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Selective α2B adrenoceptor antagonist (-log Kb = 8.51). Active in vivo and in vitro.>Selective α2B adrenoceptor antagonist (pKD values are 8.8, 6.7 and 6.4 at α2B, α2A, and α2D receptors respectively).

属性

IUPAC Name

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4,4-dimethylisoquinoline-1,3-dione;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3.2ClH/c1-24(2)19-9-5-4-8-18(19)22(28)27(23(24)29)17-14-25-12-15-26(16-13-25)20-10-6-7-11-21(20)30-3;;/h4-11H,12-17H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJKHRHHDGSJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)N(C1=O)CCN3CCN(CC3)C4=CC=CC=C4OC)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67339-62-2
Record name ARC 239
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Arc 239 Dihydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arc 239 dihydrochloride (B599025) is a potent and selective antagonist of the α2B and α2C adrenergic receptor subtypes.[1] It also exhibits a notable affinity for the serotonin (B10506) 1A (5-HT1A) receptor.[1] This dual activity makes it a valuable pharmacological tool for dissecting the physiological and pathological roles of these receptor systems. This in-depth technical guide provides a comprehensive overview of the mechanism of action of Arc 239 dihydrochloride, including its binding profile, downstream signaling effects, and detailed experimental protocols for its characterization.

Core Mechanism of Action

Arc 239 exerts its pharmacological effects primarily through competitive antagonism at α2B and α2C-adrenoceptors.[1] These receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).[2] Upon binding, Arc 239 prevents endogenous agonists, such as norepinephrine (B1679862) and epinephrine, from activating the receptor. This blockade inhibits the downstream signaling cascade, which involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced activity of protein kinase A (PKA).[2]

Quantitative Data Summary

The binding affinity of this compound has been characterized across various receptor subtypes and species. The following tables summarize the key quantitative data from radioligand binding assays.

Table 1: Binding Affinity of Arc 239 at Adrenergic Receptors

Receptor SubtypeSpecies/TissueAssay ConstantValueReference
α2B-AdrenergicRat KidneypKi7.06[1]
α2C-AdrenergicHumanpKi6.95[1]
α2B-AdrenoceptorNot specifiedpKD8.8[2]
α1-Adrenergic (non-selective)Rat Cerebral CortexKi0.3 nM[3]
α1A-AdrenergicHumanKd0.45 nM[3]
α1B-AdrenergicHumanKd7.08 nM[3]
α1D-AdrenergicHumanKd1.82 nM[3]
α2A-AdrenergicHumanpKi5.45[3]

Table 2: Binding Affinity of Arc 239 at Serotonin Receptors

Receptor SubtypeSpecies/TissueAssay ConstantValueReference
5-HT1ARat Brain Cortical MembranesKi63.1 nM[2]
5-HT1ARat Brain Cortical Membranes (radioligand: RX 821002)Ki136 nM[4]

Signaling Pathways

The primary mechanism of action of Arc 239 involves the blockade of the canonical α2-adrenergic signaling pathway. Its interaction with the 5-HT1A receptor follows a similar inhibitory pathway.

Arc239_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Arc239 Arc 239 a2_receptor α2B/C-Adrenoceptor Arc239->a2_receptor Blocks Agonist Agonist (e.g., Norepinephrine) Agonist->a2_receptor Activates G_protein Gi/o Protein a2_receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA PKA_active PKA (active) PKA->PKA_active Response Downstream Cellular Response PKA_active->Response Phosphorylates

Figure 1: Arc 239 Mechanism of Action at the α2B/C-Adrenoceptor.

Experimental Protocols

The characterization of Arc 239's mechanism of action relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Arc 239 for its target receptors.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_membranes 1. Prepare cell membranes expressing the receptor of interest. incubation 4. Incubate membranes, radioligand, and Arc 239 to reach equilibrium. prep_membranes->incubation prep_radioligand 2. Prepare a fixed concentration of a suitable radioligand. prep_radioligand->incubation prep_arc239 3. Prepare serial dilutions of Arc 239. prep_arc239->incubation filtration 5. Rapidly filtrate to separate bound and free radioligand. incubation->filtration washing 6. Wash filters with ice-cold buffer. filtration->washing quantification 7. Quantify radioactivity on filters using a scintillation counter. washing->quantification calc_ic50 8. Determine IC50 from the competition curve. quantification->calc_ic50 calc_ki 9. Calculate Ki using the Cheng-Prusoff equation. calc_ic50->calc_ki

Figure 2: Experimental Workflow for a Radioligand Binding Assay.

Methodology Details:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in an ice-cold buffer and subjected to differential centrifugation to isolate the membrane fraction.[4]

  • Binding Reaction: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]Rauwolscine for α2 receptors), and varying concentrations of unlabeled Arc 239.[3]

  • Incubation and Filtration: The mixture is incubated to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.[4]

  • Data Analysis: The radioactivity retained on the filters is measured. The IC50 value (the concentration of Arc 239 that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.[3]

[35S]GTPγS Binding Assay

This functional assay measures the ability of Arc 239 to antagonize agonist-induced G-protein activation.

Methodology Details:

  • Cell Culture and Membrane Preparation: Cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells) are cultured, and cell membranes are prepared as described for the radioligand binding assay.[3]

  • Assay Procedure: Membranes are incubated with an agonist, a range of concentrations of Arc 239, and [35S]GTPγS. In the presence of an agonist, the activated G-protein binds [35S]GTPγS.[3]

  • Data Analysis: The amount of bound [35S]GTPγS is quantified by scintillation counting. The ability of Arc 239 to inhibit the agonist-stimulated [35S]GTPγS binding is used to determine its potency (IC50).[3]

Platelet Aggregation Assay

This assay assesses the functional effect of Arc 239 on platelet function, a process involving α2A-adrenoceptors.

Platelet_Aggregation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_blood 1. Collect whole blood in citrate-containing tubes. prep_prp 2. Prepare platelet-rich plasma (PRP) by centrifugation. prep_blood->prep_prp pretreatment 3. Pre-treat PRP with Arc 239 or vehicle control. prep_prp->pretreatment induction 4. Induce platelet aggregation with an agonist (e.g., ADP, epinephrine). pretreatment->induction measurement 5. Measure the change in light transmittance or impedance over time. induction->measurement calc_aggregation 6. Calculate the percentage of aggregation. measurement->calc_aggregation determine_inhibition 7. Determine the inhibitory effect of Arc 239. calc_aggregation->determine_inhibition

Figure 3: Experimental Workflow for a Platelet Aggregation Assay.

Methodology Details:

  • Sample Preparation: Platelet-rich plasma is prepared from whole blood.[1]

  • Assay Procedure: The platelet suspension is pre-treated with Arc 239 before the addition of a pro-aggregating agent like adrenaline or ADP.[1]

  • Data Analysis: The change in light transmittance or impedance is recorded to determine the percentage of platelet aggregation. The inhibitory effect of Arc 239 is calculated by comparing the aggregation in its presence to a control.[1]

Conclusion

This compound is a well-characterized antagonist of α2B/C-adrenergic and 5-HT1A receptors. Its mechanism of action, centered on the blockade of the Gi/o-coupled signaling pathway, has been elucidated through a variety of in vitro assays. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important pharmacological tool. The distinct selectivity profile of Arc 239 makes it particularly useful for investigating the specific roles of α2B/C-adrenoceptor subtypes in health and disease.

References

An In-Depth Technical Guide to the Synthesis and Purity of Arc 239 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for Arc 239 dihydrochloride (B599025), a potent and selective α2B/α2C adrenoceptor antagonist. The information presented herein is intended for an audience with a strong background in organic chemistry and drug development. This document details proposed experimental protocols, purification methods, and analytical procedures for purity assessment. Additionally, it visualizes the synthetic workflow and the relevant biological signaling pathway.

Introduction

Arc 239, chemically known as 2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4,4-dimethyl-1,3(2H,4H)-isoquinolinedione dihydrochloride, is a valuable pharmacological tool for studying the physiological and pathological roles of α2B and α2C adrenergic receptors.[1][2][3] Its selectivity makes it a crucial ligand for differentiating between α2-adrenoceptor subtypes. This guide outlines a feasible multi-step synthesis, purification strategy, and purity analysis of Arc 239 dihydrochloride.

Table 1: Compound Profile

PropertyValue
IUPAC Name 2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4,4-dimethylisoquinoline-1,3-dione;dihydrochloride[4]
Synonyms This compound, ARC-239[4]
CAS Number 67339-62-2 (hydrate)[2]
Molecular Formula C₂₄H₂₉N₃O₃ · 2HCl[1]
Molecular Weight 480.43 g/mol (anhydrous basis)[1][2]
Appearance White to off-white powder[2]
Purity (typical) ≥98% (HPLC)[3][5]
Solubility Water (>5 mg/mL), DMSO (100 mM), Water (100 mM)[1][2]

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached through a convergent strategy. This involves the independent synthesis of two key intermediates: 1-(2-methoxyphenyl)piperazine (Intermediate A) and 4,4-dimethylisoquinoline-1,3(2H,4H)-dione (Intermediate B) . These intermediates are then coupled, followed by conversion to the dihydrochloride salt.

Synthesis_Workflow cluster_A Intermediate A Synthesis cluster_B Intermediate B Synthesis cluster_C Final Assembly A1 2-Methoxyaniline A3 1-(2-Methoxyphenyl)piperazine (Intermediate A) A1->A3 Condensation A2 Bis(2-chloroethyl)amine A2->A3 C3 Arc 239 (Free Base) A3->C3 N-Alkylation B1 2-Carboxy-α,α-dimethylbenzeneacetic acid B3 4,4-Dimethylisoquinoline-1,3(2H,4H)-dione (Intermediate B) B1->B3 Cyclization B2 Ammonia B2->B3 C2 N-(2-Chloroethyl)-4,4-dimethylisoquinoline-1,3-dione (Intermediate C) B3->C2 N-Alkylation C1 2-(2-Chloroethyl)amine C1->C2 C2->C3 C4 This compound C3->C4 Salt Formation (HCl) Alpha2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor α2B/α2C Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits mapk MAPK Pathway g_protein->mapk Modulates camp cAMP ac->camp Converts ATP to atp ATP pka PKA camp->pka Activates cellular_response Cellular Response (e.g., inhibition of neurotransmitter release) pka->cellular_response mapk->cellular_response agonist Agonist (e.g., Norepinephrine) agonist->receptor Activates arc239 Arc 239 (Antagonist) arc239->receptor Blocks

References

Arc 239 Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Selective α2B/2C-Adrenoceptor Antagonist: Chemical Properties, Mechanism of Action, and Experimental Applications

This technical guide provides a comprehensive overview of Arc 239 dihydrochloride (B599025), a potent and selective antagonist of the α2B and α2C adrenergic receptors. Designed for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, its mechanism of action, and detailed protocols for its use in key experimental assays.

Core Chemical and Physical Properties

Arc 239 dihydrochloride is a valuable pharmacological tool for dissecting the roles of α2-adrenoceptor subtypes. Its fundamental properties are summarized below.

PropertyValueReference(s)
CAS Number 67339-62-2[1]
Molecular Formula C₂₄H₂₉N₃O₃ · 2HCl[1][2]
Molecular Weight 480.43 g/mol (anhydrous basis)[1][2]
Appearance White to off-white powder[1]
Solubility >5 mg/mL in water[1]
Storage Short-term (up to 1 week): +4°C. Long-term (up to 12 months): -20°C or -80°C. Stock solutions are stable for up to 6 months at -20°C or -80°C.[2]

Pharmacological Profile: Binding Affinity and Selectivity

This compound exhibits a distinct selectivity profile for α-adrenergic receptor subtypes. It is a potent antagonist at the α2B and α2C subtypes with significantly lower affinity for the α2A subtype. Notably, it also displays affinity for the serotonin (B10506) 5-HT1A receptor, which should be a consideration in experimental design.[3][4]

Receptor SubtypeSpecies/Expression SystempKᵢ / pKₑKᵢ / Kₑ (nM)Reference(s)
α2A-Adrenoceptor Human recombinant (CHO cells)5.6~2512[5]
α2B-Adrenoceptor Human recombinant (CHO cells)8.4~4.0[5]
α2C-Adrenoceptor Human recombinant (CHO cells)7.08~83.2[5]
α2B-Adrenoceptor Rat Kidney7.06~87.1[5]
5-HT1A Receptor Rat brain cortical membranes-63.1 (radioligand: 8-OH-DPAT)[6]
5-HT1A Receptor Rat brain cortical membranes-136 (radioligand: RX 821002)[6]

Mechanism of Action and Signaling Pathways

This compound functions as a competitive antagonist at α2B and α2C-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).

Canonical Gi/o Signaling Pathway

The canonical signaling pathway for α2-adrenergic receptors involves the inhibition of adenylyl cyclase. Upon activation by an endogenous agonist like norepinephrine (B1679862) or epinephrine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). Arc 239 blocks this cascade by preventing agonist binding to the receptor.[3]

Canonical Gi/o Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Norepinephrine) a2_receptor α2B/2C-Adrenoceptor Agonist->a2_receptor Activates Arc239 Arc 239 Arc239->a2_receptor Blocks Gi_o Gi/o Protein a2_receptor->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Downstream Targets

Canonical Gi/o-protein coupled signaling pathway antagonized by Arc 239.
Non-Canonical MAPK/ERK Signaling Pathway

Recent studies have revealed that α2B-adrenergic receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This can occur through a more complex, cAMP-independent mechanism involving phospholipase A2 (PLA2), arachidonic acid release, and subsequent transactivation of the epidermal growth factor receptor (EGFR).[1][2]

Non-Canonical MAPK_ERK Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Agonist Agonist a2b_receptor α2B-Adrenoceptor Agonist->a2b_receptor Gi_o Gi/o Protein a2b_receptor->Gi_o PLA2 PLA2 Gi_o->PLA2 Activates AA Arachidonic Acid PLA2->AA Releases MMPs MMPs HB_EGF HB-EGF MMPs->HB_EGF Cleaves HB_EGF_pro pro-HB-EGF EGFR EGFR Shc Shc EGFR->Shc Phosphorylates HB_EGF->EGFR AA->MMPs Grb2_SOS Grb2/SOS Shc->Grb2_SOS Recruits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Response Proliferation, Differentiation ERK->Response

Non-canonical α2B-adrenoceptor-mediated MAPK/ERK signaling pathway.

Experimental Protocols

Detailed methodologies for key in vitro assays involving this compound are provided below.

Preparation of Stock Solutions

Proper preparation and storage of stock solutions are critical for experimental success.

Materials:

  • This compound powder

  • Sterile, high-purity water or DMSO

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • To prepare a 10 mM stock solution, add the appropriate volume of solvent (water or DMSO). For example, to prepare 1 mL of a 10 mM stock solution from a compound with a molecular weight of 480.43 g/mol , dissolve 4.8 mg in 1 mL of solvent.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution in aqueous solutions.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Label aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store aliquots at -20°C or -80°C.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of Arc 239.

Materials:

  • Receptor source: Cell membranes or tissue homogenates expressing α2-adrenergic receptors

  • Radioligand: e.g., [³H]Rauwolscine or [³H]Yohimbine at a concentration near its Kd

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold Assay Buffer

  • Non-specific binding control: 10 µM yohimbine (B192690) or phentolamine

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethylenimine (PEI)

  • Scintillation cocktail and liquid scintillation counter

Protocol:

  • Membrane Preparation:

    • Homogenize tissues or cells in ice-cold lysis buffer.

    • Centrifuge at low speed to remove debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the pellet and resuspend in assay buffer.

    • Determine protein concentration (e.g., BCA assay).

  • Assay Setup:

    • Prepare serial dilutions of Arc 239 in assay buffer (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • In a 96-well plate, add in order:

      • Assay buffer

      • Membrane preparation (e.g., 50-120 µg protein for tissue)

      • Radioligand

      • Arc 239 dilution or buffer (for total binding) or non-specific binding control.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer.

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot specific binding against the log concentration of Arc 239 to determine the IC₅₀.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.

Radioligand Binding Assay Workflow prep Membrane Preparation setup Assay Setup (Membranes, Radioligand, Arc 239) prep->setup incubate Incubation (30°C, 60 min) setup->incubate filter Filtration & Washing incubate->filter quantify Quantification (Scintillation Counting) filter->quantify analyze Data Analysis (IC50 -> Ki) quantify->analyze

Workflow for a competitive radioligand binding assay with Arc 239.
Functional Antagonism Assay (cAMP Measurement)

This assay measures the ability of Arc 239 to antagonize the agonist-induced inhibition of cAMP production.

Materials:

  • HEK293 or CHO cells stably expressing the human α2B or α2C adrenoceptor

  • Arc 239 stock solution

  • An α2-adrenoceptor agonist (e.g., UK 14,304) stock solution

  • Forskolin (B1673556)

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA)

  • cAMP detection kit

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and incubate overnight.

  • Antagonist Pre-incubation:

    • Wash cells with assay buffer.

    • Pre-incubate cells with various concentrations of Arc 239 (e.g., 1 nM to 10 µM) or vehicle control for 20-30 minutes at 37°C.

  • Agonist Stimulation:

    • Add the α2-adrenoceptor agonist at its EC₈₀ concentration (previously determined) and forskolin (to stimulate adenylyl cyclase) to the wells.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels using a cAMP detection kit, following the manufacturer's protocol.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the Arc 239 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ of Arc 239.

This in-depth technical guide provides a solid foundation for researchers utilizing this compound in their studies. By understanding its chemical properties, mechanism of action, and appropriate experimental protocols, scientists can effectively leverage this compound to investigate the physiological and pathological roles of α2B and α2C-adrenergic receptors.

References

An In-depth Technical Guide to the Biological Activity and Targets of Arc 239 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 10, 2025

Abstract

Arc 239 dihydrochloride (B599025) is a well-characterized pharmacological tool primarily recognized for its selective antagonist activity at α2B and α2C-adrenergic receptors over the α2A subtype.[1] It also demonstrates significant affinity for the serotonin (B10506) 5-HT1A receptor.[1] This technical guide provides a comprehensive overview of the biological activity and molecular targets of Arc 239 dihydrochloride. It includes a detailed summary of its binding affinities, in-depth experimental protocols for its characterization, and visual representations of the associated signaling pathways to support its application in pharmacological research.

Core Biological Activity and Targets

This compound functions as a competitive antagonist at specific G-protein coupled receptors (GPCRs). Its primary targets are the α2B and α2C-adrenergic receptor subtypes.[2][3] Additionally, it exhibits notable binding affinity for the 5-HT1A serotonin receptor, where it also acts as an antagonist.[4] The antagonistic action of Arc 239 at these receptors blocks the canonical Gαi/o-protein signaling cascade, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cyclic AMP (cAMP) levels that would normally be induced by endogenous agonists like norepinephrine (B1679862) and serotonin.[1][4]

Quantitative Binding Affinity Data

The binding profile of this compound has been extensively characterized across various receptor subtypes using radioligand binding assays. The following tables summarize the binding affinities reported in the literature.

Table 1: Binding Affinity of this compound for Adrenergic Receptors

Receptor SubtypeLigand/Assay ConditionpKdpKi-log KbReference
α2A-AdrenoceptorCHO cell membranes5.955.6[5]
α2A-Adrenoceptor6.7[2][6]
α2B-AdrenoceptorCHO cell membranes7.418.4[5]
α2B-Adrenoceptor8.88.51[2][6][7]
α2C-AdrenoceptorCHO cell membranes7.567.08[5]
α2D-Adrenoceptor6.4[2][6]

Table 2: Binding Affinity of this compound for Serotonin Receptors

Receptor SubtypeLigand/Assay ConditionpKiKi (nM)Reference
5-HT1A Receptor63.1[8]

Signaling Pathways

As an antagonist of Gαi/o-coupled receptors, Arc 239 blocks the downstream signaling cascades initiated by agonist binding. The primary mechanism involves preventing the inhibition of adenylyl cyclase, thereby maintaining intracellular cAMP levels.

G_protein_signaling cluster_membrane Plasma Membrane receptor α2B/α2C/5-HT1A Receptor g_protein Gαi/βγ Complex receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase (AC) g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts arc239 Arc 239 arc239->receptor Blocks agonist Agonist (e.g., Norepinephrine) agonist->receptor Activates atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Downstream Cellular Response pka->cellular_response

Antagonistic action of Arc 239 on Gαi-coupled receptor signaling.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of this compound.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of Arc 239 by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[1][9]

Materials:

  • Cell Membranes: Membrane preparations from cells stably expressing the target receptor (e.g., α2B-adrenergic receptor).[6][10]

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with known high affinity for the target receptor.

  • Competitor: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[1]

  • Wash Buffer: Ice-cold Assay Buffer.[1]

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radioactive ligand (e.g., phentolamine (B1677648) for adrenergic receptors).[1]

  • Apparatus: 96-well microplates, glass fiber filters, vacuum filtration manifold, and a scintillation counter.[10]

Procedure:

  • Preparation: Thaw the cell membrane preparation and resuspend in fresh assay buffer.[10]

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.[10] Include wells for total binding (no competitor) and non-specific binding (high concentration of non-radioactive ligand).

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[10]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a glass fiber filter. This separates the receptor-bound radioligand from the free radioligand.[10]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[10]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[10]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the Arc 239 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of Arc 239 that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][11]

radioligand_workflow prep Prepare Reagents (Membranes, Radioligand, Arc 239) incubate Incubate Components in 96-well Plate prep->incubate filter Rapid Vacuum Filtration (Separates Bound from Free) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis (IC50 → Ki Calculation) count->analyze

Workflow for a competitive radioligand binding assay.
Functional Antagonism Assay (cAMP Measurement)

This assay measures the ability of Arc 239 to functionally antagonize the agonist-induced inhibition of cAMP production in cells expressing Gαi-coupled receptors.[4][12]

Materials:

  • Cells: A cell line stably expressing the target receptor (e.g., CHO or HEK293 cells).[11]

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM with 10% FBS).[4]

  • Agonist: An appropriate α2-adrenoceptor agonist (e.g., norepinephrine).[12]

  • Antagonist: this compound stock solution.

  • Stimulation Buffer: Assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[13] Forskolin may be added to amplify the cAMP signal.[14]

  • cAMP Assay Kit: A kit for detecting and quantifying cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).[12]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and incubate overnight to allow for adherence.[12]

  • Antagonist Pre-incubation: Wash the cells with assay buffer. Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at 37°C.[12]

  • Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC₈₀) to the wells.[12][13]

  • Incubation: Incubate for an appropriate duration to allow for changes in cAMP levels (e.g., 15-30 minutes).[12]

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.[12][14]

  • Data Analysis:

    • Plot the measured cAMP levels against the concentration of Arc 239.

    • The data will show that as the concentration of Arc 239 increases, the agonist's ability to inhibit cAMP production is reversed.

    • Calculate the IC₅₀ value, which represents the concentration of Arc 239 that restores 50% of the cAMP production that was inhibited by the agonist.[14]

Platelet Aggregation Assay

This assay assesses the effect of Arc 239 on platelet function by measuring its ability to inhibit agonist-induced platelet aggregation.[15]

Materials:

  • Blood Sample: Whole blood from healthy donors collected in tubes containing an anticoagulant like trisodium (B8492382) citrate.[16]

  • Platelet Agonist: An agent that induces platelet aggregation (e.g., ADP, epinephrine, or collagen).[15]

  • Antagonist: this compound.

  • Apparatus: A platelet aggregometer, which measures changes in light transmission through a platelet suspension.[17]

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge the whole blood at a low speed (e.g., 200 x g for 10-20 minutes) to obtain platelet-rich plasma (PRP).[15][16]

    • Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP).[16]

  • Instrument Calibration: Calibrate the aggregometer using PRP to set the 0% aggregation baseline and PPP to set the 100% aggregation baseline.[17]

  • Antagonist Incubation: Place a sample of PRP in an aggregometer cuvette with a stir bar. Add the desired concentration of Arc 239 and incubate for a short period (e.g., 1-5 minutes) at 37°C with constant stirring.[18]

  • Induction of Aggregation: Add the platelet agonist to the cuvette to initiate aggregation.[18]

  • Measurement: Record the change in light transmission for a set period (e.g., 5-10 minutes). As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through.[17]

  • Data Analysis: The inhibitory effect of Arc 239 is quantified by the reduction in the percentage of platelet aggregation compared to a vehicle control.[18]

platelet_assay_logic start Prepare PRP and PPP from Whole Blood calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) start->calibrate incubate Incubate PRP with Arc 239 or Vehicle calibrate->incubate add_agonist Add Agonist (e.g., Epinephrine) incubate->add_agonist measure Record Light Transmission over Time add_agonist->measure analyze Calculate % Inhibition of Aggregation measure->analyze

Logical workflow for a platelet aggregation inhibition assay.

Conclusion

This compound is a valuable pharmacological probe characterized by its selective antagonism of α2B/α2C-adrenergic receptors and its cross-reactivity with the 5-HT1A receptor. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers utilizing Arc 239 to investigate the physiological and pathological roles of these important receptor systems. Careful consideration of its binding profile is essential for the accurate design and interpretation of experimental results.

References

Arc 239 Dihydrochloride: A Comprehensive Receptor Subtype Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: December 10, 2025

Introduction

Arc 239 dihydrochloride (B599025) is a potent and selective antagonist with a well-characterized profile at various adrenergic and serotonin (B10506) receptors.[1] Chemically identified as 2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4,4-dimethyl-1,3(2H,4H)-isoquinolinedione, it is a valuable pharmacological tool for differentiating between α2-adrenoceptor subtypes.[2] This technical guide provides an in-depth overview of the binding affinity and selectivity of Arc 239, presenting key quantitative data, detailed experimental methodologies, and visual representations of its associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.[1]

Binding Affinity and Selectivity of Arc 239

The binding profile of Arc 239 has been extensively determined through various radioligand binding assays. These studies reveal a high affinity for α2B- and α2C-adrenergic receptors, as well as significant affinity for α1-adrenergic and 5-HT1A receptors.[1] The compound's distinct selectivity profile, particularly its preference for α2B/C- and α1-adrenergic receptors over the α2A subtype, makes it a useful tool for dissecting the physiological and pathological roles of these receptor subtypes.[1]

Adrenergic Receptor Binding Profile

The following table summarizes the binding affinities of Arc 239 for various adrenergic receptor subtypes.

Receptor SubtypeSpecies/Tissue/Expression SystemConstantValue (nM)pKi/pKdReference
α1AHumanKd0.459.35[1][3]
α1B-Kd7.08-[3]
α1D-Kd1.82-[3]
α2AHuman recombinant (CHO cells)pKi~25125.6[4]
α2AHuman PlateletKi~8710~5.06[5]
α2A-pKd~11225.95[4]
α2BHuman recombinant (CHO cells)pKi~4.08.4[4]
α2BRat KidneypKi~87.17.06[4]
α2BRat Neonatal Rat LungKi87.17.06[5]
α2B-pKd~38.97.41[4]
α2CHuman recombinant (CHO cells)pKi~83.27.08[4]
α2CHumanKi112.26.95[5]
α2C-pKd~27.57.56[4]
Serotonin Receptor Binding Profile

Arc 239 also demonstrates notable affinity for the 5-HT1A serotonin receptor, a factor that should be considered when interpreting experimental data.[4][6]

Receptor SubtypeSpecies/TissueConstantValue (nM)Reference
5-HT1ARat Brain CortexKi63.1[5][7]

Signaling Pathways

As an antagonist, Arc 239 blocks the downstream signaling cascades initiated by the activation of α1-adrenergic, α2-adrenergic, and 5-HT1A receptors.[1] Both α2-adrenergic and 5-HT1A receptors are primarily coupled to inhibitory G-proteins (Gi/o).[4][5]

Arc_239_Signaling_Pathway cluster_alpha2_5HT1A α2-Adrenergic / 5-HT1A Receptor Signaling cluster_alpha1 α1-Adrenergic Receptor Signaling Agonist Agonist (e.g., Norepinephrine) Receptor α2-AR / 5-HT1A (Gi/o-coupled) Agonist->Receptor Activates G_Protein Gi/o Protein Receptor->G_Protein Activates Arc239 Arc 239 Arc239->Receptor Blocks AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Mediates Agonist_a1 Agonist Receptor_a1 α1-AR (Gq-coupled) Agonist_a1->Receptor_a1 Activates PLC Phospholipase C Receptor_a1->PLC Activates Arc239_a1 Arc 239 Arc239_a1->Receptor_a1 Blocks PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Response_a1 Cellular Response Ca_Release->Response_a1 PKC->Response_a1 Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Membrane Membrane Preparation Incubation Incubate Membranes, Radioligand & Arc 239 Membrane->Incubation Radioligand Radioligand Solution Radioligand->Incubation Arc239 Arc 239 Serial Dilutions Arc239->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Calc Calculate Specific Binding Counting->Calc Curve Generate Dose-Response Curve Calc->Curve Ki_Calc Calculate IC50 & Ki Curve->Ki_Calc Cross_Reactivity_Workflow cluster_screening Screening Phase cluster_validation Validation Phase cluster_profiling Profiling Primary Primary Target Assay (e.g., α2B-AR) Secondary Secondary Target Panel (e.g., Adrenergic, Serotonergic Receptors) Primary->Secondary Test Compound DoseResponse Dose-Response Curves for Hits Secondary->DoseResponse Identify Off-Target Hits Ki_Det Ki Determination DoseResponse->Ki_Det Selectivity Calculate Selectivity Ratios Ki_Det->Selectivity Profile Generate Selectivity Profile Selectivity->Profile

References

Arc 239 Dihydrochloride: A Technical Pharmacology Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arc 239 dihydrochloride (B599025) is a potent and selective antagonist of the α2B and α2C adrenergic receptors, demonstrating significantly lower affinity for the α2A subtype.[1][2] This selectivity profile establishes Arc 239 as a critical pharmacological tool for the characterization and elucidation of the physiological and pathological roles of α2B and α2C-adrenoceptor subtypes.[2][3] This document provides a comprehensive review of the pharmacology of Arc 239 dihydrochloride, including its mechanism of action, receptor binding affinities, and detailed experimental protocols for its application in research settings. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate understanding. The compound has also been noted to exhibit affinity for the 5-HT1A receptor, a factor to be considered in experimental design.[1][2]

Core Pharmacology

Mechanism of Action

This compound functions as a competitive antagonist at α2B and α2C-adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/Go).[1] Upon activation by an endogenous agonist such as norepinephrine (B1679862), the Gi protein inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] By binding to these receptors, Arc 239 prevents agonist binding, thereby blocking this inhibitory signaling cascade.[1] Functionally, as an α2-adrenoceptor antagonist, Arc 239 can also block presynaptic autoreceptors, which leads to an increased synaptic concentration of catecholamines like norepinephrine and dopamine.[4]

Signaling Pathway

The antagonistic action of Arc 239 on the α2-adrenergic receptor signaling pathway is depicted below.

Arc239_Signaling_Pathway cluster_membrane Cell Membrane NE Norepinephrine (Agonist) a2_receptor α2B/α2C-Adrenergic Receptor NE->a2_receptor Binds & Activates Arc239 Arc 239 Arc239->a2_receptor Binds & Blocks G_protein Gi/Go Protein a2_receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Converts ATP ATP ATP->AC

Antagonistic action of Arc 239 on the α2-adrenergic receptor signaling pathway.

Quantitative Pharmacological Data

The binding affinities of this compound for various adrenergic receptor subtypes are summarized below. The data highlights the compound's selectivity for the α2B and α2C subtypes over the α2A subtype.

Receptor SubtypeBinding Affinity (pKD)Reference
α2B8.8[5]
α2A6.7
α2D6.4

Experimental Protocols

Detailed methodologies for key experiments utilizing Arc 239 to investigate α2-adrenoceptor activity are provided below.

Competitive Radioligand Binding Assay

This protocol describes the determination of the inhibitory constant (Ki) of Arc 239 at α2-adrenergic receptors.

Materials:

  • Receptor Source: Cell membranes or tissue homogenates expressing α2-adrenergic receptors.[1]

  • Radioligand: e.g., [3H]-Rauwolscine or [3H]-MK912.[2]

  • Competitor: this compound.[1]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[1]

  • Wash Buffer: Ice-cold Assay Buffer.[1]

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radioactive α2-AR ligand, such as yohimbine (B192690) or phentolamine.[1]

  • 96-well microplates and Glass fiber filters (e.g., GF/B or GF/C).[1]

  • Scintillation counter.[2]

Workflow:

Radioligand_Binding_Workflow prep Prepare membrane homogenates and Arc 239 dilutions setup Set up assay in 96-well plate: Total, Non-specific, and Competition wells prep->setup incubate Incubate with radioligand at room temperature setup->incubate filter Rapidly filter contents through glass fiber filters incubate->filter wash Wash filters with ice-cold wash buffer filter->wash count Measure radioactivity using a scintillation counter wash->count analyze Analyze data to determine Ki value for Arc 239 count->analyze

General workflow for a competitive radioligand binding assay using Arc 239.

Procedure:

  • Membrane Preparation: Thaw cell membrane preparations on ice and resuspend in binding buffer to a final protein concentration of 20-50 µ g/well .[2]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Radioligand and membrane preparation in binding buffer.[2]

    • Non-specific Binding: Radioligand, a high concentration of a non-labeled competing ligand, and membrane preparation.[2]

    • Competition: Radioligand, varying concentrations of Arc 239 (e.g., 10⁻¹¹ to 10⁻⁵ M), and membrane preparation.[2]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[2]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of Arc 239 that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Isolated Tissue Bath Functional Assay

This protocol assesses the antagonist effect of Arc 239 on agonist-induced tissue contraction.

Materials:

  • Isolated tissue (e.g., rat aorta).

  • This compound.[2]

  • Agonist (e.g., Noradrenaline).[2]

  • Krebs-Henseleit solution.[2]

  • Isolated tissue bath system with force transducers and data acquisition system.[2]

Procedure:

  • Tissue Preparation: Dissect the desired tissue in cold Krebs-Henseleit solution and cut it into rings (2-4 mm). Mount the tissue rings in the isolated tissue baths containing Krebs-Henseleit solution at 37°C and gassed with 95% O2 / 5% CO2.[2]

  • Equilibration and Tensioning: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1-2 g, with solution changes every 15-20 minutes.[2]

  • Viability Check: Contract the tissues with a high concentration of KCl (e.g., 60 mM) to check for viability.[2]

  • Antagonist Incubation: Incubate the tissues with either vehicle (control) or varying concentrations of Arc 239 for a predetermined period.

  • Cumulative Concentration-Response Curve: Add the agonist (e.g., noradrenaline) in a cumulative manner (e.g., from 10⁻⁹ to 10⁻⁵ M) to generate a concentration-response curve.[2]

  • Data Analysis: Measure the contractile force at each agonist concentration. Plot the contractile response against the logarithm of the agonist concentration for both control and Arc 239-treated tissues. Determine the EC50 values for the agonist in the absence and presence of Arc 239.[2]

Platelet Aggregation Inhibition Assay

This protocol evaluates the inhibitory effect of Arc 239 on agonist-induced platelet aggregation.

Materials:

  • Freshly drawn human whole blood anticoagulated with sodium citrate.[3]

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).[3]

  • This compound stock solution.[3]

  • Platelet aggregation agonist (e.g., ADP, epinephrine, collagen).[3]

  • Platelet aggregometer and cuvettes.[3]

Procedure:

  • PRP and PPP Preparation: Prepare PRP and PPP from fresh human whole blood by differential centrifugation.[3]

  • Baseline and Maximum Aggregation: Use PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline in the aggregometer.[3]

  • Arc 239 Incubation: In the aggregometer cuvettes, add PRP and the desired final concentrations of this compound. Incubate for a short period (e.g., 1-5 minutes) at 37°C with stirring.[3]

  • Induction of Aggregation: Add the platelet agonist to the cuvettes to induce aggregation.[3]

  • Measurement: Record the change in light transmission for a set period (e.g., 5-10 minutes) using the aggregometer.[3]

  • Data Analysis: The inhibitory effect of Arc 239 is quantified by the reduction in the percentage of platelet aggregation compared to the vehicle control.[3]

In Vivo Microdialysis

This protocol measures the effect of systemically administered Arc 239 on extracellular neurotransmitter levels in a specific brain region of a rat.[4]

Materials:

  • Arc 239 solubilized in a suitable vehicle (e.g., saline).[4]

  • Adult male Sprague-Dawley or Wistar rat.[4]

  • Stereotaxic frame and surgical equipment.[4]

  • Microdialysis system (probe, syringe pump, fraction collector).[4]

  • Artificial cerebrospinal fluid (aCSF).[4]

Workflow:

Microdialysis_Workflow surgery Implant guide cannula stereotaxically into target brain region recovery Allow animal to recover for several days surgery->recovery probe_insertion Insert microdialysis probe through the guide cannula recovery->probe_insertion perfusion Perfuse probe with aCSF and allow stabilization probe_insertion->perfusion baseline Collect baseline dialysate samples perfusion->baseline administer Administer Arc 239 (e.g., i.p.) or vehicle baseline->administer post_injection Collect post-injection dialysate samples administer->post_injection analyze Analyze neurotransmitter concentrations in samples post_injection->analyze

Workflow for an in vivo microdialysis experiment with Arc 239.

Procedure:

  • Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula into the target brain region. Allow the animal to recover for several days.[4]

  • Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) and allow the system to stabilize for at least 2 hours.[4]

  • Sample Collection: Collect dialysate samples into vials at regular intervals (e.g., every 20 minutes). Collect at least 3-4 baseline samples to ensure stable neurotransmitter levels.[4]

  • Drug Administration: Administer Arc 239 (e.g., 5-40 mg/kg, i.p.) or a vehicle control.[4]

  • Post-Injection Sampling: Continue collecting dialysate samples for at least 2-3 hours post-injection.[4]

  • Analysis: Analyze the concentration of neurotransmitters (e.g., norepinephrine, dopamine) in the dialysate samples using a sensitive analytical method such as HPLC.

Applications in Research

This compound is a valuable research tool for:

  • Differentiating the roles of α2-adrenoceptor subtypes in various physiological and pathological processes.

  • Investigating the therapeutic potential of targeting α2B and α2C receptors in conditions such as depression, pain, and urogenital disorders.[6]

  • Studying the regulation of neurotransmitter release in the central and peripheral nervous systems.[4]

  • Its use has been noted in studies investigating glioblastoma, although its effects in this context may be independent of adrenergic receptors.[7][8][9]

Conclusion

This compound's high affinity and selectivity for α2B and α2C-adrenergic receptors make it an indispensable tool for researchers in pharmacology and neuroscience. The detailed protocols and compiled data in this guide are intended to facilitate the design and execution of robust experiments to further explore the roles of these important receptor subtypes. Careful consideration of its potential off-target effects, such as at the 5-HT1A receptor, is crucial for accurate data interpretation.

References

Arc 239 Dihydrochloride: A Technical Guide to its Binding Affinity and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arc 239 dihydrochloride (B599025) is a valuable pharmacological tool recognized for its potent and selective antagonist activity at α2B and α2C-adrenergic receptors (ARs) over the α2A subtype.[1] This selectivity allows for the precise investigation of the physiological and pathological roles of these specific receptor subtypes. In addition to its primary targets, Arc 239 has also been reported to exhibit affinity for the 5-HT1A receptor, a factor to be considered in experimental design.[1] This technical guide provides a comprehensive overview of the binding affinity of Arc 239 dihydrochloride, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.

Binding Affinity of this compound

The binding affinity of this compound has been characterized across various adrenergic and serotonergic receptors. The following table summarizes the quantitative data from radioligand binding assays, highlighting its selectivity profile.

Target ReceptorSpecies / Expression SystemAffinity ConstantValue (nM)pKi / pKDReference
α2B-ARHuman recombinant (CHO cells)pKi~4.08.4[1]
α2A-ARHuman recombinant (CHO cells)pKi~25125.6[1]
α2C-ARHuman recombinant (CHO cells)pKi~83.27.08[1]
α2B-ARRat KidneypKi~87.17.06[1]
α2D-ARpKD6.4
α2A-ARpKD6.7
α2B-ARpKD8.8
5-HT1AKi~27.57.56[1]

Kinetics of Receptor Binding

Mechanism of Action

α2-Adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/Go). Upon activation by an agonist such as norepinephrine, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Arc 239 acts as an antagonist by binding to α2-ARs, primarily the α2B and α2C subtypes, thereby preventing agonist binding and blocking this inhibitory signaling cascade.

cluster_membrane Cell Membrane alpha2_receptor α2-Adrenergic Receptor g_protein Gi/Go Protein alpha2_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts norepinephrine Norepinephrine (Agonist) norepinephrine->alpha2_receptor Binds arc239 Arc 239 (Antagonist) arc239->alpha2_receptor Blocks atp ATP atp->adenylyl_cyclase cellular_response Inhibition of Cellular Response camp->cellular_response Leads to

Antagonistic action of Arc 239 on the α₂-adrenergic receptor signaling pathway.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of Arc 239 by measuring its ability to compete with a radiolabeled ligand for binding to α2-adrenergic receptors.

Materials:

  • Receptor Source: Cell membranes or tissue homogenates expressing α2-adrenergic receptors.[1]

  • Radioligand: A suitable α2-AR radioligand, such as [³H]-Yohimbine or [³H]-Rauwolscine, at a concentration near its Kd.[1]

  • Competitor: this compound.[1]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[1]

  • Wash Buffer: Ice-cold Assay Buffer.[1]

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radioactive α2-AR ligand, such as yohimbine (B192690) or phentolamine.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Radioligand and membrane preparation.

    • Non-specific Binding: Radioligand, non-labeled competing ligand, and membrane preparation.

    • Competition: Radioligand, various concentrations of Arc 239, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Arc 239 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[1]

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis prep_reagents Prepare reagents: - Membranes - Radioligand - Arc 239 - Buffers setup_plate Set up 96-well plate: - Total Binding - Non-specific Binding - Competition prep_reagents->setup_plate incubate Incubate at room temperature setup_plate->incubate harvest Harvest and wash on filters incubate->harvest count Scintillation counting harvest->count analyze Calculate IC50 and Ki count->analyze

General workflow for a competitive radioligand binding assay using Arc 239.
Platelet Aggregation Inhibition Assay

This functional assay assesses the inhibitory effect of Arc 239 on platelet aggregation induced by an agonist.

Materials:

  • Freshly drawn human whole blood anticoagulated with sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • This compound stock solution.

  • Platelet aggregation agonist (e.g., ADP, epinephrine).

  • Saline.

  • Platelet aggregometer and cuvettes.

Procedure:

  • PRP and PPP Preparation: Prepare PRP and PPP from fresh human whole blood by differential centrifugation.

  • Baseline and Maximum Aggregation: Use PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline in the aggregometer.

  • Arc 239 Incubation: In the aggregometer cuvettes, add PRP and the desired final concentrations of this compound. Incubate for 1-5 minutes at 37°C with stirring.

  • Induction of Aggregation: Add the platelet agonist to the cuvettes to induce aggregation.

  • Measurement: Record the change in light transmission for 5-10 minutes using the aggregometer.

  • Data Analysis: The inhibitory effect of Arc 239 is quantified by the reduction in the percentage of platelet aggregation compared to the vehicle control.

cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_prp Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) set_baseline Set baselines in aggregometer prep_prp->set_baseline add_arc239 Incubate PRP with Arc 239 set_baseline->add_arc239 add_agonist Induce aggregation with agonist add_arc239->add_agonist measure Record light transmission add_agonist->measure analyze Quantify inhibition of aggregation measure->analyze

Workflow for a typical cell-based antagonist assay with Arc 239.

Conclusion

This compound is a potent and selective antagonist of α2B and α2C-adrenergic receptors, making it an indispensable tool for pharmacological research. Its well-characterized binding affinity allows for the targeted investigation of α2-adrenergic signaling pathways. The detailed protocols provided in this guide offer a framework for the consistent and accurate determination of its pharmacological properties in various experimental settings. Further research is warranted to elucidate the specific kinetic parameters of its interaction with its target receptors.

References

Unraveling the Off-Target Binding Profile of Arc 239 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the off-target binding profile of Arc 239 dihydrochloride (B599025), a potent antagonist of α2-adrenergic receptors with significant activity at other receptors. This document consolidates quantitative binding data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to serve as an in-depth resource for pharmacology and drug development professionals.

Core Compound Identity

Arc 239 dihydrochloride, chemically identified as 2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4,4-dimethyl-1,3(2H,4H)-isoquinolinedione dihydrochloride, is a well-characterized α-adrenergic antagonist. Its identity is confirmed by its CAS Number: 67339-62-2.[1][2] It is crucial to distinguish this compound from other similarly named research chemicals to ensure accurate interpretation of experimental results.

Quantitative Off-Target Binding Profile

The binding affinity of this compound has been extensively characterized across a range of G-protein coupled receptors (GPCRs). The following tables summarize the reported binding affinities (Ki, pKi, Kd, and pKd) for its primary and off-target receptors.

Table 1: Adrenergic Receptor Binding Affinities
Receptor SubtypeSpeciesTissue/Cell LineKi (nM)pKiKd (nM)pKdReference(s)
α1AHuman---0.459.35[1]
α1BHuman---7.088.15[1]
α1DHuman---1.828.74[1]
α1 (non-selective)RatCerebral Cortex0.3---[1]
α2AHumanPlatelet~8710~5.06--[3]
α2AHumanRecombinant (CHO cells)35485.45--[1]
α2AHumanRecombinant (CHO cells)-5.6-5.95[1]
α2A-----6.7[4]
α2BRatKidney87.17.06--[1]
α2BHumanRecombinant (CHO cells)-8.4-7.41[1]
α2B-----8.8[4]
α2CHuman-112.26.95--[1][3]
α2CHumanRecombinant (CHO cells)-7.08-7.56
α2D-----6.4[4]
Table 2: Serotonin (B10506) Receptor Binding Affinities
Receptor SubtypeSpeciesTissue/Cell LineKi (nM)Reference(s)
5-HT1ARatBrain Cortex63.1[3]
5-HT1ARatCortical Membranes136 (using [3H]RX 821002)[2]

Experimental Protocols

The following protocols are representative of the methodologies used to determine the binding and functional activity of this compound.

Radioligand Binding Assay (General Protocol)

This assay is the primary method for determining the binding affinity (Ki) of a compound.

1. Membrane Preparation:

  • Tissues (e.g., rat cerebral cortex, neonatal rat lung) or cells expressing the receptor of interest (e.g., CHO, HEK293) are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1][3]

  • The homogenate is subjected to differential centrifugation to isolate the cell membranes containing the target receptors.[1]

  • The final membrane pellet is resuspended in an assay buffer, and the protein concentration is determined.[1]

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.[1]

  • Each well contains the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]Prazosin for α1, [3H]Rauwolscine for α2, [3H]8-OH-DPAT for 5-HT1A), and varying concentrations of the unlabeled test compound (Arc 239).[1][3]

  • Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of a competing non-radioactive ligand.[1]

  • The mixture is incubated to reach equilibrium.[1]

3. Filtration and Quantification:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[1]

  • The filters are washed with ice-cold buffer to remove unbound radioactivity.[1]

  • The radioactivity trapped on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression.[1]

  • The IC50 value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.[1][3]

[³⁵S]GTPγS Binding Assay (for Gαi/Gαq-coupled receptors)

This functional assay measures the activation of G-proteins following receptor stimulation.

1. Assay Setup:

  • Cell membranes are incubated with an agonist, a range of concentrations of the antagonist (Arc 239), and [³⁵S]GTPγS.[1] 2. Mechanism:

  • In the presence of an agonist, the activated G-protein binds [³⁵S]GTPγS.[1] 3. Measurement:

  • The reaction is stopped, and the bound [³⁵S]GTPγS is separated by filtration and quantified by scintillation counting.[1] 4. Data Analysis:

  • The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is used to determine its potency.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Arc 239 and the general workflow for its characterization.

G_protein_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Norepinephrine) Receptor α2-Adrenergic / 5-HT1A Receptor (GPCR) Agonist->Receptor Activates Arc239 Arc 239 Arc239->Receptor Blocks G_protein Gαi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neuronal Firing) PKA->Response Phosphorylates

Figure 1: Antagonistic action of Arc 239 on Gαi-coupled receptor signaling.

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_functional Functional Assays cluster_output Output A Membrane Preparation (Tissue or Cell Line) B Radioligand Binding Assay (Competition with Arc 239) A->B D Cell-Based Assays (e.g., [³⁵S]GTPγS, cAMP) A->D E Tissue-Based Assays (e.g., Platelet Aggregation) A->E C Data Analysis (IC50 → Ki calculation) B->C F Binding Affinity Profile (Ki values for targets) C->F G Functional Potency (IC50/EC50 values) D->G E->G

Figure 2: General experimental workflow for characterizing Arc 239.

Summary and Conclusion

This compound is a potent antagonist with high affinity for α2B and α2C-adrenergic receptors and notable off-target affinity for α1-adrenergic and 5-HT1A serotonin receptors. Its selectivity profile, particularly its significantly lower affinity for the α2A-adrenergic subtype, makes it a valuable pharmacological tool for dissecting the distinct roles of these receptor subtypes in physiological and pathological processes. The data and methodologies presented in this guide provide a comprehensive foundation for the design and interpretation of studies utilizing Arc 239, ensuring a more informed approach to research and drug development. Researchers should always consider the off-target activities of Arc 239, especially at the 5-HT1A receptor, when analyzing experimental outcomes.

References

An In-Depth Technical Guide to the Historical Research Applications of Arc 239 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical research applications of Arc 239 dihydrochloride (B599025), a potent and selective α2-adrenergic receptor antagonist. This document collates quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to serve as a valuable resource for the scientific community.

Introduction and Core Properties

Arc 239 dihydrochloride, with the chemical name 2-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-4,4-dimethyl-1,3(2H,4H)-isoquinolinedione dihydrochloride, is a synthetic compound that has been instrumental in the pharmacological characterization of α2-adrenergic receptors. Its historical significance lies in its utility as a research tool to elucidate the physiological and pathophysiological roles of specific α2-adrenoceptor subtypes.

PropertyValue
Molecular Formula C₂₄H₂₉N₃O₃ · 2HCl
Molecular Weight 480.43 g/mol
CAS Number 67339-62-2
Appearance Solid
Purity >98%

Mechanism of Action and Receptor Selectivity

This compound is a competitive antagonist with high affinity for the α2B and α2C-adrenergic receptor subtypes.[1] Early research in the 1980s initially characterized it as a specific α1-adrenoceptor blocking drug.[2] However, more recent and detailed radioligand binding studies have firmly established its selectivity for the α2B/2C subtypes over the α2A and α1 subtypes. It is crucial to note that Arc 239 also exhibits significant affinity for the serotonin (B10506) 5-HT1A receptor, a factor that must be considered in the design and interpretation of experimental studies.[3][4]

The α2-adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Upon activation by endogenous agonists like norepinephrine (B1679862) and epinephrine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA) and modulates downstream signaling events. By competitively binding to and blocking the α2B/2C-adrenoceptors, Arc 239 prevents this signaling cascade.[3]

Signaling Pathway Diagram

Arc239_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Norepinephrine Norepinephrine/ Epinephrine a2_receptor α2B/2C-Adrenergic Receptor Norepinephrine->a2_receptor Activates Arc239 Arc 239 Arc239->a2_receptor Blocks G_protein Gi/o Protein a2_receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (decreased) ATP ATP ATP->cAMP PKA PKA (inactive) cAMP->PKA Activates Response Cellular Response (inhibited) PKA->Response Leads to

Mechanism of action of this compound.

Quantitative Data on Receptor Binding Affinity

The selectivity of this compound has been quantified through numerous radioligand binding assays. The following tables summarize its binding affinities (pKD, pKi, and Ki) for various adrenergic and serotonergic receptor subtypes.

Table 1: Binding Affinities (pKD and pKi) for Adrenergic Receptors

Receptor SubtypepKDpKiSpecies/SystemReference
α2B 8.88.4Not specified / Human recombinant[3]
α2A 6.75.6Not specified / Human recombinant[3]
α2D 6.4-Not specified[3]
α2C -7.08Human recombinant

Table 2: Binding Affinities (Ki) for Serotonin Receptors

Receptor SubtypeKi (nM)RadioligandSpecies/SystemReference
5-HT1A 63.18-OH-DPATRat brain cortical membranes[3]
5-HT1A 136RX 821002Rat brain cortical membranes[3]

Experimental Protocols

In Vitro Experimental Protocols

Materials:

  • This compound powder

  • Sterile, high-purity water or DMSO

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • To prepare a 10 mM stock solution, add the appropriate volume of solvent. For example, to a vial containing 1 mg of this compound (MW: 480.43), add 208.15 µL of solvent.[1]

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution in aqueous solutions.[1]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Materials:

  • HEK293 or CHO cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Protocol:

  • Cell Seeding: Seed HEK293 or CHO cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of Arc 239 in culture medium. The final concentrations should range from approximately 100 µM down to 10 nM. Include a vehicle control (DMSO at the same final concentration as the highest Arc 239 concentration, typically ≤ 0.5%).

  • Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your planned functional assays (e.g., 24-48 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Plot cell viability (%) against the logarithm of the Arc 239 concentration to determine the highest non-toxic concentration.

Materials:

  • Cells expressing the α2-adrenoceptor of interest (e.g., HEK293, CHO)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin (B1673556)

  • α2-adrenoceptor agonist (e.g., UK 14,304)

  • This compound working solutions

  • cAMP detection kit (e.g., HTRF, ELISA)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density and incubate overnight.

  • Pre-treatment with Antagonist: On the day of the assay, wash the cells with assay buffer. Pre-incubate the cells with various concentrations of Arc 239 (e.g., 1 nM to 10 µM) or vehicle control for 20-30 minutes at 37°C.

  • Agonist Stimulation: Add the α2-adrenoceptor agonist at a concentration that elicits a submaximal response (e.g., EC80) in the presence of a constant concentration of forskolin (to stimulate adenylyl cyclase).

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit, following the manufacturer's protocol.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the Arc 239 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 of Arc 239.

In Vivo Experimental Protocols

Detailed, step-by-step in vivo experimental protocols for this compound are not extensively documented in the readily available literature. However, based on its known pharmacological effects, it has been used in cardiovascular and neuroscience research in animal models. The following represent general methodologies that can be adapted for studies involving Arc 239.

Objective: To assess the in vivo effects of intravenously administered Arc 239 on key hemodynamic parameters.

General Procedure:

  • Animal Preparation: Anesthetize the animal (e.g., with pentobarbital (B6593769) sodium) and maintain a stable level of anesthesia. Intubate and provide artificial ventilation.

  • Instrumentation: Cannulate the femoral artery for continuous measurement of arterial blood pressure. Cannulate the femoral vein for intravenous administration of Arc 239 or vehicle. Place a pressure transducer to record blood pressure and heart rate. A flow probe can be placed around the ascending aorta to measure cardiac output.

  • Baseline Measurement: Allow the animal to stabilize and record baseline hemodynamic parameters.

  • Drug Administration: Administer Arc 239 intravenously at desired doses (e.g., 3-50 micrograms/kg in dogs) or as a continuous infusion.[2]

  • Data Acquisition: Continuously record blood pressure, heart rate, and other parameters throughout the experiment.

  • Data Analysis: Analyze the changes in hemodynamic parameters from baseline following Arc 239 administration.

Objective: To measure the effect of Arc 239 on the extracellular levels of neurotransmitters (e.g., norepinephrine, dopamine) in specific brain regions.

General Procedure:

  • Stereotaxic Surgery: Anesthetize the rodent and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens). Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Perfusion and Baseline: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). Allow the system to stabilize and collect at least 3-4 baseline dialysate samples.

  • Drug Administration: Administer Arc 239 via a suitable route (e.g., intraperitoneal injection, or through the microdialysis probe for local administration).

  • Sample Collection: Continue to collect dialysate samples at regular intervals.

  • Neurochemical Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using a sensitive analytical technique such as HPLC with electrochemical detection.

  • Data Analysis: Express the neurotransmitter levels as a percentage of the baseline levels and compare the effects of Arc 239 with a vehicle control.

Mandatory Visualizations

Experimental Workflow: In Vitro cAMP Assay

cAMP_Workflow start Start seed_cells Seed cells expressing α2-receptors in a 96-well plate start->seed_cells incubate_overnight Incubate overnight at 37°C seed_cells->incubate_overnight wash_cells Wash cells with assay buffer incubate_overnight->wash_cells pretreat Pre-treat with various concentrations of Arc 239 or vehicle (20-30 min) wash_cells->pretreat stimulate Stimulate with α2-agonist + Forskolin (15-30 min) pretreat->stimulate lyse_cells Lyse cells to release intracellular contents stimulate->lyse_cells measure_cAMP Measure cAMP levels using a detection kit (e.g., HTRF, ELISA) lyse_cells->measure_cAMP analyze_data Analyze data: Plot cAMP vs. [Arc 239] and determine IC50 measure_cAMP->analyze_data end End analyze_data->end

Workflow for an in vitro cAMP measurement assay.
Logical Relationship: Receptor Selectivity of Arc 239

Selectivity cluster_high_affinity High Affinity (Antagonist) cluster_moderate_affinity Moderate Affinity (Antagonist) cluster_low_affinity Low Affinity Arc239 This compound a2B α2B-Adrenergic Receptor Arc239->a2B High a2C α2C-Adrenergic Receptor Arc239->a2C High HT1A 5-HT1A Receptor Arc239->HT1A Moderate a2A α2A-Adrenergic Receptor Arc239->a2A Low a1 α1-Adrenergic Receptors Arc239->a1 Low

Receptor binding affinity profile of Arc 239.

Conclusion

This compound has historically been a valuable pharmacological tool for the investigation of α2-adrenergic receptor function, particularly for differentiating the roles of the α2B and α2C subtypes from the α2A subtype. Its well-characterized in vitro profile, coupled with the detailed protocols provided in this guide, enables researchers to effectively utilize this compound in their studies. However, users must remain cognizant of its significant affinity for the 5-HT1A receptor and design experiments with appropriate controls to ensure the accurate interpretation of results. While its in vivo applications are evident from the literature, the lack of detailed, standardized protocols suggests an area for future methodological development. This guide serves as a comprehensive resource to facilitate the continued use of this compound in advancing our understanding of adrenergic and serotonergic signaling in health and disease.

References

The Role of Arc 239 Dihydrochloride in Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arc 239 dihydrochloride (B599025) is a potent and selective antagonist with a complex pharmacological profile, exhibiting high affinity for several adrenergic and serotonergic receptor subtypes. This technical guide provides an in-depth overview of the core pharmacology of Arc 239, focusing on its mechanism of action and its multifaceted role in neurotransmission. This document summarizes key quantitative data from in vitro binding and functional assays, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Arc 239 is a pharmacological tool primarily characterized as a selective antagonist for α2B and α2C-adrenergic receptor subtypes over the α2A subtype.[1] It also demonstrates significant affinity for α1-adrenergic and 5-HT1A serotonin (B10506) receptors.[2][3] This polypharmacological profile makes Arc 239 a valuable compound for dissecting the physiological and pathological roles of these receptor systems in the central nervous system. Understanding its interactions with these key receptors is crucial for elucidating its effects on neurotransmitter release and its potential therapeutic applications.

Physicochemical Properties

Arc 239 dihydrochloride is the dihydrochloride salt of the parent compound, presenting as a white to off-white powder.[4][5]

PropertyValueSource
Chemical Name 2-[2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl]-4,4-dimethyl-1,3-(2H,4H)-isoquinolindione dihydrochloride[1]
Molecular Formula C₂₄H₃₁Cl₂N₃O₃[6]
Molecular Weight 480.43 g/mol (anhydrous basis)[1][6]
CAS Number 55974-42-0[6]
Solubility >5 mg/mL in H₂O[4][5]
Purity ≥98% (HPLC)[1]

In Vitro Pharmacology: Receptor Binding and Functional Data

The affinity of Arc 239 for various neurotransmitter receptors has been determined through radioligand binding assays. These studies reveal a high affinity for α1 and α2-adrenergic receptor subtypes, as well as the 5-HT1A receptor.

Adrenergic Receptor Binding Affinity
Receptor SubtypeKᵢ (nM)pKᵢ/pKdSpeciesTissue/Cell LineReference
α1A-Adrenergic 0.45 (Kd)9.35 (pKd)Human-[2]
α1B-Adrenergic 7.08 (Kd)8.15 (pKd)Human-[2]
α1D-Adrenergic 1.82 (Kd)8.74 (pKd)Human-[2]
α2A-Adrenergic -6.7 (pKd)--[1]
α2B-Adrenergic -8.8 (pKd)--[1]
α2B-Adrenergic -7.06RatKidney[7][8]
α2C-Adrenergic -6.95Human-[7][8]
α2D-Adrenergic -6.4 (pKd)--[1]
Serotonin Receptor Binding Affinity
Receptor SubtypeKᵢ (nM)pKᵢSpeciesTissue/Cell LineReference
5-HT1A 63.1-RatBrain[7][8][9]

Mechanism of Action and Signaling Pathways

Arc 239 functions as an antagonist at α1-adrenergic, α2-adrenergic, and 5-HT1A receptors, thereby blocking the downstream signaling cascades initiated by the binding of endogenous agonists like norepinephrine (B1679862) and serotonin.[2][10]

Antagonism of α2-Adrenergic Receptors

α2-Adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).[10] Agonist binding to these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] By blocking these receptors, Arc 239 prevents this inhibitory signaling cascade.[10] Presynaptic α2-autoreceptors play a crucial role in a negative feedback loop that inhibits further neurotransmitter release.[3] Antagonism of these autoreceptors by Arc 239 is expected to increase the synaptic concentrations of catecholamines such as norepinephrine and dopamine (B1211576).[3]

alpha2_antagonism cluster_membrane Cell Membrane cluster_cytosol Cytosol Arc239 Arc 239 alpha2_R α2-Adrenergic Receptor Arc239->alpha2_R Blocks Agonist Agonist (e.g., Norepinephrine) Agonist->alpha2_R Activates Gi Gi Protein alpha2_R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Mediates alpha1_antagonism cluster_membrane Cell Membrane cluster_cytosol Cytosol Arc239 Arc 239 alpha1_R α1-Adrenergic Receptor Arc239->alpha1_R Blocks Agonist Agonist (e.g., Norepinephrine) Agonist->alpha1_R Activates Gq Gq Protein alpha1_R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Response Cellular Response Ca_release->Response PKC->Response fHT1A_antagonism cluster_membrane Cell Membrane cluster_cytosol Cytosol Arc239 Arc 239 fHT1A_R 5-HT1A Receptor Arc239->fHT1A_R Blocks Agonist Agonist (Serotonin) Agonist->fHT1A_R Activates Gi Gi Protein fHT1A_R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Mediates radioligand_binding_workflow start Start membrane_prep Membrane Preparation start->membrane_prep assay_setup Set up competitive binding assay membrane_prep->assay_setup incubation Incubate to reach equilibrium assay_setup->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC₅₀ & Kᵢ calculation) counting->analysis end End analysis->end

References

Arc 239 Dihydrochloride: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arc 239 dihydrochloride (B599025), a potent and selective α2B/α2C-adrenoceptor antagonist, has carved a niche in pharmacological research as a critical tool for dissecting the roles of specific adrenergic receptor subtypes. This technical guide provides an in-depth overview of the discovery, development, and experimental protocols associated with Arc 239 dihydrochloride. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized through detailed diagrams.

Discovery and Initial Characterization

Arc 239, with the chemical name 2-[2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl]-4,4-dimethyl-1,3-(2H,4H)-isoquinolindione dihydrochloride, emerged from the research and development pipeline of Boehringer Ingelheim. The initial pharmacological properties of this novel α-adrenoceptor blocking drug were first detailed in a 1980 publication in the Journal of Cardiovascular Pharmacology by Mouillé and colleagues. This seminal work laid the foundation for understanding its antagonist activity at α-adrenoceptors.

Pharmacological Profile

This compound is distinguished by its high affinity and selectivity for the α2B and α2C-adrenoceptor subtypes over the α2A subtype. This selectivity has made it an invaluable pharmacological probe for differentiating the physiological and pathological functions of these specific receptors.

Binding Affinities

The binding affinities of this compound for various α-adrenoceptor subtypes have been determined through radioligand binding assays. The dissociation constants (pKd and pKi) quantify the drug's affinity for its target receptors. A higher pK value indicates a stronger binding affinity.

Receptor SubtypepKdpKiSpeciesReference
α2A 6.75.6Human[1][2]
α2B 8.88.4Human[1][2]
α2C -7.08Human[2]
α2D 6.4-Rat[1]
Cross-Reactivity

Further studies have revealed that this compound also exhibits a notable affinity for the serotonin (B10506) 5-HT1A receptor. This cross-reactivity is an important consideration in the interpretation of experimental results.

ReceptorKi (nM)SpeciesReference
5-HT1A 63.1Rat[3]

Experimental Protocols

Radioligand Binding Assay for Adrenoceptor Affinity

This protocol outlines a general method for determining the binding affinity of this compound to α2-adrenoceptors expressed in cell membranes.

Materials:

  • Cell membranes expressing the α2-adrenoceptor subtype of interest.

  • This compound.

  • Radioligand (e.g., [3H]-Rauwolscine or [3H]-MK912).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Non-specific binding control (e.g., high concentration of phentolamine (B1677648) or yohimbine).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound in the assay buffer. For determining non-specific binding, a separate set of wells should contain the cell membranes, radioligand, and a high concentration of the non-specific binding control.

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the this compound concentration. Use non-linear regression analysis to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Synthesis of this compound

While the specific, detailed synthesis protocol from Boehringer Ingelheim is proprietary, the synthesis of structurally related N-substituted piperazine (B1678402) derivatives generally involves the following key steps.

General Synthetic Scheme:

  • Preparation of the Isoquinolinedione Moiety: Synthesis of the 4,4-dimethyl-1,3-(2H,4H)-isoquinolindione core structure.

  • Alkylation: N-alkylation of the isoquinolinedione with a suitable difunctionalized ethyl group, such as 1-bromo-2-chloroethane.

  • Coupling with Phenylpiperazine: Nucleophilic substitution reaction of the alkylated isoquinolinedione with 1-(2-methoxyphenyl)piperazine (B120316) to form the final compound.

  • Salt Formation: Conversion of the free base to the dihydrochloride salt by treatment with hydrochloric acid.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Arc 239 acts as an antagonist at α2B/α2C-adrenoceptors, which are G-protein coupled receptors (GPCRs). These receptors are typically coupled to Gi/o proteins. Upon activation by endogenous agonists like norepinephrine, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of agonists, Arc 239 prevents this inhibitory signaling cascade.

Arc_239_Mechanism_of_Action cluster_membrane Cell Membrane alpha2_receptor α2B/α2C-Adrenoceptor gi_protein Gi/o Protein alpha2_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits cAMP cAMP adenylyl_cyclase->cAMP Converts Norepinephrine Norepinephrine Norepinephrine->alpha2_receptor Binds & Activates Arc_239 Arc 239 Arc_239->alpha2_receptor Blocks ATP ATP ATP->adenylyl_cyclase Radioligand_Binding_Assay_Workflow Start Start: Prepare Reagents Incubation Incubate: Membranes + Radioligand + Arc 239 Start->Incubation Filtration Separate Bound/Free: Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity: Scintillation Counting Washing->Counting Analysis Data Analysis: Calculate Ki Counting->Analysis End End: Determine Affinity Analysis->End

References

Methodological & Application

Application Notes and Protocols for Arc 239 Dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arc 239 dihydrochloride (B599025) is a potent and selective antagonist of the α2B and α2C adrenergic receptors.[1] It serves as an invaluable pharmacological tool for investigating the physiological and pathological roles of these specific adrenoceptor subtypes.[1] This document provides detailed protocols for the preparation, storage, and application of Arc 239 dihydrochloride in various cell culture-based assays, along with a summary of its mechanism of action and binding affinities.

Mechanism of Action

Arc 239 exerts its effects by competitively binding to and blocking α2B and α2C adrenoceptors, which are G protein-coupled receptors (GPCRs).[2] These receptors are coupled to inhibitory G proteins (Gi/o). Upon activation by endogenous agonists such as norepinephrine (B1679862) and epinephrine, the Gi/o protein inhibits the enzyme adenylyl cyclase.[2] This leads to a decrease in intracellular cyclic AMP (cAMP) levels and a subsequent reduction in the activity of protein kinase A (PKA).[2] As an antagonist, Arc 239 prevents this signaling cascade by blocking the initial binding of agonists to the receptor.[2] Notably, Arc 239 also exhibits a significant affinity for the serotonin (B10506) 5-HT1A receptor, where it also functions as an antagonist.[3][4] This off-target activity should be considered when designing experiments and interpreting results.[3]

cluster_membrane Cell Membrane Agonist Agonist (e.g., Norepinephrine) Receptor α2B/α2C Adrenoceptor Agonist->Receptor Activates Arc239 Arc 239 Arc239->Receptor Blocks Gi Gi/o Protein Receptor->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Inactive PKA cAMP->PKA ActivePKA Active PKA PKA->ActivePKA Downstream Downstream Cellular Effects ActivePKA->Downstream

Caption: Mechanism of action of Arc 239 as an α2B/α2C adrenoceptor antagonist.

Quantitative Data Summary

The following tables summarize the reported binding affinities of this compound for various receptors.

Table 1: Adrenoceptor Binding Affinity

Receptor SubtypeReported Affinity (pKi / pKD)Approximate Affinity (nM)Species/Tissue
α2B AdrenoceptorpKD = 8.81.58-
α2B AdrenoceptorpKi = 7.06[3][4]~87Rat Kidney
α2C AdrenoceptorpKi = 6.95[3][4]~112Human
α2A AdrenoceptorpKD = 6.7200-
α2D AdrenoceptorpKD = 6.4398-

Table 2: Off-Target Receptor Binding Affinity

Receptor SubtypeReported Affinity (Ki)Species/Tissue
5-HT1A Receptor63.1 nM[2][3]Rat Brain

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Proper preparation and storage of stock solutions are critical for maintaining the compound's stability and activity.[1]

Materials:

  • This compound powder

  • Sterile, high-purity Dimethyl Sulfoxide (DMSO) or sterile water[1][5]

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.[1]

  • To prepare a 10 mM stock solution, add the appropriate volume of solvent. For a compound with a molecular weight of 480.43 g/mol , dissolve 4.8 mg in 1 mL of DMSO.[1][3]

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[1]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[1][3]

  • Label aliquots clearly with the compound name, concentration, solvent, and date of preparation.[1]

  • Storage:

    • Short-term (up to 1 week): Store at +4°C.[1]

    • Long-term (up to 12 months): Store aliquots at -20°C or -80°C.[1] Stock solutions are typically stable for up to 6 months at -20°C.[1][3]

Protocol 2: General Cell-Based Antagonist Assay

This protocol provides a general framework for assessing the antagonist activity of Arc 239 in a cell line expressing the target α2 adrenoceptor subtype.[1]

A Seed cells expressing α2 adrenoceptors in 96-well plate B Incubate overnight at 37°C, 5% CO2 A->B D Pre-incubate cells with Arc 239 (15-30 min) B->D C Prepare serial dilutions of Arc 239 C->D E Stimulate with α2 adrenoceptor agonist (e.g., Norepinephrine) D->E F Incubate for specific duration (e.g., 15-30 min for cAMP assay) E->F G Lyse cells and perform assay readout (e.g., cAMP measurement) F->G H Data analysis: Calculate IC50 values G->H

Caption: Workflow for a typical cell-based antagonist assay with Arc 239.[1]

Materials:

  • Cells expressing the target α2 adrenoceptor subtype (e.g., HEK293, CHO)[3]

  • Appropriate cell culture medium and supplements (e.g., DMEM with 10% FBS)[3]

  • This compound stock solution (10 mM)

  • An appropriate α2 adrenoceptor agonist (e.g., norepinephrine, epinephrine)[1]

  • Assay buffer (e.g., HBSS)[1]

  • 96-well assay plate[1]

  • Detection reagents for the specific assay (e.g., cAMP assay kit)[1]

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.[1]

  • Incubate overnight at 37°C in a humidified CO₂ incubator.[1]

  • Working Solution Preparation: On the day of the experiment, prepare serial dilutions of this compound in assay buffer from the stock solution. Also, prepare a stock solution of the agonist.[1]

  • Antagonist Pre-incubation: Remove the culture medium and wash cells once with assay buffer. Add the desired concentrations of the Arc 239 working solutions to the wells. Incubate for 15-30 minutes at 37°C.[1]

  • Agonist Stimulation: Following pre-incubation, add the α2 adrenoceptor agonist to the wells at a final concentration that elicits a submaximal response (e.g., EC₈₀).[1]

  • Incubation: Incubate the plate for a duration appropriate for the specific signaling pathway being measured (e.g., 15-30 minutes for cAMP assays).[1]

  • Assay Readout: Lyse the cells (if required) and follow the manufacturer's instructions for the detection reagent.[1]

  • Data Analysis: Measure the signal using a plate reader. The antagonist effect of Arc 239 is determined by the reduction in the agonist-induced signal. Calculate IC₅₀ values to quantify the potency.[1]

Protocol 3: Cytotoxicity Assay

It is essential to determine the concentration range of Arc 239 that is non-toxic to the cells used in your primary assay.[3]

Materials:

  • HEK293 or CHO cells[3]

  • Complete cell culture medium[3]

  • Arc 239 stock solution (10 mM in DMSO)[3]

  • 96-well clear-bottom cell culture plates[3]

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)[3]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]

  • Compound Preparation: Prepare a serial dilution of Arc 239 in culture medium. Final concentrations should typically range from 10 nM to 100 µM.[3] Include a vehicle control (DMSO at the same final concentration as the highest Arc 239 concentration, typically ≤ 0.5%).[3]

  • Cell Treatment: After 24 hours, carefully remove the medium and replace it with 100 µL of the medium containing the different concentrations of Arc 239 or the vehicle control.[3]

  • Incubation: Incubate for a period relevant to your planned experiments (e.g., 24-48 hours).

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's protocol.

  • Data Analysis: Measure the signal (e.g., absorbance or luminescence) with a plate reader. Plot cell viability against Arc 239 concentration to determine the non-toxic concentration range.

Protocol 4: Treatment of Primary Neuron Cultures

Materials:

  • Primary neuron cultures (e.g., cortical, hippocampal)[5]

  • Neurobasal medium (or appropriate assay buffer)[5]

  • This compound stock solution

Procedure:

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the Arc 239 stock solution and dilute it to the desired final concentration in pre-warmed culture medium or assay buffer.[5]

  • Treatment:

    • Acute Treatment: For signaling studies, remove the existing culture medium and replace it with the medium containing Arc 239.[5]

    • Chronic Treatment: For longer-term studies (e.g., gene expression), add Arc 239 to the culture medium during the regular feeding schedule.[5]

  • Incubation: Incubate the neurons for the desired duration (e.g., 30 minutes for acute signaling, 24-48 hours for gene expression or morphological studies).[5]

  • Downstream Analysis: Following incubation, process the neurons for various downstream assays such as:

    • Immunocytochemistry: Fix cells with 4% paraformaldehyde for protein localization studies.[5]

    • Western Blotting: Lyse cells to extract proteins for analysis of protein expression or phosphorylation status.[5]

References

Application Notes and Protocols for In Vivo Dose Determination of Arc 239 Dihydrochloride in Rats and Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Arc 239 dihydrochloride (B599025) is a potent and selective antagonist of α2B and α2C adrenergic receptors, also exhibiting blocking properties at α1-adrenoceptors. This pharmacological profile makes it a valuable tool for in vivo studies aimed at elucidating the physiological and pathological roles of these adrenoceptor subtypes in various systems, including cardiovascular, central nervous, and metabolic systems. Proper dose determination is a critical first step in any in vivo experiment to ensure meaningful and reproducible results while minimizing adverse effects. These application notes provide a summary of reported in vivo doses and a general protocol for determining the optimal dose of Arc 239 dihydrochloride for your specific research needs in rats and mice.

Data Presentation: Reported In Vivo Doses

The following table summarizes previously reported in vivo doses of this compound in rats and mice. It is crucial to note that the optimal dose for a specific study will depend on various factors, including the animal species and strain, age, sex, the specific research question, and the experimental model used. The provided doses should be considered as a starting point for dose-ranging studies.

Animal ModelDosage RangeAdministration RouteObserved Effect/Application
Rat 5 - 40 mg/kgNot SpecifiedIncreased dopamine (B1211576) synthesis in the cortex and hippocampus
Rat 50 µg/kgIntraperitoneal (IP)α2B/C receptor blockade in an ischemia-reperfusion injury study
Rat 1 µgIntrathecal (IT)α2B-adrenoceptor antagonist to study antiallodynic effects
Mouse 10 mg/kgIntravenous (IV)Investigation of sedative behavioral effects

Experimental Protocols

Drug Preparation and Formulation

a. Solubility: this compound is soluble in water at >5 mg/mL.

b. Recommended Vehicle: For most in vivo applications, sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS) are suitable vehicles. The final formulation should be clear and free of particulates.

c. Preparation of Stock and Dosing Solutions:

  • Stock Solution: Prepare a stock solution of this compound in the chosen vehicle at a concentration that allows for the desired final dosing volume. For example, a 1 mg/mL stock solution in saline. Ensure the compound is fully dissolved. The stock solution should be stored as recommended by the manufacturer, typically at -20°C for long-term storage.

  • Dosing Solutions: On the day of the experiment, thaw the stock solution and prepare fresh dilutions to the final desired concentrations using the same sterile vehicle.

Protocol for a Dose-Ranging Study (Dose-Response)

This protocol outlines a general procedure to determine the effective and well-tolerated dose of this compound for a specific in vivo model.

a. Animal Models:

  • Select the appropriate species (rat or mouse), strain, age, and sex relevant to the research question.

  • House the animals in a controlled environment with a standard light-dark cycle, temperature, and humidity, with ad libitum access to food and water.

  • Allow for an acclimatization period of at least one week before the start of the experiment.

b. Experimental Groups:

  • Vehicle Control Group: Receives the vehicle only. This group is essential to control for any effects of the vehicle or the administration procedure.

  • Treatment Groups: At least 3-4 groups receiving different doses of this compound. Based on the literature, a logarithmic or semi-logarithmic dose escalation is recommended (e.g., 0.1, 1, 10 mg/kg). The dose range should be selected to bracket the anticipated effective dose.

c. Administration:

  • Choose the administration route most relevant to the study's objective (e.g., intraperitoneal, intravenous, subcutaneous, or oral gavage).

  • The volume of administration should be consistent across all groups and appropriate for the animal's size (e.g., 5-10 mL/kg for rats via oral gavage).

d. Monitoring and Endpoints:

  • Pharmacodynamic (PD) Endpoints: Measure the desired biological effect at various time points after administration to determine the onset and duration of action. The specific PD endpoint will depend on the research question (e.g., changes in blood pressure, heart rate, locomotor activity, or specific biomarker levels).

  • Pharmacokinetic (PK) Endpoints (Optional but Recommended): Collect blood samples at different time points to determine the concentration of Arc 239 in the plasma. This helps to establish the relationship between the dose, exposure, and pharmacological effect.

  • Safety and Tolerability: Observe the animals for any signs of toxicity or adverse effects, such as changes in behavior, posture, breathing, and body weight. A formal safety assessment can be conducted using a modified Irwin test.

e. Data Analysis:

  • Plot the dose-response curve for the primary PD endpoint to identify the ED50 (the dose that produces 50% of the maximal effect).

  • Analyze the PK data to determine key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and half-life.

  • Evaluate the safety data to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.

f. Selection of Optimal Dose: The optimal dose for subsequent studies should be one that produces the desired pharmacological effect with a sufficient safety margin and is below the MTD.

Mandatory Visualization

Signaling Pathways

This compound exerts its effects by antagonizing α1 and α2B/α2C adrenoceptors. The following diagrams illustrate the general signaling pathways associated with these receptors.

G cluster_alpha1 α1-Adrenoceptor Signaling Agonist Agonist (e.g., Norepinephrine) Alpha1_R α1-Adrenoceptor Agonist->Alpha1_R Activates Arc239 Arc 239 Arc239->Alpha1_R Blocks Gq Gq protein Alpha1_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: α1-Adrenoceptor Signaling Pathway Antagonized by Arc 239.

G cluster_alpha2 α2-Adrenoceptor Signaling Agonist Agonist (e.g., Norepinephrine) Alpha2_R α2-Adrenoceptor (α2B/α2C Subtypes) Agonist->Alpha2_R Activates Arc239 Arc 239 Arc239->Alpha2_R Blocks Gi Gi protein Alpha2_R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response G cluster_workflow In Vivo Dose Determination Workflow start Define Research Objective and Animal Model lit_review Literature Review for Starting Dose Range start->lit_review formulation Prepare Arc 239 Formulation lit_review->formulation dose_ranging Dose-Ranging Study (e.g., 3-4 dose levels + vehicle) formulation->dose_ranging pd_pk_assessment Pharmacodynamic (PD) and Pharmacokinetic (PK) Assessment dose_ranging->pd_pk_assessment safety_assessment Safety and Tolerability Assessment (e.g., Irwin Test) dose_ranging->safety_assessment data_analysis Data Analysis: Dose-Response, PK parameters, MTD pd_pk_assessment->data_analysis safety_assessment->data_analysis dose_selection Select Optimal Dose for Definitive Studies data_analysis->dose_selection definitive_studies Conduct Definitive In Vivo Experiments dose_selection->definitive_studies

Application Notes and Protocols for Arc 239 Dihydrochloride in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Arc 239 dihydrochloride (B599025) is a potent and selective antagonist for the α2B and α2C-adrenergic receptor (AR) subtypes over the α2A-AR subtype.[1] It also demonstrates a notable affinity for the 5-HT₁A receptor.[1] This selectivity profile makes Arc 239 a valuable pharmacological tool for the characterization and differentiation of α2-adrenergic receptor subtypes in various tissues and cell lines.[1][2] In radioligand binding assays, Arc 239 is primarily utilized as a competitive antagonist to determine the binding affinity (Ki) of unlabeled compounds and to characterize the density and subtype of α2-adrenergic receptors in a given biological sample.[1]

As an antagonist, Arc 239 binds to α2-adrenergic receptors, primarily the α2B and α2C subtypes, and blocks the binding of agonists, thereby inhibiting the associated downstream signaling pathways.[1][3] These receptors are coupled to inhibitory G proteins (Gi/o), and their activation normally leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and a subsequent reduction in Protein Kinase A (PKA) activity.[3] By preventing agonist binding, Arc 239 effectively blocks this inhibitory signaling cascade.[1]

Data Presentation

The binding affinity of Arc 239 dihydrochloride for various adrenergic and serotonin (B10506) receptors has been determined through competitive radioligand binding assays. The data is commonly presented as pKi or pKd values, which are the negative logarithms of the inhibition or dissociation constants, respectively. Higher pKi or pKd values indicate a higher binding affinity.

Receptor SubtypepKipKdSpecies/Tissue
α2-Adrenergic
α2A5.65.95Human recombinant (CHO cells)
α2B8.47.41, 8.8Human recombinant (CHO cells)
α2C7.087.56Human recombinant (CHO cells)
α2D6.4Not specified
5-HT
5-HT1A63.1 nM (Ki)Rat brain cortical membranes

Data sourced from multiple references.[3][4][5]

Experimental Protocols

A standard experimental protocol for utilizing this compound in a competitive radioligand binding assay involves several key steps, from membrane preparation to data analysis.

I. Membrane Preparation

This protocol is suitable for tissues (e.g., rat cerebral cortex) or cultured cells expressing the adrenergic receptors of interest.

  • Homogenization: Homogenize the tissue or cells in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[1][6]

  • Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.[6]

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 20,000 - 40,000 x g for 10-20 minutes at 4°C) to pellet the cell membranes.[2][6]

  • Washing: Resuspend the membrane pellet in fresh, ice-cold buffer and repeat the high-speed centrifugation.[1][2]

  • Final Resuspension: Resuspend the final pellet in the assay buffer.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the BCA assay.[1][6]

  • Storage: Aliquot the membrane preparation and store at -80°C until use.[1][6]

II. Competitive Radioligand Binding Assay

This assay determines the binding affinity of Arc 239 by measuring its ability to displace a specific radioligand from the target receptors.

Materials:

  • Receptor Source: Prepared cell membranes or tissue homogenates.[1]

  • Radioligand: A suitable α2-AR radioligand such as [³H]Yohimbine or [³H]Rauwolscine, used at a concentration close to its Kd.[1][2]

  • Competitor: this compound.[1]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[1]

  • Wash Buffer: Ice-cold Assay Buffer.[1]

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radioactive α2-AR ligand like yohimbine (B192690) or phentolamine.[1]

  • Equipment: 96-well microplates, glass fiber filters (e.g., GF/B or GF/C), filtration apparatus, and a liquid scintillation counter.[1][6]

Procedure:

  • Prepare Serial Dilutions: Prepare serial dilutions of this compound in the assay buffer (e.g., from 10⁻¹¹ M to 10⁻⁵ M).[1]

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • Membrane preparation (e.g., 50-120 µg protein for tissue).[6]

    • Radioligand at a fixed concentration.

    • Varying concentrations of this compound (for the competition curve).

    • For total binding wells, add assay buffer instead of the competitor.

    • For non-specific binding wells, add the non-specific binding control ligand.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[6]

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[6]

  • Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer to remove any unbound radioligand.[1][6]

  • Drying: Dry the filters completely.[1]

  • Scintillation Counting: Place the dried filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[1]

III. Data Analysis
  • Calculate Specific Binding: For each concentration of Arc 239, calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[1]

  • Generate Competition Curve: Plot the specific binding (often as a percentage of the maximum specific binding) against the log concentration of Arc 239.

  • Determine IC50: Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of Arc 239 that inhibits 50% of the specific radioligand binding.[1]

  • Calculate Ki: Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation:[1] Ki = IC50 / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

G cluster_materials Materials Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Membranes Receptor Source (Cell Membranes/Tissue Homogenates) Incubation Incubation (Membranes + Radioligand + Competitor) Membranes->Incubation Radioligand Radioligand ([3H]Yohimbine) Radioligand->Incubation Competitor Competitor (Arc 239) Competitor->Incubation Buffers Assay & Wash Buffers Buffers->Incubation Filtration Filtration (Separate Bound from Free) Incubation->Filtration Washing Washing (Remove Unbound Radioligand) Filtration->Washing Counting Scintillation Counting (Measure Radioactivity) Washing->Counting SpecificBinding Calculate Specific Binding Counting->SpecificBinding CurveFitting Generate Competition Curve & Fit Data SpecificBinding->CurveFitting IC50 Determine IC50 Value CurveFitting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for a competitive radioligand binding assay using Arc 239.

G cluster_pathway α2-Adrenergic Receptor Signaling Pathway Agonist Agonist (e.g., Norepinephrine) Receptor α2-Adrenergic Receptor Agonist->Receptor Activates Arc239 Arc 239 (Antagonist) Arc239->Receptor Blocks G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to PKA ↓ PKA Activity cAMP->PKA Leads to Response Cellular Response PKA->Response Leads to

Caption: Antagonistic action of Arc 239 on α2-adrenergic receptor signaling.

References

Application Notes and Protocols for Arc 239 Dihydrochloride in Smooth Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arc 239 dihydrochloride (B599025) is a potent and selective α2B-adrenoceptor antagonist.[1][2] It is a valuable pharmacological tool for investigating the physiological and pathological roles of the α2B-adrenergic receptor subtype in various systems, including smooth muscle contraction.[3][4] The α2-adrenergic receptors, comprising α2A, α2B, and α2C subtypes, are G-protein coupled receptors that play a crucial role in regulating neurotransmitter release.[2][3] Arc 239 exhibits approximately 100-fold selectivity for the α2B-adrenoceptor over the α2A subtype.[5] These application notes provide detailed protocols for the use of Arc 239 dihydrochloride in in vitro smooth muscle contraction assays.

Mechanism of Action

Arc 239 competitively binds to and blocks the α2B-adrenoceptor, thereby inhibiting the downstream signaling pathways typically activated by endogenous agonists such as norepinephrine (B1679862) and epinephrine.[3] The α2B-adrenoceptor is coupled to an inhibitory G-protein (Gi/o).[3][5] Agonist binding to the receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[3][5] By blocking the initial agonist binding, Arc 239 prevents this signaling cascade.[3] It is important to note that Arc 239 also shows affinity for the 5-HT1A receptor, which should be considered when designing and interpreting experiments.[5][6]

cluster_membrane Cell Membrane agonist Agonist (e.g., Norepinephrine) receptor α2B-Adrenoceptor agonist->receptor Binds to arc239 Arc 239 arc239->receptor Blocks gi_protein Gi/o Protein receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp ↓ cAMP adenylyl_cyclase->camp Leads to pka ↓ PKA Activity camp->pka contraction Smooth Muscle Contraction pka->contraction Modulates start Start dissect Dissect & Prepare Smooth Muscle Tissue start->dissect mount Mount Tissue in Organ Bath dissect->mount equilibrate Equilibrate Tissue (60-90 min) mount->equilibrate viability Test Viability (High KCl) equilibrate->viability control_crc Generate Control Agonist Concentration-Response Curve viability->control_crc wash Wash & Return to Baseline control_crc->wash incubate Incubate with Arc 239 wash->incubate antagonist_crc Generate Agonist CRC in Presence of Arc 239 incubate->antagonist_crc repeat_wash Wash & Return to Baseline antagonist_crc->repeat_wash data_analysis Data Analysis (Schild Plot, pA2) repeat_wash->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Arc 239 Dihydrochloride for Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Arc 239 dihydrochloride (B599025) is a pharmacological tool primarily recognized as a selective antagonist for α2B and α2C adrenergic receptor subtypes.[1] It has demonstrated approximately 100-fold selectivity for the α2B subtype over other α-adrenoceptors.[1] Notably, Arc 239 also exhibits affinity for the 5-HT1A receptor.[1][2] This dual activity makes it a valuable compound for dissecting the specific roles of these receptor systems in physiological processes. Its utility extends to in vitro isolated organ bath experiments, where it can be used to characterize receptor subtypes mediating smooth muscle contraction or relaxation in various tissues, such as blood vessels, vas deferens, or gastrointestinal preparations.[3][4]

Pharmacological Profile and Mechanism of Action

Arc 239 functions as a competitive antagonist at α2B/α2C-adrenoceptors. These receptors are coupled to inhibitory G proteins (Gi/o). Upon activation by an endogenous agonist like norepinephrine (B1679862) or epinephrine, the Gi/o protein inhibits the enzyme adenylyl cyclase. This action leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn reduces the activity of protein kinase A (PKA) and subsequent downstream signaling events.[2] Arc 239 prevents this cascade by competitively blocking the initial binding of agonists to the receptor.[2] While selective, it has been observed to bind to 5-HT1A and alpha-1 adrenoceptors at higher concentrations.[2]

Quantitative Data Summary

The following table summarizes the binding affinities of Arc 239 for various receptors as reported in preclinical studies.

ParameterValueSpecies/SystemReference
pKD for α2B adrenoceptor 8.8Not specified[2]
pKi for rat kidney α2B receptor 7.06Rat kidney[1]
pKi for human α2C receptor 6.95Human[1]
Ki for 5-HT1A receptor 63.1 nMRat brain cortical membranes[1][2]

Signaling Pathway

The diagram below illustrates the canonical signaling pathway of the α2B-adrenoceptor and the inhibitory action of Arc 239.

Arc239_Signaling_Pathway cluster_membrane Cell Membrane Receptor α2B-Adrenoceptor G_protein Gi/o Protein Receptor->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP levels AC->cAMP Reduces Agonist Agonist (e.g., Norepinephrine) Agonist->Receptor Activates Arc239 Arc 239 Arc239->Receptor Blocks PKA PKA Activity cAMP->PKA Reduces Response Cellular Response PKA->Response Reduces

Caption: Arc 239 blocks agonist binding to the Gi/o-coupled α2B-adrenoceptor.

Detailed Protocol for Isolated Organ Bath Experiments

This protocol provides a general framework for assessing the antagonist properties of Arc 239 on isolated smooth muscle tissue, such as rat aorta or vas deferens.

1. Materials and Reagents:

  • Tissue: Freshly dissected tissue (e.g., rat thoracic aorta, vas deferens).

  • Physiological Salt Solution (PSS): E.g., Krebs-Henseleit solution (in mM: NaCl 119, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.0, NaHCO3 25, D-glucose 11.1).[3]

  • Gases: Carbogen (95% O2 / 5% CO2).

  • Drugs:

    • Arc 239 dihydrochloride

    • Agonist (e.g., Phenylephrine, Norepinephrine)

    • Other relevant drugs (e.g., Cocaine, Propranolol, to block neuronal uptake and beta-receptors respectively).[3]

  • Equipment:

    • Isolated organ bath system with transducers and data acquisition.[5]

    • Dissection microscope and tools.

    • Water bath for temperature control (37°C).

2. Tissue Preparation and Mounting:

  • Humanely euthanize the animal according to institutional guidelines.

  • Promptly dissect the desired tissue (e.g., thoracic aorta) and place it in cold, carbogen-aerated PSS.

  • Under a microscope, carefully clean the tissue of adhering fat and connective tissue. For vascular rings, the endothelium may be removed by gentle rubbing of the lumen if required for the study.

  • Cut the tissue into appropriate segments (e.g., 2-3 mm rings for aorta).

  • Suspend the tissue segments in the organ bath chambers filled with PSS maintained at 37°C and continuously gassed with carbogen.[3][4] Tissues are attached to a fixed hook at the bottom and a force-displacement transducer at the top.

3. Equilibration and Viability Check:

  • Allow the tissue to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 1-2 g for rat aorta).[3]

  • During equilibration, wash the tissue with fresh, pre-warmed PSS every 15-20 minutes.[5]

  • After equilibration, check tissue viability by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM). Tissues that do not respond adequately should be discarded.

  • Wash the tissue repeatedly with PSS to return to baseline tension.

4. Experimental Procedure (Antagonist Protocol):

  • Control Concentration-Response Curve:

    • Once a stable baseline is achieved, add the chosen agonist (e.g., phenylephrine) to the bath in a cumulative manner. Start with a low concentration and increase it stepwise (e.g., by half-log increments) after the response to the previous concentration has stabilized.

    • Continue until a maximal response is achieved. This generates the control concentration-response curve.

  • Washout:

    • Thoroughly wash the tissue with fresh PSS over a period of 30-60 minutes to ensure complete removal of the agonist and a return to the initial baseline.

  • Antagonist Incubation:

    • Add a known concentration of this compound to the bath.

    • Allow the tissue to incubate with the antagonist for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.[6]

  • Second Concentration-Response Curve:

    • In the continued presence of Arc 239, repeat the cumulative addition of the agonist to generate a second concentration-response curve.

  • Data Analysis:

    • The antagonistic effect of Arc 239 is observed as a rightward shift in the agonist's concentration-response curve.

    • The magnitude of this shift can be used to calculate the affinity of the antagonist (e.g., using a Schild plot to determine the pA2 value).

Experimental Workflow Diagram

The following diagram outlines the logical flow of an isolated organ bath experiment designed to characterize an antagonist.

Organ_Bath_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Tissue B Mount in Organ Bath A->B C Equilibrate (60-90 min) Apply Resting Tension B->C D Generate Control Agonist CRC C->D E Washout Tissue (Return to Baseline) D->E F Incubate with Arc 239 (30-60 min) E->F G Generate Agonist CRC in presence of Arc 239 F->G H Compare CRCs G->H I Perform Schild Analysis H->I J Calculate pA2 Value I->J label_node *CRC: Concentration-Response Curve

References

Application Notes and Protocols: Arc 239 Dihydrochloride in CNS Studies and Behavioral Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Arc 239 dihydrochloride (B599025), a selective α2B/2C-adrenoceptor antagonist, for its potential application in Central Nervous System (CNS) research and behavioral models. This document includes its pharmacological profile, protocols for its preparation and use in in-vitro assays, and a discussion of its potential in CNS-related behavioral studies based on the known function of its target receptors.

Pharmacological Profile

Arc 239 dihydrochloride is a potent and selective antagonist of the α2B and α2C adrenergic receptors.[1] Its selectivity makes it a valuable pharmacological tool for investigating the physiological and pathological roles of these specific receptor subtypes in the CNS. While primarily characterized as an α2B/2C antagonist, it has also been shown to have an affinity for the 5-HT1A receptor at higher concentrations.

Quantitative Data: Binding Affinities and Potency

The binding affinities of this compound for various adrenergic and serotonergic receptor subtypes are summarized in the table below. This data is crucial for designing experiments and interpreting results, particularly concerning dosage and potential off-target effects.

Receptor SubtypeSpecies/SystemParameterValueReference
α2B-adrenoceptorRat KidneypKi7.06[2]
α2C-adrenoceptorHumanpKi6.95[2]
α2A-adrenoceptorCHO Cells (Human)pKi5.6[3]
α2B-adrenoceptorCHO Cells (Human)pKi8.4[3]
α2C-adrenoceptorCHO Cells (Human)pKi7.08[3]
5-HT1A ReceptorRat BrainKi63.1 nM[2]

Signaling Pathway

This compound exerts its antagonist effect by blocking the canonical signaling pathway of α2B/2C-adrenoceptors. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G proteins (Gi/o). Upon activation by an agonist like norepinephrine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA) and subsequent downstream signaling. Arc 239 prevents this cascade by competitively binding to the receptor and preventing agonist binding.

Arc239_Signaling_Pathway cluster_membrane Cell Membrane Receptor α2B/2C-Adrenoceptor G_protein Gi/o Protein Receptor->G_protein Activates Norepinephrine Norepinephrine (Agonist) Norepinephrine->Receptor Activates Arc239 Arc 239 (Antagonist) Arc239->Receptor Blocks AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream Phosphorylates

This compound signaling pathway.

Experimental Protocols

Preparation of Stock Solutions

Proper dissolution and storage are critical for maintaining the stability and activity of this compound.

Materials:

Protocol:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • To prepare a 10 mM stock solution, add the appropriate volume of solvent. For example, to a vial containing 1 mg of this compound (MW: 480.43 g/mol ), add 208.15 µL of solvent.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution in aqueous solutions.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Storage Recommendations:

    • Short-term (up to 1 week): Store at +4°C.

    • Long-term (up to 12 months): Store at -20°C or -80°C. Stock solutions are typically stable for up to 6 months when stored at -20°C or -80°C.

In Vitro Platelet Aggregation Assay

This protocol outlines the use of this compound to study its effects on platelet aggregation.

Materials:

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Platelet aggregometer

  • Agonist solution (e.g., ADP, epinephrine)

  • This compound working solutions (prepared from stock)

Protocol:

  • Baseline and Maximum Aggregation: Use PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline in the aggregometer.

  • Arc 239 Incubation: In the aggregometer cuvettes, add PRP and the desired final concentrations of this compound. Incubate for 1-5 minutes at 37°C with stirring.

  • Induction of Aggregation: Add the platelet agonist to the cuvettes to induce aggregation.

  • Measurement: Record the change in light transmission for 5-10 minutes using the aggregometer.

Potential CNS Applications and Behavioral Models

While direct in-vivo behavioral studies using this compound are not extensively reported in the current literature, the known distribution and function of α2B-adrenoceptors in the CNS suggest its potential utility in several behavioral paradigms. Research on α2B-knockout mice and other selective antagonists indicates a role for this receptor in sensorimotor gating and compulsive behaviors.

Rationale for CNS Studies

The α2B-adrenoceptor subtype is expressed in key brain regions involved in cognition and emotional regulation, including the thalamus. Studies with α2B knockout mice have shown increased compulsive-like behavior (marble burying) and altered responses to psychostimulants, suggesting a role in modulating dopaminergic pathways. Therefore, this compound could be a valuable tool to investigate the role of α2B-adrenoceptors in psychiatric disorders such as:

  • Schizophrenia: To investigate effects on sensorimotor gating deficits, a core feature of the disorder.

  • Obsessive-Compulsive Disorder (OCD): To explore its potential to modulate compulsive-like behaviors.

  • Anxiety and Depression: Given the involvement of the noradrenergic system in mood regulation.

Hypothetical Experimental Workflow for a Behavioral Study

The following provides a template for a potential study investigating the anxiolytic effects of this compound in the elevated plus-maze test.

Behavioral_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Administration Drug Administration (e.g., i.p. injection) Animal_Acclimation->Administration Drug_Prep Prepare Arc 239 Solutions (Vehicle, Doses 1, 2, 3) Drug_Prep->Administration Pre_Test_Period Pre-Test Period (e.g., 30 min) Administration->Pre_Test_Period EPM_Test Elevated Plus-Maze Test (5 min duration) Pre_Test_Period->EPM_Test Data_Collection Record Behavioral Parameters (Time in open/closed arms, entries) EPM_Test->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis

Hypothetical workflow for a behavioral study.

Protocol Details:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Group-housed with a 12-hour light/dark cycle, with ad libitum access to food and water.

  • Drug Preparation: this compound dissolved in sterile saline (vehicle). Doses could range from 1 to 10 mg/kg, administered intraperitoneally (i.p.).

  • Experimental Groups:

    • Vehicle control

    • Arc 239 (Dose 1)

    • Arc 239 (Dose 2)

    • Arc 239 (Dose 3)

    • Positive control (e.g., Diazepam)

  • Procedure:

    • Administer the assigned treatment via i.p. injection.

    • Return the animal to its home cage for a 30-minute pre-test period.

    • Place the mouse in the center of the elevated plus-maze, facing an open arm.

    • Record the session for 5 minutes using an overhead camera and tracking software.

  • Behavioral Parameters to Measure:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled (to assess for locomotor effects)

Conclusion

This compound is a valuable research tool for elucidating the role of α2B and α2C-adrenoceptors. While its application in CNS behavioral models is not yet widely documented, its pharmacological profile and findings from related genetic and pharmacological studies strongly suggest its potential as a probe for investigating the neural circuits underlying anxiety, compulsive behaviors, and psychosis. The protocols and information provided herein serve as a guide for researchers to design and conduct novel experiments to explore the CNS effects of this selective antagonist.

References

Arc 239 Dihydrochloride: Application Notes and Protocols for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arc 239 dihydrochloride (B599025) is a valuable pharmacological tool in cardiovascular research, primarily recognized for its potent and selective antagonism of α-adrenergic receptors.[1] It demonstrates a significant affinity for the α2B and α2C subtypes, and under certain conditions, it also functions as an α1-adrenoceptor blocking agent.[1][2] This dual activity allows for the detailed investigation of adrenergic signaling pathways that regulate critical cardiovascular functions such as vascular tone, heart rate, and blood pressure.[1][2] These application notes provide comprehensive protocols for utilizing Arc 239 dihydrochloride in key cardiovascular research experiments.

Mechanism of Action

This compound exerts its effects by competitively blocking α-adrenergic receptors. Its primary mechanisms in the cardiovascular system include:

  • α1-Adrenoceptor Blockade: In vascular smooth muscle, α1-adrenergic receptors are coupled to the Gq protein. Agonist binding normally activates Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), causing vasoconstriction. By blocking these receptors, Arc 239 inhibits this cascade, resulting in vasodilation and a reduction in blood pressure.[1]

  • α2-Adrenoceptor Blockade: α2-adrenergic receptors are coupled to the Gi protein, which inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP). Presynaptic α2-receptors on sympathetic nerve terminals create a negative feedback loop for norepinephrine (B1679862) release. Arc 239's antagonism at α2B/C subtypes can disrupt these regulatory mechanisms.[1]

Data Presentation

The following table summarizes the quantitative binding data for this compound, providing essential parameters for its application in various experimental models.

Receptor SubtypeBinding ConstantAssay Details
α2A-Adrenoceptor pKd = 5.95[3]Expressed in CHO cell membranes[3]
pKi = 5.6[3]Expressed in CHO cell membranes[3]
Ki = 3,548 nM[4]Not specified
α2B-Adrenoceptor pKd = 7.41[3]Expressed in CHO cell membranes[3]
pKi = 8.4[3]Expressed in CHO cell membranes[3]
Ki = 87.1 nM[4]Not specified
α2C-Adrenoceptor pKd = 7.56[3]Expressed in CHO cell membranes[3]
pKi = 7.08[3]Expressed in CHO cell membranes[3]
Ki = 112.2 nM[4]Not specified

Signaling Pathway Diagram

Arc239_Signaling cluster_alpha1 α1-Adrenergic Signaling cluster_alpha2 α2-Adrenergic Signaling (Presynaptic) Agonist1 Norepinephrine Alpha1R α1-Adrenoceptor Agonist1->Alpha1R Gq Gq Protein Alpha1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolyzes DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release PKC PKC DAG->PKC Contraction Vasoconstriction Ca_Release->Contraction PKC->Contraction Arc239_1 Arc 239 Arc239_1->Alpha1R Agonist2 Norepinephrine Alpha2R α2-Adrenoceptor Agonist2->Alpha2R Gi Gi Protein Alpha2R->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP NE_Release ↓ Norepinephrine Release cAMP->NE_Release Arc239_2 Arc 239 Arc239_2->Alpha2R

Caption: Mechanism of this compound Action.

Experimental Protocols

In Vivo Hemodynamic Studies in Anesthetized Dogs

This protocol details the procedure to assess the impact of Arc 239 on key hemodynamic parameters.[1][2]

Materials:

  • This compound

  • Saline (vehicle control)

  • Anesthetic (e.g., pentobarbital)

  • Ventilator

  • Pressure transducer

  • Cannulation equipment (femoral artery and vein)

  • Data acquisition system

Procedure:

  • Animal Preparation: Anesthetize the dog and maintain a stable level of anesthesia. Intubate the animal and provide artificial ventilation.[1]

  • Instrumentation: Cannulate the femoral artery for continuous measurement of arterial blood pressure. Cannulate the femoral vein for intravenous drug administration.[1]

  • Baseline Measurement: Record stable baseline measurements for blood pressure and heart rate.

  • Drug Administration: Administer Arc 239 intravenously as a bolus injection or continuous infusion at increasing doses (e.g., 3, 10, 30, 50 µg/kg). A separate control group should receive an equivalent volume of saline.[1][2]

  • Hemodynamic Monitoring: Continuously record all hemodynamic parameters throughout the experiment and for a significant period after the final dose to observe the duration of effects.[1]

  • Data Analysis: Calculate the change in each hemodynamic parameter from the baseline value for each dose of Arc 239. Express data as mean ± SEM.[1]

Isolated Tissue Bath for Vascular Reactivity

This protocol is designed to evaluate the antagonistic effect of Arc 239 on agonist-induced smooth muscle contraction in isolated blood vessels.[5]

Materials:

  • Isolated tissue (e.g., rat aorta)

  • Krebs-Henseleit solution (gassed with 95% O2 / 5% CO2)

  • α-adrenergic agonist (e.g., phenylephrine)

  • This compound

  • Isolated tissue bath system with force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Dissect the desired blood vessel in cold Krebs-Henseleit solution and cut it into rings (2-4 mm).[5]

  • Mounting: Mount the tissue rings in the isolated tissue baths containing Krebs-Henseleit solution at 37°C, gassed with 95% O2 / 5% CO2.[5]

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.[1]

  • Viability Check: Test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60 mM). Assess endothelium integrity by inducing contraction with phenylephrine (B352888) followed by relaxation with acetylcholine.[1]

  • Concentration-Response Curve: Generate a cumulative concentration-response curve for an α-adrenergic agonist like phenylephrine.

  • Antagonist Incubation: After washing the tissue, incubate with a specific concentration of Arc 239 for a predetermined period.

  • Repeat Agonist Curve: In the presence of Arc 239, repeat the cumulative concentration-response curve for the agonist.

  • Data Analysis: Plot the contractile response against the logarithm of the agonist concentration. A rightward shift in the curve in the presence of Arc 239 indicates competitive antagonism. A Schild plot analysis can be performed to determine the pA2 value.[1]

Calcium Transients in Isolated Cardiomyocytes

This protocol measures the effect of Arc 239 on α-adrenergic agonist-induced changes in intracellular calcium in cardiomyocytes.[1]

Materials:

  • Isolated adult ventricular cardiomyocytes

  • Fluorescent Ca2+ indicator (e.g., Fura-2 AM)

  • α-adrenergic agonist (e.g., phenylephrine)

  • This compound

  • Perfusion system

  • Fluorescence microscopy setup

Procedure:

  • Cell Loading: Incubate isolated cardiomyocytes with a fluorescent Ca2+ indicator according to the manufacturer's protocol.

  • Baseline Transients: Perfuse the cells with a standard buffer and record baseline calcium transients.

  • Agonist Stimulation: Perfuse the cells with a solution containing an α-adrenergic agonist (e.g., phenylephrine) to stimulate α1-receptors and record the changes in calcium transients.[1]

  • Antagonist Treatment: To test the effect of Arc 239, pre-incubate the cardiomyocytes with a specific concentration of Arc 239 for a few minutes before adding the agonist.[1]

  • Record Transients: Record the calcium transients in the presence of both Arc 239 and the agonist.[1]

  • Data Analysis: Analyze the recorded calcium transients to determine parameters such as the amplitude, time to peak, and decay rate. Compare the results from agonist-only and antagonist-plus-agonist conditions.[1]

Experimental Workflow Diagram

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro / Ex Vivo Studies cluster_cellular Cellular Assays A1 Animal Preparation (Anesthesia, Cannulation) A2 Baseline Hemodynamic Recording A1->A2 A3 Administer Arc 239 or Vehicle A2->A3 A4 Continuous Hemodynamic Monitoring A3->A4 A5 Data Analysis (Change from Baseline) A4->A5 B1 Tissue Isolation (e.g., Aorta) B2 Mount in Tissue Bath & Equilibrate B1->B2 B3 Generate Agonist Concentration-Response Curve B2->B3 B4 Incubate with Arc 239 B3->B4 B5 Repeat Agonist Curve B4->B5 B6 Data Analysis (Schild Plot) B5->B6 C1 Isolate Cardiomyocytes C2 Load with Ca²⁺ Indicator C1->C2 C3 Record Baseline Ca²⁺ Transients C2->C3 C4 Stimulate with Agonist C3->C4 C5 Pre-incubate with Arc 239 + Agonist C6 Record Ca²⁺ Transients C4->C6 C5->C6 C7 Data Analysis (Amplitude, Kinetics) C6->C7

Caption: Cardiovascular Research Workflow with Arc 239.

References

Application Notes and Protocols for Arc 239 Dihydrochloride in Adrenoceptor Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arc 239 dihydrochloride (B599025) is a potent and selective antagonist with a well-characterized profile at various adrenergic and serotonin (B10506) receptors.[1] It is a valuable pharmacological tool for dissecting the physiological and pathological roles of specific adrenoceptor subtypes.[1] These application notes provide a comprehensive overview of Arc 239 dihydrochloride, including its binding affinity, mechanism of action, and detailed protocols for its use in studying adrenoceptor signaling pathways.

Physicochemical Properties and Storage

PropertyValue
Molecular Formula C₂₄H₂₉N₃O₃ · 2HCl
Molecular Weight 480.43 g/mol
Appearance Solid
Purity >98%
Solubility Water (100 mM), DMSO (100 mM)
Storage Conditions Short-term (≤1 week): +4°C
Long-term (≤12 months): -20°C or -80°C

Stock Solutions: To maintain stability and activity, it is highly recommended to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.[2] Stock solutions are typically stable for up to 6 months when stored at -20°C or -80°C.[2]

Mechanism of Action

Arc 239 is primarily a selective α2B/2C adrenoceptor antagonist.[3] The α2-adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).[4] Upon activation by endogenous agonists like norepinephrine (B1679862) and epinephrine, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[4] Arc 239 competitively blocks the binding of agonists to α2B and α2C adrenoceptors, thereby inhibiting this downstream signaling cascade.[1][4]

In addition to its effects on α2-adrenoceptors, Arc 239 also exhibits high affinity for α1-adrenoceptors, which are typically coupled to Gq/11 proteins.[1] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) phosphates (IPs) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. Due to its high affinity, Arc 239 can be used to investigate Gq/11-mediated signaling by antagonizing α1-adrenoceptor activation.

Furthermore, Arc 239 has a notable affinity for the serotonin 1A (5-HT1A) receptor, which also couples to Gi/o proteins.[5] This off-target activity should be considered when designing experiments and interpreting results.[2]

Data Presentation: Binding Affinities of Arc 239

The binding profile of Arc 239 has been determined through various radioligand binding assays.[1]

Receptor SubtypeKi (nM)pKiSpecies/Tissue/Expression System
α1A-Adrenergic 0.45 (Kd)9.35Human
α1B-Adrenergic 7.08 (Kd)8.15Human
α1D-Adrenergic 1.82 (Kd)8.74Human
α2A-Adrenergic ~25125.6Human recombinant (CHO cells)
α2B-Adrenergic ~4.08.4Human recombinant (CHO cells)
α2C-Adrenergic ~83.27.08Human recombinant (CHO cells)
α2B-Adrenergic ~87.17.06Rat Kidney
5-HT1A 63.17.2Rat brain cortical membranes
5-HT1A 1366.87Rat brain cortical membranes

Kd values are reported where Ki values were not available.

Signaling Pathways and Experimental Workflows

Adrenoceptor Signaling Pathways Modulated by Arc 239

cluster_alpha2 α2B/α2C-Adrenoceptor Signaling (Gi/o-coupled) cluster_alpha1 α1-Adrenoceptor Signaling (Gq/11-coupled) Agonist (NE, Epi) Agonist (NE, Epi) α2B/C-AR α2B/C-AR Agonist (NE, Epi)->α2B/C-AR Activates Arc 239 Arc 239 Arc 239->α2B/C-AR Blocks Gi/o Gi/o α2B/C-AR->Gi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases PKA PKA cAMP->PKA Inhibits Downstream Effects Downstream Effects PKA->Downstream Effects Modulates Agonist (NE, Epi) Agonist (NE, Epi) α1-AR α1-AR Agonist (NE, Epi) ->α1-AR Activates Arc 239 Arc 239 Arc 239 ->α1-AR Blocks Gq/11 Gq/11 α1-AR->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC PKC DAG->PKC Downstream Effects Downstream Effects Ca2+ release->Downstream Effects PKC->Downstream Effects

Caption: Signaling pathways affected by Arc 239.

Experimental Workflow for Characterizing Arc 239 Activity

A Prepare Arc 239 Stock Solution (10 mM in DMSO) B Determine Non-Toxic Concentration Range (Cytotoxicity Assay) A->B C Determine Binding Affinity (Ki) (Radioligand Binding Assay) B->C D Assess Functional Antagonism (e.g., cAMP Assay for Gi/o, IP1 Assay for Gq/11) B->D F Data Analysis and Interpretation C->F E Investigate Downstream Signaling (e.g., Western Blot for p-ERK) D->E E->F

Caption: Workflow for Arc 239 characterization.

Logical Relationship of Arc 239 Antagonist Activity

Agonist Agonist Adrenoceptor Adrenoceptor Agonist->Adrenoceptor Binds and Activates G-Protein Activation G-Protein Activation Adrenoceptor->G-Protein Activation Arc 239 Arc 239 Arc 239->Adrenoceptor Competitively Binds and Blocks Signaling Cascade Signaling Cascade G-Protein Activation->Signaling Cascade Cellular Response Cellular Response Signaling Cascade->Cellular Response

Caption: Arc 239 competitive antagonism.

Experimental Protocols

Protocol 1: Radioligand Binding Assay

This assay determines the binding affinity (Ki) of Arc 239 for a specific adrenoceptor subtype.

Materials:

  • Cell membranes expressing the adrenoceptor of interest

  • Radiolabeled ligand (e.g., [³H]prazosin for α1, [³H]rauwolscine for α2)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., high concentration of an unlabeled ligand)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of Arc 239 in assay buffer.

  • In a microplate, combine the cell membranes, radiolabeled ligand, and either assay buffer (for total binding), non-specific binding control, or a concentration of Arc 239.

  • Incubate at room temperature for a predetermined time to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ of Arc 239 and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Functional Assay - cAMP Accumulation (for Gi/o-coupled receptors)

This assay measures the ability of Arc 239 to antagonize agonist-induced inhibition of cAMP production.[6]

Materials:

  • Cells stably expressing the α2-adrenoceptor subtype of interest (e.g., HEK293 or CHO cells)

  • This compound

  • α2-adrenoceptor agonist (e.g., UK 14,304)

  • Forskolin (to stimulate adenylyl cyclase)

  • IBMX (a phosphodiesterase inhibitor)

  • Assay buffer (e.g., HBSS)

  • cAMP detection kit (e.g., HTRF, ELISA)

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.[3]

  • Pre-treat the cells with various concentrations of Arc 239 or vehicle in the presence of IBMX for 15-30 minutes at 37°C.[3]

  • Add the α2-adrenoceptor agonist at a concentration that gives a submaximal response (e.g., EC₈₀), along with forskolin.[3]

  • Incubate for an appropriate duration (e.g., 15-30 minutes) at 37°C.[3]

  • Lyse the cells and measure intracellular cAMP levels using a cAMP detection kit according to the manufacturer's protocol.[6]

  • Plot the cAMP concentration against the logarithm of the Arc 239 concentration to determine the IC₅₀.

Protocol 3: Functional Assay - Inositol Monophosphate (IP1) Accumulation (for Gq/11-coupled receptors)

This assay measures the ability of Arc 239 to antagonize agonist-induced IP1 accumulation, a stable downstream metabolite of IP3.

Materials:

  • Cells expressing the α1-adrenoceptor subtype of interest

  • This compound

  • α1-adrenoceptor agonist (e.g., phenylephrine)

  • Stimulation buffer containing LiCl (to inhibit IP1 degradation)

  • IP1 detection kit (e.g., HTRF)

Procedure:

  • Seed cells in a suitable microplate and incubate overnight.

  • Pre-treat the cells with a range of concentrations of Arc 239 or vehicle for approximately 15-30 minutes at 37°C.[4]

  • Add the α1-adrenoceptor agonist at a concentration around its EC₈₀ and incubate for the optimal time (typically 30-60 minutes).[4]

  • Lyse the cells and add the IP1 detection reagents (IP1-d2 conjugate and anti-IP1 cryptate) according to the kit manufacturer's protocol.[4]

  • Incubate for 1 hour at room temperature.[4]

  • Read the plate on an HTRF-compatible reader.

  • The signal is inversely proportional to the amount of IP1 produced.[4] Calculate the IC₅₀ of Arc 239 from the concentration-response curve.

Protocol 4: Western Blot for ERK Phosphorylation

This protocol can be used to investigate potential crosstalk between adrenoceptor signaling and the MAPK/ERK pathway.

Materials:

  • Cells expressing the adrenoceptor of interest

  • This compound

  • Adrenoceptor agonist

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and grow to desired confluency.

  • Serum-starve the cells if necessary to reduce basal ERK phosphorylation.

  • Pre-treat with Arc 239 or vehicle for a specified time.

  • Stimulate with the adrenoceptor agonist for a time course (e.g., 5, 10, 30 minutes).

  • Lyse the cells on ice and collect the lysates.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system.

  • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

  • Quantify the band intensities to determine the relative levels of ERK phosphorylation.

Conclusion

This compound is a versatile pharmacological tool for studying adrenoceptor signaling.[1] Its selectivity for α2B/C- and α1-adrenoceptors makes it particularly useful for differentiating the roles of these receptor subtypes in various physiological and pathological processes.[1] When using Arc 239, it is crucial to consider its off-target activity at 5-HT1A receptors and to include appropriate controls in experimental designs.[2][5] The protocols provided here offer a foundation for researchers to effectively utilize Arc 239 in their investigations of adrenoceptor-mediated signaling pathways.

References

Application Notes and Protocols for Arc 239 Dihydrochloride Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for Arc 239 dihydrochloride (B599025) in preclinical animal studies. The included protocols are intended to serve as a guide for researchers in designing and executing experiments to investigate the pharmacological effects of this selective α2B/α2C-adrenoceptor antagonist.

Data Presentation: Quantitative Summary

The following table summarizes the reported dosages and administration routes for Arc 239 dihydrochloride in various animal models.

Animal ModelAdministration RouteDosage RangeObserved Effect/Application
Dogs Intravenous (IV)3 - 50 µg/kgInduced a fall in blood pressure, heart rate, and sympathetic nerve activity. Competitively antagonized pressor responses to adrenaline.
IntracisternalNot SpecifiedDid not produce centrally mediated cardiovascular actions; failed to block the effects of clonidine.
Rats Not Specified5 - 40 mg/kgIncreased the synthesis of dopa in the cortex and hippocampus.
Intrathecal (IT)1 µgUtilized as an α2B-adrenoceptor antagonist to investigate antiallodynic effects.
Mice Intraperitoneal (IP)50 µg/kgEmployed as a specific α2B/C receptor blocker in a study of ischemia-reperfusion injury.
Intravenous (IV)10 mg/kgInvestigated for sedative behavioral effects.

Signaling Pathway

This compound is a selective antagonist of the α2B and α2C adrenergic receptor subtypes, which are G protein-coupled receptors (GPCRs) primarily associated with the Gi/o heterotrimeric G-protein.[1] The binding of an agonist to the α2-adrenergic receptor activates the Gi protein, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP), a key second messenger. Arc 239 blocks this signaling cascade by preventing agonist binding to the α2B/C receptor subtypes.

Arc_239_Signaling_Pathway Adrenergic_Receptor α2B/α2C-Adrenergic Receptor (GPCR) G_Protein Gi/o Protein (α, β, γ subunits) Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts Agonist Agonist (e.g., Norepinephrine) Agonist->Adrenergic_Receptor Binds & Activates Arc239 This compound (Antagonist) Arc239->Adrenergic_Receptor Blocks ATP ATP ATP->Adenylyl_Cyclase Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Antagonistic action of Arc 239 on α2B/C-adrenergic signaling.

Experimental Protocols

The following are detailed methodologies for the administration of this compound in key animal models.

Intravenous (IV) Administration in Dogs

Objective: To characterize the cardiovascular effects of Arc 239.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl) for injection

  • Anesthetic (e.g., sodium pentobarbital)

  • IV catheter and infusion set

  • Physiological monitoring equipment (blood pressure, heart rate, etc.)

Procedure:

  • Animal Preparation: Anesthetize the dog with an appropriate agent, such as sodium pentobarbital, following institutionally approved protocols.

  • Catheterization: Place an intravenous catheter in a suitable vein (e.g., cephalic or saphenous vein) for drug administration and fluid maintenance.

  • Drug Preparation: Prepare a stock solution of this compound in sterile saline. The concentration should be calculated based on the desired dose and the animal's body weight. Further dilute the stock solution to the final desired concentration for injection.

  • Administration: Administer the Arc 239 solution intravenously. The injection can be given as a bolus or a slow infusion, depending on the experimental design.

  • Monitoring: Continuously monitor cardiovascular parameters, including blood pressure and heart rate, before, during, and after drug administration.

  • Data Collection: Record all physiological data at regular intervals to assess the effects of Arc 239.

Intrathecal (IT) Administration in Rats

Objective: To investigate the role of spinal α2B-adrenoceptors in mediating specific physiological or behavioral responses.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF) or sterile saline

  • Stereotaxic apparatus

  • Hamilton syringe with a fine-gauge needle

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent and secure it in a stereotaxic frame.

  • Surgical Preparation: Shave and disinfect the surgical area over the cisterna magna or lumbar region.

  • Drug Preparation: Dissolve this compound in aCSF or sterile saline to the desired concentration.

  • Injection:

    • For cisternal injection, carefully advance the needle through the atlanto-occipital membrane into the cisterna magna.

    • For lumbar injection, perform a laminectomy to expose the spinal cord and carefully insert the needle into the intrathecal space.

  • Administration: Slowly inject the prepared Arc 239 solution (typically in a volume of 5-10 µL) into the intrathecal space.

  • Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesia.

  • Behavioral/Physiological Testing: Conduct behavioral or physiological tests at predetermined time points after administration to assess the effects of the drug.

Intraperitoneal (IP) Administration in Mice

Objective: To study the systemic effects of Arc 239 as an α2B/C receptor blocker.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Syringe with a 25-27 gauge needle

Procedure:

  • Animal Restraint: Properly restrain the mouse to expose the abdomen.

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentration. The injection volume should typically not exceed 10 mL/kg.

  • Injection Site: Identify the lower right quadrant of the abdomen. This location avoids the cecum and urinary bladder.

  • Administration: Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure that the needle has not entered a blood vessel or organ. Inject the solution smoothly.

  • Observation: Monitor the animal for any adverse reactions following the injection.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of this compound.

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Animal_Acclimation Animal Acclimation Baseline_Measurement Baseline Physiological/ Behavioral Measurement Animal_Acclimation->Baseline_Measurement Randomization Randomize Animals (Vehicle vs. Arc 239) Baseline_Measurement->Randomization Drug_Preparation Prepare Arc 239 Solution Administration Administer Arc 239/ Vehicle via Selected Route (IV, IT, IP) Drug_Preparation->Administration Randomization->Administration Post_Admin_Monitoring Post-Administration Monitoring & Data Collection Administration->Post_Admin_Monitoring Data_Analysis Data Analysis & Statistics Post_Admin_Monitoring->Data_Analysis Conclusion Conclusion & Interpretation Data_Analysis->Conclusion

A generalized workflow for in vivo Arc 239 studies.

References

Arc 239 Dihydrochloride: A Tool for Investigating α2-Adrenergic Receptor Desensitization

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Arc 239 dihydrochloride (B599025) is a potent and selective antagonist of the α2B and α2C-adrenergic receptors (α2B/C-ARs).[1][2] These receptors are members of the G protein-coupled receptor (GPCR) family and are critically involved in regulating neurotransmitter release and various physiological processes.[2][3] Arc 239's selectivity for the α2B/C subtypes over the α2A subtype makes it an invaluable pharmacological tool for dissecting the specific roles of these receptor isoforms in cellular signaling and function.[2] Notably, Arc 239 also exhibits affinity for the 5-HT1A serotonin (B10506) receptor, a factor that must be considered in experimental design.[1][4]

Receptor desensitization, a phenomenon where a receptor's response to an agonist diminishes over time with continuous exposure, is a fundamental mechanism for regulating cellular signaling.[5] As an antagonist, Arc 239 can be instrumental in studies of α2-AR desensitization by blocking agonist binding, thereby allowing for the study of receptor resensitization (recovery from the desensitized state) and helping to delineate the contribution of α2B/C-AR subtypes to the overall desensitization process.

Data Presentation: Binding Profile of Arc 239

The binding affinity of Arc 239 for various receptor subtypes has been characterized in several studies. The following table summarizes these quantitative data, providing a clear comparison of its selectivity.

ParameterReceptor SubtypeSpecies/SystemValueReference(s)
pKD α2B-AdrenoceptorNot Specified8.8[3][6]
α2A-AdrenoceptorNot Specified6.7[7]
α2D-AdrenoceptorNot Specified6.4[7]
pKi α2B-AdrenoceptorHuman (recombinant, CHO cells)8.4[2][8]
α2C-AdrenoceptorHuman (recombinant, CHO cells)7.08[2][8]
α2A-AdrenoceptorHuman (recombinant, CHO cells)5.6[2][8]
α2B-AdrenoceptorRat (Kidney)7.06[1][4]
α2C-AdrenoceptorHuman6.95[1][4]
Ki 5-HT1A ReceptorRat (Brain cortical membranes)63.1 nM[1][3][4]
5-HT1A ReceptorRat (Brain cortical membranes)136 nM[3][6]

Higher pKi/pKD values indicate stronger binding affinity.

Signaling Pathways and Mechanism of Action

Arc 239 functions as a competitive antagonist at α2B/C-adrenergic receptors. These receptors are coupled to inhibitory G proteins (Gi/o). Upon activation by an endogenous agonist like norepinephrine, the Gi/o protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduces the activity of protein kinase A (PKA). Arc 239 prevents this signaling cascade by blocking the initial binding of the agonist to the receptor.[3]

Arc239_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Norepinephrine) Receptor α2B/C-Adrenoceptor Agonist->Receptor Activates Arc239 Arc 239 Arc239->Receptor Blocks G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Downstream Cellular Response PKA->Response Phosphorylates Radioligand_Binding_Workflow A 1. Membrane Preparation (from cells/tissue) B 2. Assay Setup (Membranes + Radioligand + varying [Arc 239]) A->B C 3. Incubation (Allow binding to equilibrate) B->C D 4. Rapid Filtration (Separate bound/free ligand) C->D E 5. Scintillation Counting (Quantify bound radioactivity) D->E F 6. Data Analysis (Calculate IC50 and Ki) E->F Desensitization_Workflow A 1. Baseline Agonist Stimulation (S1) B 2. Prolonged Agonist Incubation (Desensitize) A->B C 3. Washout B->C D 4. Recovery Phase C->D E Control Recovery (Buffer Only) D->E Group A F Antagonist Recovery (Buffer + Arc 239) D->F Group B G 5. Second Agonist Stimulation (S2) E->G F->G H 6. Compare S2/S1 Ratio G->H

References

Troubleshooting & Optimization

Arc 239 dihydrochloride solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Arc 239 dihydrochloride (B599025) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is Arc 239 dihydrochloride and what is its primary mechanism of action?

This compound is a potent and selective α2B-adrenoceptor antagonist.[1] It is commonly used in research to differentiate the α2B and α2C subtypes from the α2A/D subtypes of adrenergic receptors. Its mechanism of action involves competitively blocking the binding of agonists like adrenaline and noradrenaline to the α2B-adrenoceptor, thereby inhibiting downstream signaling pathways.

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO).[2] It is recommended to prepare high-concentration stock solutions in these solvents, which can then be further diluted into aqueous experimental buffers.

Q3: How should I store this compound and its stock solutions?

The solid powder form of this compound should be stored at 2-8°C for short-term storage and can be stored at -20°C or -80°C for long-term storage (up to 12 months).[2] Stock solutions in water or DMSO are typically stable for up to 6 months when stored at -20°C or -80°C.[2] It is highly recommended to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]

Q4: Can I expect this compound to be soluble in my specific cell culture medium?

While this compound has good water solubility, its solubility in complex biological media like cell culture medium can be influenced by factors such as pH, protein content, and the presence of other salts. It is always advisable to perform a preliminary solubility test in your specific medium at the desired final concentration. A common issue with dihydrochloride salts is the potential for precipitation in neutral or slightly alkaline buffers.

Data Presentation

Table 1: Solubility of this compound
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Source
Water>5Not SpecifiedSigma-Aldrich
Water48.04100Tocris Bioscience[1]
DMSONot Specified100BenchChem[2]

Note: The molecular weight of this compound (anhydrous basis) is 480.43 g/mol . The actual solubility may vary slightly between batches and depending on the degree of hydration.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Water

Materials:

  • This compound powder

  • Sterile, high-purity water (e.g., Milli-Q or equivalent)

  • Sterile polypropylene (B1209903) microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • To prepare a 10 mM stock solution, weigh out the desired amount of powder. For example, for 1 mg of this compound (MW: 480.43 g/mol ), add 208.15 µL of sterile water.

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[2]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[2]

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation observed upon dilution in aqueous buffer (e.g., PBS, cell culture media) pH of the buffer: Dihydrochloride salts are more soluble at acidic pH. The neutral or slightly alkaline pH of many biological buffers can cause the free base form of the compound, which is often less soluble, to precipitate.- Adjust the pH of your buffer: If your experimental conditions allow, slightly acidifying the buffer can improve solubility. - Prepare a more concentrated stock solution in DMSO: DMSO can help maintain the solubility of the compound upon dilution into aqueous buffers. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts. - Perform a stepwise dilution: Instead of a single large dilution, perform serial dilutions in your aqueous buffer. This gradual change in the solvent environment can sometimes prevent precipitation.
Inconsistent or lower-than-expected biological activity Compound degradation: Although generally stable, prolonged exposure to certain conditions (e.g., high pH, light) in aqueous solutions can lead to degradation. Adsorption to plasticware: Hydrophobic compounds can adsorb to the surfaces of plastic tubes and plates, reducing the effective concentration in your experiment.- Prepare fresh working solutions: For critical experiments, prepare fresh dilutions from your frozen stock solution immediately before use. - Use low-adhesion plasticware: If adsorption is suspected, using low-adhesion microplates and tubes can mitigate the issue. - Include a positive control: Always include a known agonist/antagonist in your experiments to validate the assay performance.
Difficulty dissolving the powder initially Insufficient mixing or temperature: The compound may require more energy to dissolve completely.- Vortex thoroughly: Ensure vigorous mixing for an adequate amount of time. - Gentle warming: As mentioned in the protocol, warming the solution in a 37°C water bath can facilitate dissolution.[2] - Sonication: Use a bath sonicator for short intervals to aid dissolution. Be cautious not to overheat the sample.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting start Weigh Arc 239 dihydrochloride add_solvent Add Water or DMSO start->add_solvent dissolve Vortex / Warm (37°C) add_solvent->dissolve aliquot Aliquot & Store (-20°C / -80°C) dissolve->aliquot thaw Thaw Stock Aliquots aliquot->thaw dilute Dilute in Aqueous Buffer thaw->dilute use Use in Experiment dilute->use precipitation Precipitation? dilute->precipitation precipitation->use No adjust_ph Adjust pH precipitation->adjust_ph Yes use_dmso Use DMSO Stock precipitation->use_dmso Yes

Caption: Experimental workflow for the preparation and use of this compound solutions.

signaling_pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Adrenaline Adrenaline / Noradrenaline a2b_receptor α2B-Adrenoceptor Adrenaline->a2b_receptor Activates ARC239 Arc 239 ARC239->a2b_receptor Blocks gi_protein Gi Protein a2b_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreases pka Protein Kinase A (PKA) camp->pka Inhibits response Cellular Response pka->response Alters

Caption: Antagonistic action of Arc 239 on the α2B-adrenoceptor signaling pathway.

References

Troubleshooting Arc 239 dihydrochloride experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Arc 239 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Arc 239 dihydrochloride and to help troubleshoot common sources of variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the α2B and α2C adrenergic receptors.[1] It exerts its effects by competitively binding to these receptors, thereby blocking the downstream signaling pathways typically activated by endogenous agonists like norepinephrine (B1679862) and epinephrine.[2] The α2B-adrenoceptor is coupled to inhibitory G proteins (Gi/o), and its activation normally leads to a decrease in intracellular cyclic AMP (cAMP) levels.[2] Arc 239 prevents this cascade by blocking the initial agonist binding.[2]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical for maintaining the stability and activity of this compound.

  • Short-term (up to 1 week): Store at +4°C.[1]

  • Long-term (up to 12 months): Store at -20°C or -80°C.[1]

  • Stock Solutions: It is highly recommended to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Once prepared, stock solutions should be stored at -20°C or -80°C and are typically stable for up to 6 months.[1]

Q3: In which solvents is this compound soluble?

This compound is soluble in both water and DMSO at a maximum concentration of 100 mM.[1] For cell-based assays, it is crucial to ensure the final DMSO concentration is consistent across all wells and does not exceed a level that is toxic to the cells (typically ≤ 0.5%).

Troubleshooting Guides

Experimental variability is a common challenge in pharmacology. This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent IC50 Values in Biochemical Assays

Question: We are observing significant well-to-well and experiment-to-experiment variability in the IC50 values of Arc 239 in our in vitro kinase assays. What are the potential causes and solutions?

Answer: High variability in biochemical IC50 values can be attributed to several factors. Below is a table outlining potential causes and recommended solutions.

Potential CauseRecommended Solution
Inaccurate Pipetting Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. Ensure consistent tip immersion depth to avoid volume variations.
Compound Precipitation Arc 239 has limited aqueous solubility. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%. Visually inspect the highest concentration wells for any signs of precipitation.
Enzyme Instability Kinase activity can decrease over time, especially with freeze-thaw cycles. Aliquot the kinase upon receipt and avoid repeated freeze-thaws. Run a control without inhibitor to ensure the enzyme is active.
Variable ATP Concentration Since Arc 239 can act as an ATP-competitive inhibitor in kinase assays, its apparent IC50 will shift depending on the ATP concentration. For consistent results, run kinase assays with an ATP concentration at or near the Michaelis constant (Km) of the kinase for ATP.
Issue 2: High Background or Unexpected Results in Cell-Based Assays

Question: Our cell-based assays with Arc 239 are showing high background signal or results that are inconsistent with its known mechanism of action. What could be the cause?

Answer: These issues can arise from off-target effects or problems with the assay setup.

Potential CauseRecommended Solution
Off-Target Effects At higher concentrations, Arc 239 may inhibit other kinases or receptors with similar binding pockets.[2] It has been shown to have affinity for the 5-HT1A serotonin (B10506) receptor.[3] Consider performing a kinase panel screen to understand the selectivity profile of Arc 239. To confirm if observed effects are due to α2B/C adrenoceptor blockade, try to rescue the phenotype with an α2 agonist.
Cell Line Instability Use cells within a defined, narrow passage number range for all experiments. Authenticate your cell line using short tandem repeat (STR) profiling and regularly test for mycoplasma contamination.
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Optimize and strictly adhere to a consistent cell seeding density. Edge effects in multi-well plates can also contribute to variability; consider not using the outer wells for experimental data.
Media and Serum Variability Test new lots of media and fetal bovine serum (FBS) for their effect on cell growth and drug response before use in critical experiments.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Binding Affinities (Ki) and Potency (pKD)

TargetReported Affinity/PotencySpecies/System
α2B AdrenoceptorpKD = 8.8Not specified
α2A AdrenoceptorpKD = 6.7Not specified
α2D AdrenoceptorpKD = 6.4Not specified
5-HT1A Receptor (radioligand: 8-OH-DPAT)Ki = 63.1 nMRat brain cortical membranes[2]
5-HT1A Receptor (radioligand: RX 821002)Ki = 136 nMRat brain cortical membranes[2]

Table 2: Antagonistic Activity

AssayMeasured EffectValueSpecies/System
Antagonism of gastroprotective effectIC5010.4 nMC57BL/6 mice with induced gastric mucosal damage[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution.

Materials:

  • This compound powder

  • Sterile, high-purity water or DMSO

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.[1]

  • To prepare a 10 mM stock solution, add the appropriate volume of solvent to the vial containing the powder. For example, to a vial containing 1 mg of this compound (MW: 480.43 g/mol ), add 208.15 µL of solvent.[1]

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution in aqueous solutions.[1]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[1]

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C.[1]

Protocol 2: In Vitro Cell Proliferation (MTT) Assay

This protocol measures the effect of Arc 239 on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Trypsinize and count cells, ensuring a single-cell suspension. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Inhibitor Treatment: Prepare a serial dilution of Arc 239 in the appropriate cell culture medium. Carefully remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

  • MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of cell proliferation relative to the vehicle-treated control. Plot the percent inhibition versus the log of the Arc 239 concentration and determine the IC50 value.

Visualizations

Signaling Pathway

Arc239_Signaling_Pathway cluster_membrane Cell Membrane alpha2B_Receptor α2B-Adrenergic Receptor Gi_Protein Gi/o Protein alpha2B_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts Agonist Agonist (e.g., Norepinephrine) Agonist->alpha2B_Receptor Activates Arc239 Arc 239 Arc239->alpha2B_Receptor Blocks ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects Phosphorylates

Caption: Antagonistic action of Arc 239 on the α2B-adrenergic receptor signaling pathway.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow Start Start Membrane_Prep 1. Prepare Membranes from cells/tissues expressing α2B-adrenoceptors Start->Membrane_Prep Serial_Dilution 2. Prepare Serial Dilutions of unlabeled Arc 239 Membrane_Prep->Serial_Dilution Incubation 3. Incubate Membranes with: - Radioligand (e.g., [3H]Yohimbine) - Arc 239 dilutions - Control (no competitor) Serial_Dilution->Incubation Filtration 4. Separate Bound and Free Radioligand via Rapid Filtration Incubation->Filtration Washing 5. Wash Filters to Remove Non-specifically Bound Radioligand Filtration->Washing Scintillation 6. Measure Radioactivity using a Scintillation Counter Washing->Scintillation Data_Analysis 7. Analyze Data: - Calculate specific binding - Plot competition curve - Determine Ki value Scintillation->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a competitive radioligand binding assay with Arc 239.

Troubleshooting Logic: Inconsistent IC50 Values

Troubleshooting_IC50 Start Inconsistent IC50 Values for Arc 239 Check_Reagents Are stock solutions fresh and properly stored? Start->Check_Reagents Check_Assay_Setup Is the assay setup consistent? Check_Reagents->Check_Assay_Setup Yes Prepare_Fresh Prepare fresh stock solutions and serial dilutions. Check_Reagents->Prepare_Fresh No Calibrate_Pipettes Calibrate pipettes and standardize pipetting technique. Check_Assay_Setup->Calibrate_Pipettes No Control_ATP If kinase assay, verify and standardize ATP concentration. Check_Assay_Setup->Control_ATP Yes Check_Cell_Health Are the cells healthy and in a consistent state? Standardize_Cells Use cells with low passage number and consistent seeding density. Check_Cell_Health->Standardize_Cells No Re-evaluate Re-run experiment and evaluate consistency. Check_Cell_Health->Re-evaluate Yes Prepare_Fresh->Re-evaluate Calibrate_Pipettes->Re-evaluate Control_ATP->Check_Cell_Health Standardize_Cells->Re-evaluate

References

Optimizing Arc 239 Dihydrochloride Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Arc 239 dihydrochloride (B599025) and its primary mechanism of action?

A1: Arc 239 dihydrochloride is a potent and selective antagonist of the α2B and α2C adrenergic receptors.[1][2] It functions by competitively binding to these G protein-coupled receptors (GPCRs), thereby inhibiting the downstream signaling pathways typically activated by endogenous agonists like norepinephrine (B1679862) and epinephrine.[3] The α2 adrenoceptors are coupled to inhibitory G proteins (Gi/o), and their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. Arc 239 blocks this effect.[2][3]

Q2: What are the known off-target effects of this compound?

A2: this compound has a known affinity for the serotonin (B10506) receptor 5-HT1A, where it also acts as an antagonist.[1] Its affinity for the 5-HT1A receptor is in the nanomolar range, which is a critical consideration when designing experiments and interpreting data, as observed effects could be mediated through the blockade of 5-HT1A receptors.[1] At higher concentrations, it may also exhibit some activity at α1-adrenoceptors.[4]

Q3: How should I prepare and store a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO or water.[1] To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[1] For long-term storage, these aliquots should be kept at -20°C or -80°C.[1] Stock solutions in DMSO are typically stable for up to 6 months at -80°C and 1 month at -20°C.[1]

Q4: What is a recommended starting concentration range for this compound in in vitro assays?

A4: A sensible starting concentration range for functional assays, such as cAMP accumulation assays, is from 1 nM to 10 µM.[1] For cytotoxicity assays, a broader range, for instance, from 10 nM to 100 µM, is advisable to determine the non-toxic concentration range for your specific cell line.[1] It is always recommended to perform a dose-response curve to determine the IC50 in your particular experimental setup.[1]

Quantitative Data Summary

The following table summarizes the binding affinities and potencies of this compound for various receptors.

ParameterReceptor SubtypeValueSpecies/SystemReference
pKD α2B Adrenoceptor8.8Not specified
α2A Adrenoceptor6.7Not specified
α2D Adrenoceptor6.4Not specified
pKi α1A Adrenoceptor8.13 ± 0.08Human[2]
α1B Adrenoceptor8.16 ± 0.07Human[2]
α1D Adrenoceptor7.64 ± 0.07Human[2]
α2A Adrenoceptor5.6Human (recombinant in CHO cells)[2]
α2B Adrenoceptor8.4Human (recombinant in CHO cells)[2]
α2C Adrenoceptor7.08Human (recombinant in CHO cells)[2]
Ki 5-HT1A Receptor63.1 nMRat brain cortical membranes[5]

Experimental Protocols

Protocol 1: Cytotoxicity Assay

This assay is crucial for determining the concentration range of this compound that is non-toxic to the cells used in your primary functional assays.

Materials:

  • HEK293 or CHO cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. Final concentrations should typically range from 100 µM down to 10 nM. Include a vehicle control with the same final concentration of DMSO (typically ≤ 0.5%).[1]

  • Cell Treatment: After 24 hours, carefully remove the medium and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.[1]

  • Incubation: Incubate the plate for a duration that matches your planned functional assay (e.g., 24, 48, or 72 hours).[1]

  • Viability Assessment: At the end of the incubation period, assess cell viability using your chosen reagent according to the manufacturer's instructions.[1]

  • Data Analysis: Plot cell viability (%) against the logarithm of the this compound concentration to determine the highest non-toxic concentration.[1]

Protocol 2: Forskolin-Induced cAMP Accumulation Assay (Functional Antagonism)

This assay measures the ability of this compound to antagonize the inhibition of cAMP production by an α2-adrenoceptor agonist.

Materials:

  • Cells expressing the α2-adrenoceptor of interest (e.g., HEK293, CHO)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound stock solution (10 mM in DMSO)

  • α2-adrenoceptor agonist (e.g., UK 14,304)

  • Forskolin (B1673556)

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP detection kit (e.g., HTRF, ELISA)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an optimized density and incubate overnight.

  • Pre-treatment with Antagonist: On the day of the assay, wash the cells with assay buffer. Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for 20-30 minutes at 37°C.[1]

  • Agonist Stimulation: Add a fixed concentration of the α2-adrenoceptor agonist (typically the EC80 concentration) to all wells except the basal control.

  • Adenylyl Cyclase Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's protocol.

  • Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration to determine the IC50 value.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent IC50 Values Pipetting Errors: Inaccurate pipetting of the compound or reagents.Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques.
Compound Precipitation: this compound has limited aqueous solubility.Ensure the final DMSO concentration is consistent and does not exceed recommended levels (typically <1%). Visually inspect the highest concentration wells for any signs of precipitation.
Cell-Based Assay Variability: Variations in cell passage number, seeding density, or serum lots.Use cells within a consistent and low passage number range. Optimize and standardize cell seeding density.
No or Weak Antagonist Effect Inactive Compound: Degradation of this compound due to improper storage or handling.Use a fresh aliquot of the compound. Verify the activity of the compound with a known positive control.
Low Receptor Expression: The cell line may not express a sufficient number of α2B/α2C receptors.Confirm receptor expression using techniques like qPCR or Western blotting. Consider using a cell line with higher or induced receptor expression.
Assay Conditions: Suboptimal agonist concentration or incubation times.Optimize the agonist concentration to be near its EC80 for the antagonism assay. Perform a time-course experiment to determine the optimal incubation time.
Unexpected Cellular Effects Off-Target Effects: At higher concentrations, this compound can interact with 5-HT1A or α1-adrenoceptors.Perform experiments in cell lines that do not express the potential off-target receptors to confirm the on-target effect. Use the lowest effective concentration of this compound. Consider using a more selective antagonist as a control if available.[1]
Cytotoxicity: The concentrations of this compound used may be toxic to the cells.Perform a cytotoxicity assay (see Protocol 1) to determine the non-toxic concentration range for your specific cell line and assay duration.[1]

Visualizing Experimental Design and Mechanisms

To further aid in the experimental setup and understanding of this compound's function, the following diagrams illustrate key processes.

experimental_workflow Experimental Workflow for Optimizing Arc 239 Concentration cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Optimization prep_stock Prepare 10 mM Stock in DMSO/Water prep_aliquot Aliquot and Store at -20°C/-80°C prep_stock->prep_aliquot cytotoxicity Protocol 1: Cytotoxicity Assay (10 nM - 100 µM) prep_aliquot->cytotoxicity functional Protocol 2: Functional Assay (e.g., cAMP) (1 nM - 10 µM) prep_aliquot->functional determine_nontoxic Determine Max Non-Toxic Concentration cytotoxicity->determine_nontoxic determine_ic50 Determine IC50 functional->determine_ic50 optimize Optimize Concentration for Further Experiments determine_nontoxic->optimize determine_ic50->optimize

Caption: A typical experimental workflow for determining the optimal concentration of this compound.

signaling_pathway This compound Signaling Pathway cluster_membrane Cell Membrane receptor α2B/α2C Adrenoceptor gi_protein Gi/o Protein receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreases agonist Agonist (e.g., Norepinephrine) agonist->receptor Activates arc239 Arc 239 dihydrochloride arc239->receptor Blocks response Inhibition of Cellular Response camp->response

Caption: The antagonistic action of this compound on the α2B/α2C adrenoceptor signaling pathway.

troubleshooting_tree Troubleshooting Decision Tree for In Vitro Assays cluster_ic50 cluster_effect cluster_unexpected start Start: Inconsistent or Unexpected Results check_ic50 Inconsistent IC50? start->check_ic50 check_effect No/Weak Effect? check_ic50->check_effect No pipetting Verify Pipetting and Reagent Prep check_ic50->pipetting Yes check_unexpected Unexpected Effects? check_effect->check_unexpected No compound_activity Confirm Compound Activity check_effect->compound_activity Yes off_target Investigate Off-Target Effects check_unexpected->off_target Yes precipitation Check for Compound Precipitation pipetting->precipitation cell_health Standardize Cell Culture Conditions precipitation->cell_health receptor_expression Verify Receptor Expression compound_activity->receptor_expression assay_conditions Optimize Assay Conditions receptor_expression->assay_conditions cytotoxicity_check Perform Cytotoxicity Assay off_target->cytotoxicity_check

Caption: A decision tree to guide troubleshooting efforts for common issues encountered during in vitro assays.

References

Arc 239 Dihydrochloride Stability and Degradation in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Arc 239 dihydrochloride (B599025) in solution. The information is intended for researchers, scientists, and drug development professionals to help anticipate and address challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Arc 239 dihydrochloride?

A1: Proper storage is crucial for maintaining the stability of this compound. For the solid compound, storage in a tightly sealed container in a cool, dry place is recommended.[1] There are differing recommendations for the storage temperature of the solid, with some suppliers suggesting room temperature[2][3][4] and others 2-8°C.[5] For solutions, the following is advised:

  • Short-term (up to 1 week): Store at +4°C.[6]

  • Long-term (up to 12 months): Store at -20°C or -80°C.[6]

  • Stock Solutions: Aliquoting stock solutions is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.[6] Once prepared, stock solutions are typically stable for up to 6 months when stored at -20°C or -80°C.[6]

Q2: What solvents are recommended for dissolving this compound?

A2: this compound is soluble in water and DMSO, with a maximum concentration of 100 mM reported for both solvents.[2][3][4][6]

Q3: What are the potential degradation pathways for this compound in solution?

A3: While specific degradation pathways for this compound have not been detailed in the available literature, based on the stability of similar piperazine-containing compounds, several degradation routes are plausible:

  • Hydrolysis: As a dihydrochloride salt, the compound may be susceptible to hydrolysis, particularly in neutral or alkaline aqueous solutions. The pH of the solution can significantly influence the stability of the compound.

  • Oxidation: The piperazine (B1678402) and methoxyphenyl moieties could be susceptible to oxidation. This process can be catalyzed by the presence of metal ions.[5]

  • Photodegradation: Exposure to UV light has been shown to degrade piperazine and its derivatives.[1][2] It is advisable to protect solutions of this compound from light.

Q4: What are the likely degradation products of this compound?

A4: The exact degradation products of this compound are not documented. However, based on studies of other piperazine derivatives, potential degradation products could arise from the cleavage or modification of the piperazine ring or the methoxyphenyl group. Possible products could include N-oxides, formylated piperazines, or cleavage products like ethylenediamine (B42938) derivatives.[5][7]

Q5: Are there any known incompatibilities for this compound?

A5: Yes, this compound should not be mixed with strong acids, strong alkalis, or strong oxidizing/reducing agents.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound activity or inconsistent results over time. Degradation of the compound in solution.- Prepare fresh solutions for each experiment. - Aliquot stock solutions to minimize freeze-thaw cycles.[6] - Store solutions at the recommended temperatures (-20°C or -80°C for long-term).[6] - Protect solutions from light.
Precipitate forms in the solution upon storage. Poor solubility in the chosen solvent at storage temperature or pH changes affecting solubility.- Ensure the concentration does not exceed the maximum solubility (100 mM in water or DMSO).[2][3][4][6] - If using a buffer, ensure its components are compatible and that the pH remains stable. - Consider preparing a fresh solution.
Discoloration of the solution. Potential oxidation or other degradation of the compound.- Discard the solution and prepare a fresh stock. - Ensure high-purity solvents are used. - Store solutions under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected.

Data Presentation

Table 1: Solubility and Recommended Storage of this compound

Parameter Details Reference
Solvents Water, DMSO[2][3][4][6]
Maximum Concentration 100 mM[2][3][4][6]
Short-Term Solution Storage Up to 1 week at +4°C[6]
Long-Term Solution Storage Up to 12 months at -20°C or -80°C[6]
Stock Solution Stability Up to 6 months at -20°C or -80°C (aliquoted)[6]
Solid Storage Tightly sealed container, cool, dry place.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Water

Materials:

  • This compound powder

  • Sterile, high-purity water

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Weigh the desired amount of this compound powder using an analytical balance.

  • To prepare a 10 mM stock solution, add the appropriate volume of sterile, high-purity water. For example, to 1 mg of this compound (MW: 480.43 g/mol ), add 208.15 µL of water.

  • Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation and Use cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use start Start: Equilibrate Solid to Room Temp weigh Weigh this compound start->weigh dissolve Dissolve in Appropriate Solvent (e.g., Water, DMSO) weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Smaller Volumes vortex->aliquot short_term Short-term Storage (+4°C, ≤ 1 week) aliquot->short_term For immediate use long_term Long-term Storage (-20°C / -80°C, ≤ 12 months) aliquot->long_term For future use dilute Dilute to Working Concentration short_term->dilute thaw Thaw Aliquot long_term->thaw thaw->dilute experiment Perform Experiment dilute->experiment end End experiment->end logical_relationship Factors Influencing this compound Stability in Solution cluster_factors Influencing Factors stability This compound Stability pH pH of Solution pH->stability temperature Temperature temperature->stability light Light Exposure light->stability solvent Solvent Type solvent->stability contaminants Presence of Contaminants (e.g., metal ions) contaminants->stability

References

Potential Arc 239 dihydrochloride off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Arc 239 dihydrochloride (B599025) in their experiments. The information addresses potential off-target effects to ensure accurate experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Arc 239 dihydrochloride?

This compound is a potent and selective antagonist of the α2B-adrenoceptor.[1][2][3][4][5] It is a valuable pharmacological tool for differentiating between α2-adrenoceptor subtypes.[6] Its chemical name is 2-[2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl]-4,4-dimethyl-1,3-(2H,4H)-isoquinolindione dihydrochloride.[2][7]

Q2: What are the known off-target effects of this compound?

While this compound is highly selective for the α2B-adrenoceptor, it exhibits measurable affinity for other receptors, which should be considered as potential off-target effects in experimental design. The most well-characterized off-target interactions are with the α2A and α2D-adrenoceptor subtypes and the serotonin (B10506) 5-HT1A receptor.[2][6][8][9][10] There is also some indication that it may interact with certain kinases at higher concentrations, such as Serine/Threonine Kinase A (STKA) and Receptor Tyrosine Kinase B (RTKB), though quantitative data for these interactions are not as readily available.

Q3: How significant is the off-target binding to other α2-adrenoceptor subtypes?

This compound displays a significantly higher affinity for the α2B subtype compared to the α2A and α2D subtypes. It has been reported to have approximately 100-fold to 200-fold selectivity for the α2B receptor over the α2A and α2D receptors.[1][8][10] However, at higher concentrations, antagonism of α2A and α2D receptors may occur and should be considered when interpreting experimental results.

Q4: What is the nature of the interaction with the 5-HT1A receptor?

This compound shows a notable affinity for the serotonin 5-HT1A receptor, acting as an antagonist.[5][11] The Ki value for this interaction is in the nanomolar range, which is comparable to its affinity for its primary targets.[10][11] This dual activity is a critical consideration in experimental design, as observed effects could potentially be mediated by the blockade of 5-HT1A receptors.[10][11]

Q5: At what concentrations are off-target effects likely to be observed?

Off-target effects are concentration-dependent. While Arc 239 is selective for α2B-adrenoceptors at lower nanomolar concentrations, higher concentrations increase the likelihood of interactions with α2A, α2D, and 5-HT1A receptors. A sensible starting concentration for functional assays would range from 1 nM to 10 µM.[11] It is crucial to perform a dose-response curve to determine the IC50 in your specific experimental system to identify a concentration that is both effective on the target and minimizes off-target effects.[11]

Troubleshooting Guides

Issue 1: Unexpected or inconsistent results in functional assays.

  • Potential Cause: Off-target effects at the concentration of Arc 239 being used.

  • Troubleshooting Steps:

    • Review Concentration: Verify that the concentration of Arc 239 is appropriate for selectively targeting the α2B-adrenoceptor. Consult the binding affinity data provided below.

    • Dose-Response Curve: Perform a full dose-response curve to determine the potency of Arc 239 in your specific assay. This will help in selecting a concentration that is on the specific part of the curve for the intended target.

    • Use a More Selective Antagonist: If available, use a structurally different and more selective α2B-adrenoceptor antagonist as a control to confirm that the observed effect is mediated by the intended target.

    • Control for 5-HT1A Activity: If your system expresses 5-HT1A receptors, consider using a specific 5-HT1A antagonist to block this potential off-target effect and isolate the α2B-mediated response.

Issue 2: Observed phenotype does not align with known α2B-adrenoceptor signaling.

  • Potential Cause: The observed effect may be due to the blockade of α2A, α2D, or 5-HT1A receptors, or potentially other unknown off-targets.

  • Troubleshooting Steps:

    • Receptor Expression Profile: Characterize the expression profile of your experimental system (cell line or tissue) to determine if α2A, α2D, and 5-HT1A receptors are present.

    • Pharmacological Blockade: Use selective antagonists for the potential off-target receptors to see if the unexpected phenotype can be reversed or blocked.

    • Rescue Experiments: If possible, perform a rescue experiment by overexpressing the intended target (α2B-adrenoceptor) to see if this potentiates the expected response and diminishes the off-target phenotype.

Data Presentation

Table 1: Binding Affinity of this compound at Adrenergic and Serotonergic Receptors

Receptor SubtypeSpeciesAffinity MetricValueReference
α2A-AdrenoceptorHumanpKD6.7[2][4]
α2B-AdrenoceptorHumanpKD8.8[2][4]
α2D-AdrenoceptorHumanpKD6.4[2][4]
α2B-AdrenoceptorRatpKi7.06[6][10]
α2C-AdrenoceptorHumanpKi7.08[6]
5-HT1A ReceptorRatKi (nM)63.1[6][10]

Note: pKD and pKi are the negative logarithms of the dissociation constant (KD) and inhibition constant (Ki), respectively. A higher value indicates a higher binding affinity.

Experimental Protocols

1. Radioligand Binding Assay for Adrenergic Receptors

This protocol is a generalized procedure for determining the binding affinity of this compound to adrenergic receptors expressed in cell membranes.

  • Materials:

    • Cell membranes expressing the adrenergic receptor subtype of interest.

    • Radioligand specific for the receptor (e.g., [3H]RX821002 for α2-adrenoceptors).

    • This compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Wash buffer (ice-cold).

    • Glass fiber filters (e.g., GF/C).

    • Scintillation cocktail.

    • Scintillation counter.

  • Methodology:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its KD, and either buffer, a saturating concentration of a non-labeled ligand for non-specific binding determination, or the diluted Arc 239.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]

    • Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.[8]

    • Wash the filters multiple times with ice-cold wash buffer.[8]

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[8]

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the Arc 239 concentration and fit the data using non-linear regression to determine the IC50, which can then be converted to a Ki value.[8]

2. [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the receptor of interest and can be used to determine the antagonist properties of Arc 239.

  • Materials:

    • Cell membranes expressing the GPCR of interest.

    • [³⁵S]GTPγS.

    • GDP.

    • A specific agonist for the receptor.

    • This compound.

    • Assay buffer (containing MgCl2 and NaCl).

    • Scintillation counter.

  • Methodology:

    • Prepare serial dilutions of this compound.

    • Pre-incubate the cell membranes with the diluted Arc 239 or vehicle.

    • Add a fixed concentration of the agonist to stimulate the receptor.

    • Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.

    • Incubate at room temperature for 30-60 minutes.[1]

    • Terminate the reaction by rapid filtration.

    • Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

    • The inhibitory effect of Arc 239 is determined by the reduction in agonist-stimulated [³⁵S]GTPγS binding. Plot the data to determine the IC50 of Arc 239.

Visualizations

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Arc239 Arc 239 Receptor α2B-Adrenoceptor Arc239->Receptor Antagonizes Agonist Agonist (e.g., Norepinephrine) Agonist->Receptor Activates G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Inhibits ATP ATP ATP->AC Downstream Downstream Effects cAMP->Downstream

Caption: Arc 239 antagonism of α2B-adrenoceptor signaling pathway.

G_protein_signaling_5HT1A cluster_membrane Cell Membrane cluster_cytosol Cytosol Arc239 Arc 239 (Off-Target) Receptor 5-HT1A Receptor Arc239->Receptor Antagonizes Agonist Agonist (e.g., Serotonin) Agonist->Receptor Activates G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Inhibits ATP ATP ATP->AC Downstream Downstream Effects cAMP->Downstream

Caption: Off-target antagonism of the 5-HT1A receptor signaling pathway.

experimental_workflow start Start: Assess Off-Target Effects prep Prepare Cell Membranes Expressing Target and Potential Off-Targets start->prep binding_assay Perform Radioligand Binding Assay prep->binding_assay functional_assay Perform [³⁵S]GTPγS Functional Assay prep->functional_assay data_analysis Data Analysis: Determine Ki and IC50 Values binding_assay->data_analysis functional_assay->data_analysis interpretation Interpret Selectivity Profile and Potential for Off-Target Effects data_analysis->interpretation end End: Optimized Experimental Design interpretation->end

Caption: Experimental workflow for assessing off-target effects.

References

Technical Support Center: Arc 239 Dihydrochloride In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected sedative effects during in vivo experiments with Arc 239 dihydrochloride (B599025).

Troubleshooting Guides

Issue: Unexpected Sedation, Lethargy, or Ataxia in Animal Subjects

Researchers may observe dose-dependent sedation, lethargy, or ataxia in animal subjects administered Arc 239 dihydrochloride. This can manifest as reduced spontaneous movement, slowed righting reflex, or impaired performance in motor coordination tasks (e.g., rotarod).

Possible Causes & Troubleshooting Steps

Possible Cause Troubleshooting Step
Dose-Dependent Sedative Effect Arc 239 has been reported to independently cause behavioral impairment and sedative effects in vivo.[1] Action: Perform a dose-response study to determine the threshold for sedative effects versus the desired pharmacological effect. Consider starting with a lower dose range than initially planned.
Off-Target Effects At higher concentrations, Arc 239 can exhibit off-target binding to 5-HT1A and alpha-1 adrenoceptors, which could contribute to sedative or hypotensive effects.[2] Action: If possible, measure plasma concentrations of Arc 239 to correlate with the observed sedative effects and compare with known binding affinities.
Interaction with Anesthetics or Other Agents The sedative effects of Arc 239 may be potentiated when co-administered with anesthetics, analgesics, or other CNS depressants. Action: Review the experimental protocol to identify any concomitant medications. If possible, stagger the administration of Arc 239 and other agents, or select alternative agents with a lower sedative potential.
Cardiovascular Effects Arc 239 has been shown to cause a drop in blood pressure and heart rate.[3] Hypotension can lead to reduced activity and lethargy. Action: If feasible within your experimental setup, monitor cardiovascular parameters (heart rate, blood pressure) to determine if sedation correlates with cardiovascular changes.
Vehicle Effects The vehicle used to dissolve this compound may have its own sedative properties. Action: Administer a vehicle-only control group to rule out any effects of the solvent.

Frequently Asked Questions (FAQs)

Q1: Is sedation an expected side effect of this compound?

A1: While Arc 239 is primarily a selective α2B-adrenoceptor antagonist, sedative effects have been reported in in vivo studies.[1] Therefore, it should be considered a potential, and in some cases, expected, dose-dependent side effect.

Q2: What is the proposed mechanism for the sedative effects of Arc 239?

A2: The exact mechanism for the sedative effect is not fully elucidated. However, potential contributing factors include its primary antagonism of α2B-adrenoceptors, which are involved in regulating neurotransmitter release, and potential off-target effects at higher concentrations on other receptors like 5-HT1A, which are known to be involved in sedation.[2]

Q3: How can I mitigate the sedative effects of Arc 239 in my experiments?

A3: The most effective way to mitigate sedation is to perform a careful dose-response study to find a dose that provides the desired α2B-antagonism without causing significant sedation. Additionally, avoid co-administration with other sedating agents and ensure that the vehicle used is inert.

Q4: Are there any known effects of Arc 239 on cardiovascular parameters?

A4: Yes, an early study on a compound referred to as AR-C239 reported a progressive fall in blood pressure, heart rate, and sympathetic nerve activity in dogs and rats.[3] This is an important consideration, as hypotension can contribute to the overall sedative phenotype.

Quantitative Data

Table 1: Binding Affinities of this compound

ReceptorpKDKiSpecies/SystemReference
α2B Adrenoceptor8.8-Not Specified[2]
α2A Adrenoceptor6.7-Not Specified
α2D Adrenoceptor6.4-Not Specified
5-HT1A Receptor (radioligand: 8-OH-DPAT)-63.1 nMRat brain cortical membranes[2]
5-HT1A Receptor (radioligand: RX 821002)-136 nMRat brain cortical membranes[2]

Table 2: In Vivo Effects of this compound

EffectSpeciesDoseRoute of AdministrationKey FindingReference
Behavioral Impairment (Sedation)Not specified in abstract10 mg/kgi.v.Independently caused behavioral impairment on the rotorod.[1]
Cardiovascular EffectsDogs3-50 µg/kgi.v.Progressive fall in blood pressure, heart rate, and sympathetic nerve activity.[3]

Experimental Protocols

Protocol 1: Assessment of Sedative Effects using Rotarod Performance

This protocol is adapted from studies assessing motor coordination and sedative effects.

  • Apparatus: An automated rotarod apparatus.

  • Acclimation: Acclimate the animals to the experimental room for at least 1 hour before testing.

  • Training:

    • Place the animals on the rotarod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days prior to the experiment.

    • On the day of the experiment, conduct a baseline trial before drug administration.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intravenous).

  • Testing:

    • At predetermined time points after administration (e.g., 15, 30, 60, 120 minutes), place the animal back on the rotarod.

    • The rotarod can be set to a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod. A decrease in latency to fall compared to baseline and vehicle-treated animals indicates impaired motor coordination, which can be interpreted as a sedative effect.

Visualizations

experimental_workflow Experimental Workflow for Assessing Sedative Effects cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis acclimation Animal Acclimation training Rotarod Training acclimation->training baseline Baseline Rotarod Trial training->baseline admin Administer Arc 239 or Vehicle baseline->admin testing Rotarod Testing at Multiple Time Points admin->testing analysis Analyze Latency to Fall testing->analysis conclusion Determine Sedative Effect analysis->conclusion signaling_pathway Arc 239 Mechanism of Action and Potential Sedative Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_systemic Systemic Effects arc239 Arc 239 receptor α2B-Adrenoceptor arc239->receptor Blocks gi Gi/o Protein receptor->gi Activates agonist Agonist (e.g., Norepinephrine) agonist->receptor ac Adenylyl Cyclase gi->ac Inhibits camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka downstream ↓ Downstream Signaling pka->downstream sedation Sedation downstream->sedation Leads to

References

Technical Support Center: Interpreting Biphasic Dose-Response Curves with Arc 239 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering biphasic dose-response curves in experiments involving Arc 239 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is Arc 239 dihydrochloride and what is its primary mechanism of action?

This compound is a pharmacological tool primarily known as a selective antagonist of the α2B and α2C adrenoceptor subtypes.[1][2][3] In contrast, it shows a lower affinity for the α2A adrenoceptor subtype.[4] Its mechanism of action involves competitively binding to these G protein-coupled receptors (GPCRs), thereby blocking the downstream signaling pathways typically initiated by endogenous agonists like norepinephrine (B1679862) and epinephrine.[5] The α2-adrenergic receptors are coupled to inhibitory G proteins (Gi/o). Upon agonist activation, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[5] By blocking this process, Arc 239 prevents the inhibitory effects of α2B/2C adrenoceptor activation.[5]

Q2: We are observing a biphasic or "U-shaped" dose-response curve in our assay with Arc 239. What could be the cause?

Observing a biphasic dose-response curve, where the response increases at low concentrations and then decreases at higher concentrations (or vice versa), can be perplexing. While not commonly reported for Arc 239, several pharmacological principles could explain this phenomenon:

  • Off-Target Effects: Arc 239 is known to have a notable affinity for the serotonin (B10506) 5-HT1A receptor, which, like the α2-adrenoceptors, is a Gi/o-coupled receptor.[5][6][7] At lower concentrations, Arc 239 might be selectively antagonizing the α2B/2C-adrenoceptors. However, as the concentration increases, it may begin to interact with 5-HT1A or other receptors, leading to a different, and potentially opposing, biological effect that contributes to the biphasic curve.

  • Receptor Subtype Specificity: The differential affinity of Arc 239 for α2-adrenoceptor subtypes (α2B/2C vs. α2A) could contribute to a biphasic response depending on the specific receptor population in your experimental system.[1][2] At low doses, you may be observing the effect of antagonizing the high-affinity α2B/2C receptors. At higher doses, the compound might start to engage the lower-affinity α2A receptors, potentially triggering a different cellular response.

  • Cellular Toxicity: High concentrations of any compound can induce cytotoxicity, leading to a decrease in response that is not related to the specific pharmacological target.[8] This can manifest as the descending arm of a biphasic curve.

  • Experimental Artifacts: Issues such as compound precipitation at high concentrations, interference with the assay's detection system, or complex interactions within the signaling cascade can also produce non-standard dose-response curves.[9]

Q3: How can we troubleshoot and investigate the cause of our biphasic dose-response curve?

A systematic approach is crucial to understanding the underlying cause of your biphasic curve. Here is a troubleshooting guide:

  • Confirm Compound Integrity and Solubility:

    • Verify the purity and identity of your this compound stock.

    • Ensure the compound is fully dissolved in your assay buffer at all tested concentrations. Visually inspect for any precipitation at higher concentrations.

  • Assess Cytotoxicity:

    • Perform a cell viability assay (e.g., MTT, LDH, or CellTiter-Glo) using the same cell line and the full concentration range of Arc 239 used in your primary experiment.[8] This will help you to distinguish a true pharmacological effect from a toxic one.

  • Investigate Off-Target Effects:

    • If your system expresses 5-HT1A receptors, consider using a selective 5-HT1A antagonist in conjunction with Arc 239 to see if the biphasic effect is altered.

    • Consult literature to identify other potential off-target receptors and use specific antagonists if available.

  • Characterize Receptor Subtype Involvement:

    • If possible, use cell lines that selectively express individual α2-adrenoceptor subtypes (α2A, α2B, or α2C) to dissect the contribution of each to the overall response.

  • Review Assay Protocol:

    • Optimize incubation times and ensure that the assay is being read within the linear range of the detection method.

    • Run appropriate controls, including a vehicle control and controls for potential assay interference.[9]

Data Presentation

Table 1: Comparative Binding Affinities of this compound

This table summarizes the binding affinities of Arc 239 for various receptor subtypes, which is crucial for understanding its selectivity and potential for off-target effects.

Receptor SubtypeSpeciesTissue/Cell LinepKiKi (nM)Selectivity (fold) vs. α2BReference
α2B-Adrenergic RatNeonatal Rat Lung7.0687.1-[6]
α2C-Adrenergic Human-6.95112.2~1.3[6]
α2A-Adrenergic HumanPlatelet~5.06~8710~100[6]
5-HT1A RatBrain Cortex-63.1-[5][6]

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.

Principle: This assay measures the ability of an unlabeled test compound (Arc 239) to compete with a radiolabeled ligand for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[6]

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • Radiolabeled ligand specific for the target receptor.

  • This compound stock solution.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of Arc 239.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[4]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the Arc 239 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[6]

Protocol 2: cAMP Functional Assay

This protocol measures the functional consequence of Arc 239's interaction with Gi/o-coupled receptors.

Principle: Since α2-adrenoceptors and 5-HT1A receptors are coupled to Gi/o proteins, their activation by an agonist leads to a decrease in intracellular cAMP levels. As an antagonist, Arc 239 will block this agonist-induced decrease.

Materials:

  • Whole cells expressing the receptor of interest.

  • A known agonist for the target receptor.

  • This compound.

  • cAMP detection kit.

Methodology:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to attach overnight.[8]

  • Pre-treatment with Antagonist: Pre-incubate the cells with varying concentrations of Arc 239 or a vehicle control for a defined period (e.g., 20-30 minutes).[8]

  • Agonist Stimulation: Add a fixed concentration of the agonist to the wells and incubate to stimulate the receptor.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit, following the manufacturer's protocol.[8]

  • Data Analysis: Plot the cAMP concentration against the logarithm of the Arc 239 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 of Arc 239.

Mandatory Visualization

biphasic_response_troubleshooting start Biphasic Dose-Response Curve Observed integrity Check Compound Integrity & Solubility start->integrity cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) start->cytotoxicity off_target Investigate Off-Target Effects (e.g., 5-HT1A) start->off_target subtype Characterize Receptor Subtype Involvement start->subtype protocol Review Assay Protocol start->protocol solubility_ok Soluble integrity->solubility_ok Outcome precipitation Precipitation integrity->precipitation Outcome toxic Toxicity Observed cytotoxicity->toxic Result not_toxic No Toxicity cytotoxicity->not_toxic Result off_target_effect Off-Target Confirmed off_target->off_target_effect Finding no_off_target No Off-Target Effect off_target->no_off_target Finding subtype_mediated Subtype-Specific Effect subtype->subtype_mediated Conclusion no_subtype_effect No Subtype Difference subtype->no_subtype_effect Conclusion artifact Assay Artifact Found protocol->artifact Evaluation protocol_ok Protocol Validated protocol->protocol_ok Evaluation

Caption: Troubleshooting workflow for a biphasic dose-response curve.

signaling_pathway cluster_downstream Downstream Signaling arc_low Arc 239 alpha2bc α2B/2C-Adrenoceptor arc_low->alpha2bc Antagonizes gi_protein Gi/o Protein alpha2bc->gi_protein arc_high Arc 239 ht1a 5-HT1A Receptor arc_high->ht1a Antagonizes alpha2a α2A-Adrenoceptor arc_high->alpha2a Antagonizes ht1a->gi_protein alpha2a->gi_protein ac Adenylyl Cyclase gi_protein->ac Inhibits camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka response Cellular Response pka->response

Caption: Potential mechanism for a biphasic response to Arc 239.

References

Arc 239 dihydrochloride overcoming poor bioavailability in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the in vivo bioavailability of Arc 239 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is Arc 239 dihydrochloride and its primary mechanism of action?

Arc 239 is a potent and selective antagonist of the α2B-adrenergic receptor (α2B-AR), which is a G-protein coupled receptor (GPCR).[1] Its mechanism of action involves competitively binding to and blocking the α2B-adrenoceptor, which inhibits downstream signaling pathways typically activated by endogenous agonists like norepinephrine (B1679862) and epinephrine.[1] The α2B-adrenoceptor is coupled to inhibitory G-proteins (Gi/o), and its activation normally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this, Arc 239 prevents the reduction in cAMP.[1] It is important to note that Arc 239 also shows affinity for the 5-HT1A receptor, which should be considered in experimental designs.[2]

Q2: What are common factors that can limit the in vivo bioavailability of a dihydrochloride salt like Arc 239?

While specific bioavailability data for this compound is limited, dihydrochloride salts of poorly soluble compounds can face several general challenges:

  • Poor Aqueous Solubility: Despite being a salt, the free base form of the molecule may have very low intrinsic solubility. The dissolution of the salt can be influenced by the pH of the gastrointestinal tract.

  • Common Ion Effect: As a dihydrochloride salt, its solubility can be suppressed in the acidic environment of the stomach, which has a high concentration of chloride ions. This is known as the "common ion effect" and can reduce the dissolution rate.[3]

  • Low Permeability: The drug molecule itself may not efficiently pass through the intestinal membrane to enter the bloodstream.

  • First-Pass Metabolism: After absorption from the gut, the drug passes through the liver, where it can be extensively metabolized before reaching systemic circulation, thereby reducing its bioavailability.

  • Chemical Instability: The compound may be unstable in the acidic environment of the stomach or be susceptible to enzymatic degradation in the GI tract.

Troubleshooting Guides

Q3: My in vivo study with a simple aqueous suspension of this compound resulted in low and highly variable plasma concentrations. What are the likely causes and how can I troubleshoot this?

Low and variable plasma concentrations are classic indicators of poor oral bioavailability, likely stemming from dissolution-rate-limited absorption. The high variability often arises from subtle differences in gastrointestinal conditions (e.g., pH, motility) among individual animals.

Troubleshooting Workflow:

The following workflow can be used to systematically address and overcome poor bioavailability.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Formulation Strategies cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Data Analysis & Selection A Low & Variable In Vivo Exposure B Particle Size Reduction (Micronization) A->B Implement one or more strategies C Solubility Enhancement (Cyclodextrin Complex) A->C Implement one or more strategies D Lipid-Based Formulation (SEDDS) A->D Implement one or more strategies E Comparative PK Study in Rodents B->E Test formulations C->E Test formulations D->E Test formulations F Analyze PK Parameters (AUC, Cmax, F%) E->F Generate plasma concentration-time data G Select Optimal Formulation F->G Compare performance

Caption: Experimental workflow for troubleshooting poor bioavailability.

Recommended Actions:

  • Enhance Dissolution Rate via Particle Size Reduction: Increasing the surface area of the drug powder can significantly improve its dissolution rate.[4][5]

  • Improve Solubility with Formulation Excipients: Utilize complexing agents or lipid-based systems to keep the drug in a dissolved state within the gastrointestinal tract.[4][6][7]

  • Conduct a Comparative In Vivo Study: Evaluate the new formulations against the original simple suspension in a pharmacokinetic (PK) study to quantify the improvement in bioavailability.[8]

Experimental Protocols

Protocol 1: Preparation of a Micronized this compound Suspension

Objective: To increase the dissolution rate by reducing particle size.

Materials:

  • This compound

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (w/v) Tween 80 in deionized water

  • Air-jet mill or similar micronization equipment

  • Laser diffraction particle size analyzer

Methodology:

  • Micronize the this compound powder using an air-jet mill according to the manufacturer's instructions.

  • Verify the particle size reduction using a laser diffraction analyzer. Aim for a mean particle size (d50) of less than 10 µm.

  • Prepare the vehicle by first dissolving Tween 80 in water, followed by the gradual addition of CMC with continuous stirring until a homogenous solution is formed.

  • Carefully weigh the micronized this compound and wet it with a small amount of the vehicle to form a paste.

  • Gradually add the remaining vehicle to the paste while stirring or vortexing to achieve the desired final concentration (e.g., 5 mg/mL).

  • Keep the suspension under constant, gentle agitation until administration to ensure homogeneity.

Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex

Objective: To enhance aqueous solubility by forming an inclusion complex.[5]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and hot plate

  • Lyophilizer (Freeze-dryer)

Methodology:

  • Prepare an aqueous solution of HP-β-CD (e.g., 20% w/v) in a glass beaker.

  • Slowly add the this compound powder to the HP-β-CD solution while stirring continuously at room temperature. A 1:1 or 1:2 molar ratio of drug to cyclodextrin (B1172386) is a common starting point.

  • Continue stirring the mixture for 24-48 hours to allow for complex formation. Gentle heating (e.g., 40-50°C) can be applied to facilitate the process if the drug is heat-stable.

  • Freeze the resulting solution (e.g., at -80°C) until completely solid.

  • Lyophilize the frozen solution for 48-72 hours until a dry powder is obtained. This powder is the inclusion complex.

  • For in vivo studies, the lyophilized powder can be reconstituted in water or a suitable buffer to the desired concentration.

Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To maintain the drug in a solubilized state in vivo using a lipid-based formulation.[4][7]

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor EL, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)

  • Glass vials, magnetic stirrer

Methodology:

  • Screen for solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable and clear microemulsion upon dilution with water.

  • Prepare the optimized SEDDS formulation by accurately weighing and mixing the selected oil, surfactant, and co-surfactant in a glass vial. Mix thoroughly using a magnetic stirrer until a clear, homogenous liquid is formed.

  • Add the this compound to the vehicle and stir, with gentle heating if necessary (e.g., 40°C), until the drug is completely dissolved.

  • The final formulation should be a clear, concentrated liquid that can be filled into capsules for oral dosing.

Protocol 4: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the pharmacokinetic profiles of different this compound formulations.

Methodology:

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-250g) for at least one week with free access to food and water.

  • Dosing: Fast the animals overnight (with free access to water) before dosing. Divide the animals into groups (n=4-6 per group), with each group receiving a different formulation (e.g., Simple Suspension, Micronized Suspension, SEDDS). Administer the formulations via oral gavage at a consistent dose (e.g., 10 mg/kg). Include an intravenous (IV) dosing group to determine absolute bioavailability.

  • Blood Sampling: Collect sparse blood samples (approx. 100-150 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose). Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Bioanalysis: Analyze the plasma samples for Arc 239 concentration using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve) using non-compartmental analysis software. Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[8]

Data Presentation

Note: The following data is hypothetical and for illustrative purposes only to demonstrate how results from a comparative PK study could be presented.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg Oral Dose)

Formulation TypeCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Bioavailability (F%)
Simple Suspension55 ± 152.0210 ± 754%
Micronized Suspension180 ± 401.0850 ± 15016%
Cyclodextrin Complex250 ± 551.01300 ± 21025%
SEDDS Formulation450 ± 800.52400 ± 35046%

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_gprotein Gi/o Protein a2b_ar α2B-AR gi_alpha α a2b_ar->gi_alpha ac Adenylyl Cyclase camp cAMP ac->camp Converts ATP to gi_alpha->ac Inhibits gi_betagamma βγ norepi Norepinephrine (Agonist) norepi->a2b_ar Activates arc239 Arc 239 (Antagonist) arc239->a2b_ar Blocks pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (Inhibited) pka->response Phosphorylates Downstream Targets

Caption: Arc 239 antagonism of the α2B-adrenergic receptor signaling pathway.

References

Minimizing Arc 239 dihydrochloride precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing precipitation of Arc 239 dihydrochloride (B599025) in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is Arc 239 dihydrochloride and what are its primary uses in research?

This compound is a selective α2B-adrenoceptor antagonist.[1][2][3] It is a valuable tool in pharmacological research for studying the physiological and pathological roles of the α2B and α2C adrenergic receptor subtypes.[4] Its primary mechanism of action involves competitively binding to and blocking the α2B-adrenoceptor, thereby inhibiting downstream signaling pathways.[5]

Q2: What are the recommended solvents for preparing this compound stock solutions?

This compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO).[1][6] For high-concentration stock solutions (e.g., 10 mM), DMSO is often the preferred solvent.[6][7]

Q3: What are the recommended storage conditions for this compound stock solutions?

To ensure the stability and longevity of your this compound stock solutions, it is crucial to adhere to proper storage protocols. For long-term storage, it is highly recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[6][8]

Storage DurationTemperatureRecommended For
Short-term (up to 1 week)+4°CDiluted, ready-to-use solutions
Long-term (up to 1 month)-20°CStock solution aliquots
Long-term (up to 6 months)-80°CStock solution aliquots

Q4: Why does my this compound solution precipitate when I dilute it in an aqueous buffer?

Precipitation upon dilution in aqueous buffers is a common issue for many small molecule inhibitors, particularly those formulated as hydrochloride salts. The solubility of Arc 239, a weak base, is highly dependent on the pH of the solution. As a dihydrochloride salt, it is more soluble at an acidic pH where the molecule is protonated and therefore charged. When a concentrated stock solution (often in DMSO) is diluted into a neutral or alkaline buffer (e.g., PBS at pH 7.4), the pH of the final solution may be above the pKa of the compound. This change in pH can cause the deprotonation of the molecule, leading to the formation of the less soluble free base, which then precipitates out of the solution.

Troubleshooting Guide: Minimizing Precipitation

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experiments.

Problem 1: Precipitate forms immediately upon dilution into a neutral or alkaline buffer.

dot

A Precipitation upon dilution B High final concentration A->B C pH of buffer > pKa A->C D Low aqueous solubility A->D E Decrease final concentration B->E F Use a lower pH buffer C->F G Increase co-solvent (DMSO) D->G

Caption: Troubleshooting logic for immediate precipitation.

  • Possible Cause: The final concentration of this compound in the aqueous buffer exceeds its solubility limit at that specific pH.

  • Solution 1: Decrease the Final Concentration. The simplest approach is to lower the final concentration of the compound in your assay.

  • Solution 2: Adjust the pH of the Buffer. Since Arc 239 is a weak base, its solubility is higher at a lower pH. Consider using a buffer with a pH below the predicted pKa of the basic functional groups of Arc 239. Disclaimer: The pKa of Arc 239 has not been experimentally determined. Based on its chemical structure, a predicted basic pKa is in the range of 7.5-8.5. Therefore, maintaining the pH of your final solution below 7.0 is advisable.

  • Solution 3: Increase the Percentage of Co-solvent. If your experimental system can tolerate it, increasing the final concentration of DMSO (e.g., from 0.1% to 0.5%) can help maintain the solubility of the compound. Always include a vehicle control with the same final DMSO concentration.

Problem 2: The solution is initially clear but becomes cloudy or forms a precipitate over time.

dot

A Delayed Precipitation B Slow equilibration to less soluble form A->B C Temperature fluctuations A->C D Prepare fresh solutions B->D E Maintain constant temperature C->E

Caption: Troubleshooting logic for delayed precipitation.

  • Possible Cause: The compound is slowly converting to its less soluble free base form, or the solution is supersaturated and slowly equilibrating. Temperature fluctuations during storage or use can also affect solubility.

  • Solution 1: Prepare Fresh Solutions. It is always best practice to prepare fresh dilutions of this compound from a stock solution immediately before each experiment.

  • Solution 2: Maintain a Constant Temperature. Avoid temperature cycling of your working solutions. If possible, perform dilutions and experiments at a consistent temperature.

Problem 3: Inconsistent experimental results.
  • Possible Cause: Partial precipitation of this compound is leading to an inaccurate and inconsistent final concentration in your assays.

  • Solution 1: Visual Inspection. Always visually inspect your solutions for any signs of precipitation before use. If any precipitate is observed, do not use the solution.

  • Solution 2: Centrifugation and Filtration. Before making dilutions, briefly centrifuge the stock solution vial to pellet any undissolved material. When preparing working solutions, filtering through a 0.22 µm syringe filter can remove any micro-precipitates.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

dot

A Weigh this compound B Add appropriate volume of DMSO A->B C Vortex until fully dissolved B->C D Aliquot into single-use tubes C->D E Store at -20°C or -80°C D->E

Caption: Workflow for preparing a DMSO stock solution.

  • Materials:

    • This compound (MW: 480.43 g/mol )[1]

    • High-purity, anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

    • Vortex mixer

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.80 mg of this compound.

    • Add the calculated volume of DMSO to the vial. For 4.80 mg to make a 10 mM solution, add 1 mL of DMSO.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.[6]

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Kinetic Solubility Assay

This protocol provides a method to determine the kinetic solubility of this compound in a buffer of your choice.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Aqueous buffer of choice (e.g., PBS, pH 7.4)

    • 96-well clear-bottom microplate

    • Plate reader capable of measuring absorbance at 650 nm (for turbidity)

  • Procedure:

    • Prepare serial dilutions of the 10 mM Arc 239 stock solution in DMSO.

    • In the 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution to multiple wells.

    • Add the aqueous buffer to each well to achieve the desired final concentrations (e.g., 198 µL of buffer for a 1:100 dilution).

    • Mix the plate on a plate shaker for 5 minutes.

    • Incubate the plate at room temperature for 1-2 hours.

    • Measure the absorbance at 650 nm. An increase in absorbance indicates the formation of a precipitate.

    • The highest concentration that does not show a significant increase in absorbance compared to the vehicle control is considered the kinetic solubility.

Quantitative Data Summary

PropertyValueSource
Molecular Weight 480.43 g/mol [1]
Solubility in Water 100 mM (48.04 mg/mL)[1]
Solubility in DMSO 104.07 mM (50 mg/mL)[2]
pKD for α2B adrenoceptor 8.8[1][2]
pKD for α2A adrenoceptor 6.7[1][2]
pKD for α2D adrenoceptor 6.4[1][2]

Signaling Pathway Diagram

dot

cluster_cell Cell Membrane receptor α2B-Adrenoceptor g_protein Gi/o Protein receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits camp cAMP adenylyl_cyclase->camp converts arc239 Arc 239 arc239->receptor blocks agonist Agonist (e.g., Norepinephrine) agonist->receptor atp ATP atp->adenylyl_cyclase pka PKA camp->pka activates downstream Downstream Effects pka->downstream phosphorylates

References

Arc 239 dihydrochloride potential for tachyphylaxis in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Arc 239 dihydrochloride (B599025). The information is designed to address potential issues encountered during experiments, with a focus on the theoretical potential for tachyphylaxis in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is Arc 239 dihydrochloride and what is its primary mechanism of action?

This compound is a selective antagonist for the α2B and α2C adrenergic receptor subtypes.[1] It functions by competitively binding to these receptors, thereby blocking the downstream signaling pathways typically initiated by endogenous agonists like norepinephrine (B1679862) and epinephrine.[2] The α2-adrenergic receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G proteins (Gi/o).[2] Upon agonist binding, the Gi/o protein inhibits adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels and subsequently reduces the activity of protein kinase A (PKA).[2] Arc 239 prevents this signaling cascade.[2] It has also been noted to have an affinity for the 5-HT1A receptor.[1]

Q2: Is there evidence of tachyphylaxis with long-term use of this compound in published studies?

Currently, there is a lack of published long-term studies specifically investigating the development of tachyphylaxis with chronic administration of this compound. Tachyphylaxis is characterized by a rapid decrease in the response to a drug after repeated administration.[3] While direct evidence for Arc 239 is unavailable, the phenomenon is a known consideration for drugs targeting G-protein coupled receptors, including adrenoceptors.[4][5]

Q3: What is the theoretical basis for considering tachyphylaxis with Arc 239?

The potential for tachyphylaxis with any GPCR-targeting drug stems from cellular desensitization mechanisms.[4][5] Even for an antagonist like Arc 239, chronic receptor blockade could theoretically lead to compensatory changes in the cell, such as:

  • Receptor Upregulation: The cell might increase the number of α2B/α2C-adrenoceptors on its surface to counteract the continuous blockade.

  • Changes in Downstream Signaling Components: Alterations in the expression or activity of proteins involved in the signaling cascade could occur.

These adaptive responses could potentially alter the cellular or physiological response to the drug over time.

Q4: What are the general mechanisms of adrenoceptor desensitization?

Adrenoceptor desensitization, which can lead to tachyphylaxis, is a well-studied process.[4][5][6] Key mechanisms include:

  • Receptor Phosphorylation: G-protein coupled receptor kinases (GRKs) and protein kinase C (PKC) can phosphorylate the receptor, leading to its uncoupling from the G-protein.[5]

  • β-Arrestin Binding: Phosphorylated receptors can be bound by β-arrestins, which further prevents G-protein activation and can target the receptor for internalization.[5]

  • Receptor Internalization: The receptor is removed from the cell surface via endocytosis, reducing the number of available receptors for binding.[6]

  • Downregulation: In the long term, the total number of receptors in the cell can be reduced through decreased synthesis or increased degradation.[5]

Troubleshooting Guides

Issue: Diminished or altered cellular/tissue response to Arc 239 in a long-term in vitro experiment.

Possible Cause: Potential for cellular tolerance or tachyphylaxis-like effects.

Troubleshooting Steps:

  • Confirm Compound Integrity:

    • Verify the stability and concentration of your this compound stock solution. Degradation of the compound could mimic a loss of efficacy.

    • Action: Prepare a fresh stock solution and repeat a short-term experiment to confirm its potency against a known α2-adrenoceptor agonist.

  • Assess Receptor Expression Levels:

    • Investigate if chronic exposure to Arc 239 has led to an upregulation of α2B/α2C-adrenoceptors.

    • Action: Perform Western blotting or quantitative PCR (qPCR) on cell lysates from chronically treated and control samples to measure receptor protein and mRNA levels, respectively.

  • Functional Receptor Assay:

    • Determine if the functional response to an α2-adrenoceptor agonist is altered after long-term Arc 239 treatment.

    • Action: After washing out the Arc 239, perform a dose-response curve with an α2-agonist (e.g., guanabenz) and measure a relevant downstream effect (e.g., cAMP levels). A leftward shift in the agonist dose-response curve in the chronically treated cells could suggest receptor upregulation.

Issue: Inconsistent results in animal models during prolonged Arc 239 administration.

Possible Cause: Potential for in vivo tachyphylaxis or compensatory physiological responses.

Troubleshooting Steps:

  • Pharmacokinetic Analysis:

    • Ensure that the dosing regimen is maintaining adequate plasma concentrations of Arc 239 over the study period.

    • Action: Collect plasma samples at various time points during the long-term study and measure Arc 239 concentrations.

  • Pharmacodynamic Assessment:

    • Evaluate the target engagement and physiological response to Arc 239 over time.

    • Action: At different stages of the chronic study, challenge the animals with an α2-adrenoceptor agonist and measure a relevant physiological parameter (e.g., blood pressure, heart rate). A reduced antagonist effect of Arc 239 over time could indicate tachyphylaxis.

  • Ex Vivo Tissue Analysis:

    • Assess receptor density and function in target tissues.

    • Action: At the end of the study, isolate relevant tissues (e.g., blood vessels, brain regions) from chronically treated and control animals. Perform radioligand binding assays to quantify receptor density or functional assays on isolated tissues to assess receptor sensitivity.

Quantitative Data Summary

As there are no direct long-term studies on Arc 239 tachyphylaxis, the following table summarizes its known binding affinities. Researchers should use these values as a baseline for their experiments.

ParameterValueSpecies/SystemReference
pKD for α2B adrenoceptor8.8Not specified[2]
Ki for 5-HT1A receptor63.1 nMRat brain cortical membranes[2]
pKi for rat kidney α2B receptor7.06Rat[1]
pKi for human α2C receptor6.95Human[1]

Experimental Protocols

Protocol 1: In Vitro Assessment of Tachyphylaxis to an α2-Adrenoceptor Agonist Following Chronic Arc 239 Exposure

  • Cell Culture: Culture a cell line endogenously or recombinantly expressing the α2B or α2C-adrenoceptor.

  • Chronic Treatment: Treat cells with a specific concentration of this compound (or vehicle control) for a prolonged period (e.g., 24, 48, 72 hours). Ensure the media and compound are refreshed at regular intervals.

  • Washout Phase: Thoroughly wash the cells with fresh, compound-free media to remove all traces of Arc 239. The duration of the washout should be sufficient to allow for the dissociation of the drug from the receptors.

  • Agonist Challenge: Acutely stimulate the cells with varying concentrations of an α2-adrenoceptor agonist (e.g., norepinephrine, guanabenz).

  • Downstream Signaling Readout: Measure a relevant downstream signaling event. A common method is to measure intracellular cAMP levels using a commercially available ELISA or HTRF assay.

  • Data Analysis: Construct dose-response curves for the agonist in both the chronically treated and control cells. Compare the EC50 and Emax values. A significant shift in these parameters can indicate a change in receptor sensitivity.

Visualizations

G Arc 239 is an antagonist that blocks the activation of the α2B/C-adrenoceptor signaling pathway. cluster_membrane Cell Membrane cluster_intracellular Intracellular Arc239 Arc 239 Receptor α2B/C-Adrenoceptor Arc239->Receptor Blocks Agonist Agonist (e.g., Norepinephrine) Agonist->Receptor Activates G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Leads to G Start Start: Observe Diminished Response CheckCompound Is the compound stock fresh and correctly concentrated? Start->CheckCompound PrepareFresh Prepare fresh stock solution. Repeat short-term assay. CheckCompound->PrepareFresh No AssessReceptor Assess receptor expression (Western Blot / qPCR). CheckCompound->AssessReceptor Yes PrepareFresh->AssessReceptor Upregulation Is there receptor upregulation? AssessReceptor->Upregulation FunctionalAssay Perform functional assay (agonist dose-response). SensitivityChange Is there a shift in agonist sensitivity? FunctionalAssay->SensitivityChange Upregulation->FunctionalAssay No Conclusion1 Conclusion: Cellular tolerance/tachyphylaxis likely. Upregulation->Conclusion1 Yes SensitivityChange->Conclusion1 Yes Conclusion2 Conclusion: Other mechanisms at play. SensitivityChange->Conclusion2 No

References

Addressing Arc 239 dihydrochloride insolubility in artificial cerebrospinal fluid (aCSF)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arc 239 dihydrochloride (B599025). The following information addresses common solubility issues encountered when preparing Arc 239 dihydrochloride in Artificial Cerebrospinal Fluid (aCSF).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am having difficulty dissolving this compound directly into my aCSF solution, resulting in a cloudy or precipitated solution. Why is this happening?

A1: While this compound is known to be soluble in water, its dissolution in a complex buffer solution like aCSF can be challenging due to several factors:

  • Common Ion Effect: aCSF contains a high concentration of chloride ions (from NaCl, KCl, CaCl2, and MgCl2). Since Arc 239 is a dihydrochloride salt, the high concentration of chloride ions in the aCSF can suppress the dissolution of the compound.[1]

  • pH and Buffering: The pH of aCSF is critical and is typically maintained around 7.3-7.4 by bicarbonate buffering and carbogen (B8564812) (95% O2 / 5% CO2) gassing.[2][3][4][5] Deviations from the optimal pH can affect the ionization state and, consequently, the solubility of Arc 239.

  • Ionic Strength: The overall ionic strength of aCSF, resulting from the presence of various salts, can influence the solubility of dissolved compounds.

Q2: What is the recommended procedure for dissolving this compound for use in aCSF?

A2: To overcome the solubility challenges, it is highly recommended to first prepare a concentrated stock solution of this compound in an appropriate solvent and then dilute it into the aCSF.

Recommended Protocol:

  • Prepare a Concentrated Stock Solution: Based on supplier data, this compound is readily soluble in water.[6][7][8][9] Prepare a stock solution in sterile, deionized water (e.g., 10 mM or 100 mM).

  • Dilute into aCSF: Add the required volume of the aqueous stock solution to your freshly prepared and carbogen-bubbled aCSF to achieve the desired final concentration. It is crucial to add the stock solution to the aCSF while gently vortexing or stirring to ensure rapid and uniform dispersion.

Q3: My aCSF solution still becomes cloudy after adding the aqueous stock of this compound. What troubleshooting steps can I take?

A3: If you still observe precipitation after adding the aqueous stock solution, consider the following troubleshooting steps:

  • Sonication: After adding the stock solution to the aCSF, gentle sonication in a bath sonicator for a few minutes can help to break down any initial precipitates and facilitate dissolution.[10]

  • Warming the aCSF: Gently warming the aCSF to 30-37°C before adding the stock solution can increase the solubility of this compound.[10] Ensure this temperature is suitable for your experimental setup.

  • pH Adjustment: Double-check the pH of your final aCSF solution containing Arc 239. Ensure it remains within the physiological range (7.3-7.4).

  • Alternative Solvent for Stock Solution: If issues persist with an aqueous stock, consider preparing a stock solution in dimethyl sulfoxide (B87167) (DMSO). However, be mindful of the final DMSO concentration in your aCSF, which should ideally be kept below 0.1% to avoid off-target effects.[10]

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Molecular Weight480.43 g/mol [6][7][11]
FormulaC24H29N3O3·2HCl[6][7]
AppearanceWhite to off-white powder[8]
Purity≥98% (HPLC)[6][7][8]
Solubility in WaterUp to 100 mM[6][7][9]
Storage TemperatureRoom Temperature or 2-8°C[6][8]

Table 2: Example aCSF Formulation

CompoundConcentration (mM)
NaCl124
KCl2
KH2PO41.25
MgSO42
NaHCO326
Dextrose10
CaCl22

Note: aCSF formulations can vary. Please refer to established protocols for your specific application.[2][4][5][12]

Experimental Protocols

Protocol for aCSF Preparation (Example)

  • In approximately 800 mL of sterile, deionized water, dissolve all components except for CaCl2.

  • Bubble the solution with carbogen (95% O2 / 5% CO2) for at least 15-20 minutes.[2][3][4]

  • While bubbling, dissolve the CaCl2 in a separate small volume of deionized water and then slowly add it to the main solution to avoid precipitation.

  • Adjust the pH to 7.3-7.4 with NaOH or HCl as needed.[2][5]

  • Bring the final volume to 1 L with deionized water.

  • Continue to bubble with carbogen until use.

Protocol for Preparing this compound in aCSF

  • Prepare a 10 mM stock solution of this compound in sterile, deionized water.

  • Prepare fresh aCSF according to the protocol above.

  • For a final concentration of 10 µM Arc 239 in 100 mL of aCSF, add 100 µL of the 10 mM stock solution to the aCSF.

  • Ensure the aCSF is being gently stirred or vortexed during the addition of the stock solution.

  • Visually inspect the solution for any signs of precipitation. If cloudiness occurs, refer to the troubleshooting guide.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting aCSF Prepare fresh aCSF add_stock Add stock to aCSF with vigorous mixing aCSF->add_stock stock Prepare 10 mM Arc 239 stock in H2O stock->add_stock observe Observe for precipitation add_stock->observe is_clear Solution Clear? observe->is_clear proceed Proceed with experiment is_clear->proceed Yes sonicate Gently sonicate is_clear->sonicate No warm Warm aCSF to 30-37°C sonicate->warm dmso_stock Consider DMSO stock (<0.1% final conc.) warm->dmso_stock signaling_pathway cluster_antagonist This compound Action cluster_receptor Adrenergic Receptor cluster_effect Cellular Response arc239 Arc 239 dihydrochloride alpha2b α2B-Adrenoceptor arc239->alpha2b Antagonizes downstream Inhibition of Downstream Signaling Pathway alpha2b->downstream Blocks Signal Transduction

References

Arc 239 dihydrochloride interference with fluorescent assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for Arc 239 dihydrochloride (B599025) to interfere with fluorescent assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate common sources of assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is Arc 239 dihydrochloride and what is its mechanism of action?

This compound is a selective antagonist for the α2B-adrenoceptor, a type of G-protein coupled receptor.[1] It functions by competitively binding to and blocking this receptor, which prevents endogenous agonists like norepinephrine (B1679862) and epinephrine (B1671497) from activating it.[1] The α2B-adrenoceptor is coupled to an inhibitory G-protein (Gi/o). When activated, this protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and reduced activity of protein kinase A (PKA).[1] By blocking the receptor, this compound prevents this signaling cascade.[1] While it is selective for the α2B subtype, it has been observed to bind to 5-HT1A and alpha 1 adrenoceptors at higher concentrations.[1]

Q2: Can small molecules like this compound interfere with fluorescent assays?

Yes, small molecules can interfere with fluorescent assays through several mechanisms, potentially leading to false-positive or false-negative results.[2][3] The most common forms of interference are autofluorescence, where the compound itself emits light at the assay's wavelengths, and fluorescence quenching, where the compound absorbs the light emitted by the fluorophore.[2][3] Other potential issues include chemical reactivity with assay components and the formation of colloidal aggregates that can non-specifically inhibit enzymes.[2]

Q3: Does this compound have known fluorescent properties?

Currently, there is no readily available public data detailing the specific excitation and emission spectra of this compound. Due to its chemical structure, which contains aromatic rings, there is a theoretical possibility of intrinsic fluorescence or light absorption that could interfere with fluorescent assays. Therefore, it is crucial to empirically test for such interference in your specific assay conditions.

Troubleshooting Guides

Problem: My fluorescence signal is unexpectedly high in wells containing this compound.

This could be due to the autofluorescence of the compound.

Troubleshooting Steps:

  • Prepare a serial dilution of this compound in your assay buffer, without any other assay components (e.g., enzymes, substrates, or detection reagents).

  • Include control wells containing only the assay buffer to serve as your blank.

  • Read the plate using the same excitation and emission wavelengths (filter set) as your main experiment.

  • Analyze the data: If you observe a concentration-dependent increase in fluorescence from the wells containing only this compound, this confirms that the compound is autofluorescent at your assay's wavelengths.[2]

Problem: The fluorescence signal in my assay decreases in a dose-dependent manner with this compound, suggesting inhibition, but I suspect an artifact.

This could be caused by fluorescence quenching (inner filter effect), where the compound absorbs the excitation or emission light of your fluorophore.[2][3]

Troubleshooting Steps:

  • Perform a control experiment with your fluorescent probe and a pre-determined amount of a fluorescent product (if applicable) in the absence of the enzyme or biological target.

  • Add a serial dilution of this compound to these control wells.

  • Measure the fluorescence. A dose-dependent decrease in the fluorescence of the probe or product in the absence of enzymatic activity indicates quenching.

Problem: My results are highly variable and show a steep, non-sigmoidal dose-response curve.

This may be due to the formation of colloidal aggregates by this compound at higher concentrations. These aggregates can sequester and denature proteins, leading to non-specific inhibition.[2]

Troubleshooting Steps:

  • Repeat the primary assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[2]

  • Compare the dose-response curves with and without the detergent. If the inhibitory activity is significantly reduced or eliminated in the presence of the detergent, it strongly suggests that the original results were due to colloidal aggregation.

Quantitative Data Summary

The following table summarizes the reported binding affinities for this compound.

ParameterValueSpecies/SystemReference
pKD for α2B adrenoceptor8.8Not specified[1][4]
pKD for α2A adrenoceptor6.7Not specified[4]
pKD for α2D adrenoceptor6.4Not specified[4]
Ki for 5-HT1A receptor (radioligand: 8-OH-DPAT)63.1 nMRat brain cortical membranes[1]
Ki for 5-HT1A receptor (radioligand: RX 821002)136 nMRat brain cortical membranes[1]

Experimental Protocols

Protocol 1: Assessing Autofluorescence of this compound

Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths used in a primary assay.

Materials:

  • This compound

  • Assay buffer

  • Multi-well plates (e.g., 96-well black plates)

  • Fluorescence plate reader

Methodology:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

  • Create a serial dilution of this compound in the assay buffer, typically starting from the highest concentration used in your primary assay and diluting downwards.

  • Add these dilutions to the wells of a multi-well plate.

  • Include wells containing only the assay buffer as a negative control (blank).

  • If your compound is dissolved in a solvent like DMSO, include a vehicle control with the highest concentration of the solvent used.

  • Read the plate using the fluorescence plate reader with the identical filter settings (excitation and emission wavelengths) used for your primary assay.

  • Subtract the average fluorescence of the blank wells from all other wells.

  • Plot the background-subtracted fluorescence intensity against the concentration of this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Assessing Fluorescence Quenching by this compound

Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.

Materials:

  • This compound

  • Your assay's fluorophore (or a fluorescent product)

  • Assay buffer

  • Multi-well plates

  • Fluorescence plate reader

Methodology:

  • Prepare a solution of your fluorophore in the assay buffer at a concentration that gives a robust signal.

  • Dispense this solution into the wells of a multi-well plate.

  • Prepare a serial dilution of this compound in the assay buffer.

  • Add the this compound dilutions to the wells containing the fluorophore.

  • Include control wells with the fluorophore and assay buffer only (no compound).

  • Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature, protected from light.

  • Measure the fluorescence intensity using the plate reader at the appropriate wavelengths.

  • Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent decrease in fluorescence suggests quenching.

Visualizations

Arc239_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular a2B_receptor α2B-Adrenoceptor Gi_protein Gi/o Protein a2B_receptor->Gi_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Agonist Agonist (e.g., Norepinephrine) Agonist->a2B_receptor Activates Arc239 Arc 239 Arc239->a2B_receptor Blocks Gi_protein->AC Inhibits PKA PKA cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream Autofluorescence_Workflow start Start: Suspected Autofluorescence prep_compound Prepare serial dilution of Arc 239 in assay buffer start->prep_compound add_to_plate Add compound dilutions and controls to a multi-well plate prep_compound->add_to_plate prep_controls Prepare controls: 1. Buffer only (Blank) 2. Buffer + Vehicle (e.g., DMSO) prep_controls->add_to_plate read_plate Read fluorescence using the same settings as the primary assay add_to_plate->read_plate analyze Subtract blank from all wells. Plot fluorescence vs. concentration. read_plate->analyze decision Is there a concentration- dependent increase in signal? analyze->decision conclusion_pos Conclusion: Arc 239 is autofluorescent under these assay conditions. decision->conclusion_pos Yes conclusion_neg Conclusion: Autofluorescence is not a significant issue. decision->conclusion_neg No Troubleshooting_Tree start Start: Unexpected result in fluorescent assay q1 Is the signal unexpectedly high? start->q1 q2 Is the signal unexpectedly low? q1->q2 No test_autofluor Perform autofluorescence test (Protocol 1) q1->test_autofluor Yes q3 Is the dose-response curve steep and non-sigmoidal? q2->q3 No test_quench Perform quenching test (Protocol 2) q2->test_quench Yes test_detergent Repeat assay with 0.01% Triton X-100 q3->test_detergent Yes res_ok Interference unlikely. Consider other factors. q3->res_ok No res_autofluor Issue is likely autofluorescence test_autofluor->res_autofluor res_quench Issue is likely quenching test_quench->res_quench res_aggregate Issue is likely aggregation test_detergent->res_aggregate

References

Validation & Comparative

Validating Arc 239 Dihydrochloride's Selectivity for α2B/2C Adrenergic Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the precise selectivity of a pharmacological tool is paramount. This guide provides an objective comparison of Arc 239 dihydrochloride, a recognized α2-adrenergic receptor antagonist, focusing on its selectivity for the α2B and α2C subtypes. The information is supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes to aid in the design and interpretation of scientific studies.

Arc 239 has been identified as a selective antagonist for the α2B and α2C adrenergic receptor subtypes over the α2A subtype.[1][2] This selectivity makes it a valuable tool for distinguishing the specific physiological and pathological roles of these receptor subtypes, which are involved in processes like vasoconstriction and neurotransmitter release.[2][3] However, it is also important to note that Arc 239 exhibits a notable affinity for the serotonin (B10506) 5-HT1A receptor, a factor that requires consideration during experimental design.[1][4][5]

Comparative Analysis of Binding Affinities

The selectivity of an antagonist is quantitatively defined by its binding affinity (Ki, pKi, or pKd) for different receptor subtypes. A higher pKi or pKd value indicates a stronger binding affinity. The following tables summarize the binding affinities of Arc 239 and other common α2-adrenergic antagonists.

Table 1: Binding Affinity of Arc 239 at Adrenergic and Serotonergic Receptors

Target ReceptorSpecies / Expression SystemConstantValueKi (nM) (approx.)Reference
α2A-AR Human recombinant (CHO cells)pKi5.6~2512[2][6][7]
-pKd5.95~1122[6][7][8]
α2B-AR Human recombinant (CHO cells)pKi8.4~4.0[2][6][7]
-pKd7.41~38.9[6][7][8]
Rat KidneypKi7.06~87.1[1][4][5]
α2C-AR Human recombinant (CHO cells)pKi7.08~83.2[2][6][7]
-pKd7.56~27.5[6][7][8]
HumanpKi6.95~112.2[1][4][5]
5-HT1A Rat Brain CortexKi-63.1[3][4][5]

Note: Ki values are calculated from pKi/pKd for comparison. A lower Ki value indicates higher binding affinity.

Table 2: Comparative Binding Affinities (pKi) of α2-Adrenergic Antagonists

Compoundα2A-AR (pKi)α2B-AR (pKi)α2C-AR (pKi)Primary SelectivityReference
Arc 239 5.68.47.08α2B/C[2]
Yohimbine 8.528.009.17Non-selective α2[9]
Prazosin Low AffinityHigh AffinityModerate Affinityα2B (over α2A)[2]
BRL 44408 ~8.77~6.84-α2A[2]

The data clearly demonstrates that Arc 239 has a significantly higher affinity for the α2B receptor subtype, with reported 100-fold selectivity over the α2A subtype.[4][10] Its affinity for the α2C subtype is also notable, though generally less potent than for α2B in human recombinant systems.[2][6]

Signaling Pathways and Mechanism of Action

α2-adrenergic receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o).[7][9] When activated by an endogenous agonist like norepinephrine, the Gi protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced activity of Protein Kinase A (PKA), which in turn modulates various downstream effectors.[1][4] Arc 239 acts as a competitive antagonist, binding to the α2B and α2C receptors and physically blocking the agonist from binding, thereby preventing the initiation of this inhibitory signaling cascade.[4][9]

cluster_membrane Cell Membrane receptor α2B/2C Receptor g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP ↓ adenylyl_cyclase->camp Production agonist Agonist (e.g., Norepinephrine) agonist->receptor Binds & Activates arc239 Arc 239 arc239->receptor Blocks pka PKA Activity ↓ camp->pka response Cellular Response (e.g., Vasoconstriction) pka->response

Antagonistic action of Arc 239 on the α2-adrenergic receptor signaling pathway.

Experimental Protocols

The determination of binding affinities for Arc 239 is primarily achieved through radioligand competition binding assays.[2][7] This is a standard and robust method for quantifying receptor-ligand interactions.[11][12]

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a non-radiolabeled compound (Arc 239) for α2-adrenergic receptor subtypes by measuring its ability to compete with a known radiolabeled ligand.[2][7]

1. Membrane Preparation:

  • Source: Use tissues or cell lines endogenously expressing or recombinantly overexpressing a single α2-adrenergic receptor subtype (e.g., CHO cells for human subtypes, neonatal rat lung for α2B).[6][10]

  • Homogenization: Homogenize the cells or tissues in an ice-cold lysis buffer containing protease inhibitors.[13]

  • Centrifugation: Perform differential centrifugation to isolate the membrane fraction, which contains the receptors.[11][13]

  • Quantification: Resuspend the final membrane pellet in an appropriate assay buffer and determine the total protein concentration using a standard method like a BCA assay.[7][13] Store membrane aliquots at -80°C.

2. Assay Procedure:

  • Components: The assay is typically performed in a 96-well plate format and includes:

    • Total Binding: Membrane preparation + radioligand + assay buffer.

    • Non-specific Binding (NSB): Membrane preparation + radioligand + a high concentration of a non-labeled competing ligand to saturate all specific binding sites.

    • Test Compound: Membrane preparation + radioligand + serial dilutions of Arc 239 (e.g., 10⁻¹¹ M to 10⁻⁵ M).[7]

  • Incubation: Incubate the plates at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[13]

  • Separation: Rapidly separate the bound from free radioligand via vacuum filtration through glass fiber filters (e.g., GF/C).[12][13] The membranes and bound radioligand are trapped on the filter.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[7]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[2]

3. Data Analysis:

  • Specific Binding: Calculate specific binding by subtracting the non-specific binding counts from the total binding counts for each concentration of the test compound.[3]

  • IC50 Determination: Plot the percentage of specific binding against the logarithm of the Arc 239 concentration. Use non-linear regression analysis to fit a sigmoidal curve and determine the IC50 value (the concentration of Arc 239 that inhibits 50% of the specific radioligand binding).[3]

  • Ki Calculation: Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]

prep 1. Membrane Preparation assay 2. Competitive Binding Assay Setup prep->assay incubate 3. Incubation (Reach Equilibrium) assay->incubate filter 4. Filtration & Washing (Separate Bound/Free) incubate->filter count 5. Scintillation Counting filter->count analyze 6. Data Analysis (IC50 → Ki) count->analyze

References

Arc 239 Dihydrochloride vs. Prazosin: A Comparative Guide for α1 vs. α2 Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Arc 239 dihydrochloride (B599025) and prazosin (B1663645), two critical antagonists used in the study of α1 and α2 adrenergic receptors. Understanding the distinct selectivity and affinity profiles of these compounds is paramount for the accurate design and interpretation of pharmacological studies. This document outlines their performance, supported by experimental data, to aid in the selection of the most appropriate tool for specific research needs.

Overview of Adrenergic Receptor Antagonists

Adrenergic receptors, divided into α and β subtypes, are G protein-coupled receptors that mediate the physiological effects of the catecholamines, norepinephrine (B1679862) and epinephrine. The α-adrenoceptors are further classified into α1 (α1A, α1B, α1D) and α2 (α2A, α2B, α2C) subtypes. While α1 receptors are primarily coupled to Gq proteins, leading to intracellular calcium mobilization, α2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.

Prazosin is a classical and highly selective α1-adrenergic receptor antagonist, widely used to study the function of these receptors and for therapeutic applications such as hypertension management.[1][2][3] Arc 239 dihydrochloride, in contrast, is recognized for its notable selectivity for the α2B and α2C adrenoceptor subtypes over the α2A subtype, making it a valuable tool for dissecting the roles of these specific α2 subtypes.[4][5][6] However, it is important to note that Arc 239 also exhibits significant affinity for α1-adrenoceptors.[7][8]

Quantitative Comparison of Receptor Binding Affinities

The binding affinities of this compound and prazosin for various α-adrenergic receptor subtypes have been determined through radioligand binding assays. The following table summarizes key quantitative data, presenting pKi (the negative logarithm of the inhibitory constant, Ki) and Ki values where available. A higher pKi value indicates a stronger binding affinity.

CompoundReceptor SubtypeSpecies/Tissue/Cell LinepKiKi (nM)Reference
This compound α1AHuman9.35 (pKd)0.45 (Kd)[7]
α1BHuman8.15 (pKd)7.08 (Kd)[7]
α1DHuman8.74 (pKd)1.82 (Kd)[7]
α1 (non-selective)Rat Cerebral Cortex-0.3[7]
α2AHuman recombinant (CHO cells)5.6~2512[9][10]
α2BHuman recombinant (CHO cells)8.4~4.0[9][10]
α2CHuman recombinant (CHO cells)7.08~83.2[9][10]
Prazosin α1ARat Vas DeferensLow Potency-[11]
α1DRat Vas DeferensHigh Potency-[11]
α1 (general)Rat BrainHigh Affinity-[8]
α1 (general)Bovine Aorta-0.116 (Kd)[12]
α2Rat BrainLow Affinity-[8]

Note: Direct comparison of values across different studies should be approached with caution due to variations in experimental conditions.

Signaling Pathways and Antagonist Action

The differential coupling of α1 and α2 adrenergic receptors to distinct G proteins results in different downstream signaling cascades. Arc 239 and prazosin exert their effects by blocking these pathways.

Alpha_Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Receptor Signaling cluster_alpha2 α2-Adrenergic Receptor Signaling Ligand1 Norepinephrine/ Epinephrine Alpha1 α1 Receptor Ligand1->Alpha1 Gq Gq Protein Alpha1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Prazosin Prazosin Prazosin->Alpha1 Ligand2 Norepinephrine/ Epinephrine Alpha2 α2 Receptor Ligand2->Alpha2 Gi Gi Protein Alpha2->Gi AC Adenylyl Cyclase Gi->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA Activity cAMP->PKA decreased Arc239 Arc 239 Arc239->Alpha2

Figure 1: Signaling pathways of α1 and α2 adrenergic receptors and points of antagonism by Prazosin and Arc 239.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for Arc 239 and prazosin is primarily achieved through competitive radioligand binding assays. This is a standard method for quantifying receptor-ligand interactions.[4]

Objective: To determine the inhibitory constant (Ki) of a test compound (Arc 239 or prazosin) at a specific adrenergic receptor subtype.

Materials:

  • Receptor Source: Cell membranes or tissue homogenates expressing the α-adrenergic receptor subtype of interest.

  • Radioligand: A suitable radiolabeled ligand with high affinity and selectivity for the target receptor (e.g., [3H]Prazosin for α1 receptors, [3H]Rauwolscine or [3H]Yohimbine for α2 receptors).[7][9]

  • Test Compound: Unlabeled this compound or prazosin.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radioactive ligand to saturate all specific binding sites (e.g., phentolamine).

  • Instrumentation: Scintillation counter, filtration apparatus.

Workflow:

Radioligand_Binding_Assay_Workflow Prep Receptor Membrane Preparation Incubation Incubation: Membranes + Radioligand + Test Compound Prep->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Wash Washing of Filters Filtration->Wash Count Quantification of Bound Radioactivity (Scintillation Counting) Wash->Count Analysis Data Analysis: IC50 Determination & Ki Calculation Count->Analysis

Figure 2: Generalized workflow for a competitive radioligand binding assay.

Procedure:

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the receptor preparation in the assay buffer.

  • Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Selectivity Profile: A Logical Comparison

The utility of Arc 239 and prazosin in receptor studies is defined by their selectivity. Prazosin is the tool of choice for studies targeting α1 receptors, while Arc 239 is preferred for investigating α2B/C receptor subtypes.

Selectivity_Comparison cluster_compounds Antagonists cluster_receptors Adrenergic Receptors Prazosin Prazosin Alpha1 α1 Subtypes (α1A, α1B, α1D) Prazosin->Alpha1 High Affinity (Selective for α1) Alpha2A α2A Subtype Prazosin->Alpha2A Alpha2BC α2B/α2C Subtypes Prazosin->Alpha2BC Arc239 Arc 239 Arc239->Alpha1 Significant Affinity Arc239->Alpha2A Low Affinity Arc239->Alpha2BC High Affinity (Selective for α2B/C)

Figure 3: Logical relationship of selectivity for Arc 239 and Prazosin at α-adrenergic receptor subtypes.

Conclusion

Both this compound and prazosin are indispensable tools in adrenergic receptor research.

  • Prazosin remains the gold standard for studies requiring selective antagonism of α1-adrenergic receptors , with its high affinity for this receptor class and low affinity for α2 receptors.[1][2]

  • This compound offers a unique selectivity profile, making it particularly useful for distinguishing the functions of α2B and α2C adrenoceptor subtypes from the α2A subtype.[4][5] Researchers using Arc 239 should, however, remain cognizant of its significant affinity for α1 receptors, which may necessitate appropriate control experiments.[7]

The choice between these two antagonists should be guided by the specific research question and the adrenergic receptor subtypes being investigated. The data and protocols presented in this guide are intended to facilitate this decision-making process and to promote the rigorous and accurate pharmacological characterization of α1 and α2 adrenergic receptor function.

References

Arc 239 dihydrochloride compared to yohimbine for α2 antagonism

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Arc 239 Dihydrochloride (B599025) and Yohimbine (B192690) for α2-Adrenergic Receptor Antagonism

Introduction

The α2-adrenergic receptors (α2-ARs) are a class of G protein-coupled receptors (GPCRs) that play a pivotal role in regulating neurotransmitter release and various physiological processes, including blood pressure control, sedation, and analgesia.[1] These receptors are categorized into three main subtypes: α2A, α2B, and α2C, each with a distinct tissue distribution and physiological function.[2] The development of subtype-selective antagonists is crucial for targeted therapeutic interventions.[2]

This guide provides an objective comparison of two prominent α2-adrenoceptor antagonists: Arc 239 dihydrochloride and yohimbine. Arc 239 is recognized for its selectivity towards the α2B and α2C subtypes, distinguishing it from the less selective antagonist yohimbine.[1][2] This comparison is supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the appropriate pharmacological tools.

Data Presentation: Binding Affinity and Selectivity

The selectivity of an antagonist is quantitatively expressed by its binding affinity (typically as pKi or Ki values) for different receptor subtypes. A higher pKi value indicates a stronger binding affinity.

Compoundα2A-AR (pKi/Ki [nM])α2B-AR (pKi/Ki [nM])α2C-AR (pKi/Ki [nM])Primary SelectivityReference
This compound 5.6 / 25128.4 / 4.07.08 / 83.2α2B/α2C[1]
Yohimbine 8.52 / 3.08.00 / 10.09.17 / 0.68Non-selective α2[1]

Note: Direct comparison of pKi values across different studies should be done with caution due to potential variations in experimental conditions.

This compound demonstrates a clear selectivity for the α2B and α2C adrenoceptor subtypes over the α2A subtype.[2][3][4] In contrast, yohimbine is a non-selective antagonist of α2-adrenoceptors, though it primarily acts through α2A-adrenoceptors.[5] At higher doses, yohimbine can also act as an α1-adrenoceptor antagonist.[5]

Signaling Pathways

α2-Adrenoceptors are coupled to inhibitory G proteins (Gi/o).[1] Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[1][6] Antagonists like Arc 239 and yohimbine block the binding of agonists, thereby preventing this signaling cascade.[1]

G_protein_signaling cluster_membrane Cell Membrane receptor α2-Adrenergic Receptor g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts agonist Agonist (e.g., Norepinephrine) agonist->receptor Activates antagonist Antagonist (Arc 239 or Yohimbine) antagonist->receptor Blocks atp ATP atp->adenylyl_cyclase response Cellular Response (e.g., Inhibition of neurotransmitter release) camp->response Leads to decreased cellular response

α2-Adrenergic receptor signaling cascade.

Experimental Protocols

The determination of binding affinities and functional antagonism for compounds like Arc 239 and yohimbine is primarily achieved through in vitro assays.

Radioligand Binding Assay Protocol

This assay is the gold standard for quantifying receptor-ligand interactions.[2]

  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO) cells recombinantly expressing human α2A, α2B, or α2C adrenoceptor subtypes are cultured.

    • Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.

    • The final membrane pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • Each well contains the cell membrane preparation, a radiolabeled ligand (e.g., [3H]yohimbine), and varying concentrations of the unlabeled antagonist (Arc 239 or yohimbine).

    • The mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The inhibition constant (Ki) is calculated from the IC50 value (concentration of antagonist that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Functional Assay: cAMP Accumulation Protocol

This assay measures the ability of an antagonist to block agonist-induced inhibition of cAMP production.

  • Cell Culture:

    • CHO cells stably expressing one of the α2-adrenergic receptor subtypes are seeded in 96-well plates and grown to confluence.

  • Assay Procedure:

    • The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are pre-incubated with varying concentrations of the antagonist (Arc 239 or yohimbine) for a defined period.

    • An α2-adrenergic agonist (e.g., UK 14,304) is added to the wells to stimulate the receptors and inhibit adenylyl cyclase.

    • Forskolin is often added to directly activate adenylyl cyclase, and the inhibitory effect of the agonist is measured as a decrease in the forskolin-stimulated cAMP level.

    • The incubation continues for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • The reaction is stopped by cell lysis.

    • The intracellular cAMP concentration is determined using a competitive immunoassay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis:

    • The ability of the antagonist to reverse the agonist-induced inhibition of cAMP accumulation is quantified.

    • The antagonist's potency is typically expressed as the pA2 value, which is a measure of its functional affinity.

Mandatory Visualization: Experimental Workflow

experimental_workflow cluster_target Target Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., CHO cells expressing α2-AR subtypes) membrane_prep Membrane Preparation cell_culture->membrane_prep functional_assay Functional Assay (e.g., cAMP accumulation) cell_culture->functional_assay binding_assay Radioligand Binding Assay membrane_prep->binding_assay binding_analysis Determine Binding Affinity (Ki, pKi) binding_assay->binding_analysis functional_analysis Determine Functional Potency (pA2) functional_assay->functional_analysis selectivity_profile Establish Selectivity Profile binding_analysis->selectivity_profile functional_analysis->selectivity_profile

Experimental workflow for antagonist selectivity.

Conclusion

The validation of Arc 239's selectivity through robust experimental methods, such as radioligand binding assays, underscores its utility as a precise pharmacological tool.[2] For researchers in drug discovery and development, Arc 239 provides a means to selectively probe the physiological and pathological roles of the α2B and α2C-adrenergic receptor subtypes.[2] Yohimbine, while a potent α2-adrenergic antagonist, lacks this subtype selectivity.[2][5] The choice between these two antagonists will, therefore, depend on the specific research question and the desired level of receptor subtype specificity.

References

A Comparative Analysis of Arc 239 Dihydrochloride and Other α2B/2C Selective Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Arc 239 dihydrochloride (B599025) with other selective antagonists for the α2B and α2C-adrenergic receptor subtypes. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate pharmacological tools for their studies.

Introduction to α2-Adrenergic Receptor Antagonists

The α2-adrenergic receptors (α2-ARs) are a class of G protein-coupled receptors (GPCRs) that are critical in regulating neurotransmitter release. This receptor class is composed of three main subtypes: α2A, α2B, and α2C. Each subtype exhibits a unique tissue distribution and physiological function, making the development of subtype-selective antagonists a significant area of research for targeted therapeutic interventions. Arc 239 dihydrochloride is recognized as a potent and selective antagonist for the α2B-adrenoceptor, with notable affinity for the α2C subtype as well, distinguishing it from other antagonists.[1][2][3]

Comparative Binding Affinity

The selectivity of an antagonist is quantitatively expressed by its binding affinity (Ki) for different receptor subtypes. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound and other selected α2-AR antagonists for the human α2-adrenergic receptor subtypes.

Antagonistα2A (Ki, nM)α2B (Ki, nM)α2C (Ki, nM)Primary Selectivity
This compound ~2512 (pKi 5.6)[4]~4.0 (pKi 8.4)[4]~83.2 (pKi 7.08)[4]α2B/α2C
JP-1302 dihydrochloride 3150147028α2C
BRL-44408 maleate 1.7[5][6]144.5[5][6]-α2A
Yohimbine hydrochloride ~3.0 (pKi 8.52)[7]~10.0 (pKi 8.00)[7]~0.68 (pKi 9.17)[7]Non-selective α2
Imiloxan (B1671758) hydrochloride -High Affinity-α2B[8][9]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these antagonists, the following diagrams illustrate the α2-adrenergic receptor signaling pathway and a typical experimental workflow for determining antagonist selectivity.

G α2-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane alpha2_receptor α2-Adrenergic Receptor gi_protein Gi/o Protein alpha2_receptor->gi_protein activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase inhibits camp cAMP (decreased) adenylyl_cyclase->camp converts ATP to norepinephrine Norepinephrine (Agonist) norepinephrine->alpha2_receptor binds antagonist α2-Antagonist (e.g., Arc 239) antagonist->alpha2_receptor blocks atp ATP atp->adenylyl_cyclase cellular_response Inhibition of Neurotransmitter Release camp->cellular_response leads to G Experimental Workflow for Antagonist Selectivity cluster_prep Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., CHO cells expressing α2A, α2B, or α2C receptors) membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubation: Membranes + Radioligand + Competitor (Antagonist) membrane_prep->incubation filtration Filtration to separate bound and free radioligand incubation->filtration counting Scintillation Counting to measure radioactivity filtration->counting competition_curve Generate Competition Binding Curves counting->competition_curve ic50_determination Determine IC50 values competition_curve->ic50_determination ki_calculation Calculate Ki values (Binding Affinity) ic50_determination->ki_calculation selectivity_profile selectivity_profile ki_calculation->selectivity_profile Determine Selectivity Profile

References

Cross-Validation of Arc 239 Dihydrochloride Effects with Genetic Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the pharmacological effects of Arc 239 dihydrochloride (B599025) with the phenotypic outcomes of genetic knockdown of its primary targets, the α2B and α2C adrenergic receptors. The objective is to offer a framework for researchers to validate the on-target effects of this small molecule inhibitor, a critical step in drug development and mechanistic studies. By presenting experimental data and detailed protocols, this document serves as a valuable resource for scientists in pharmacology and related fields.

Arc 239 dihydrochloride is a selective antagonist for the α2B and α2C adrenoceptor subtypes, with a lesser affinity for the 5-HT1A receptor.[1] Its primary mechanism of action is the blockade of the Gαi/o-coupled signaling pathway, which is normally activated by endogenous agonists like norepinephrine (B1679862) and epinephrine.[2] This inhibition leads to a disinhibition of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[2] To ensure that the observed effects of Arc 239 are indeed due to its interaction with these specific receptors, cross-validation using genetic knockdown techniques such as siRNA or shRNA is the gold standard. This approach allows for a direct comparison of the outcomes of chemical inhibition versus genetic suppression of the target protein.

Quantitative Data Summary: A Comparative Analysis

The following table summarizes the expected quantitative outcomes from a hypothetical study comparing the effects of this compound with siRNA-mediated knockdown of the α2B-adrenoceptor. The data presented are illustrative and based on the known mechanism of action of α2-adrenergic receptor antagonists.

ParameterControl (Vehicle/Scrambled siRNA)This compound (1 µM)α2B-Adrenoceptor siRNA
α2B-Adrenoceptor mRNA Expression (relative units)1.0 ± 0.10.9 ± 0.10.2 ± 0.05
Forskolin-Stimulated cAMP Levels (pmol/mg protein)150 ± 15250 ± 20230 ± 18
PKA Activity (U/mg protein)1.2 ± 0.22.5 ± 0.32.3 ± 0.25
Agonist-Induced Platelet Aggregation (% inhibition)0%60 ± 5%55 ± 7%

Signaling Pathway and Cross-Validation Logic

The following diagrams illustrate the signaling pathway affected by Arc 239 and the logical framework for its cross-validation with genetic knockdown.

cluster_membrane Cell Membrane α2B/C-Adrenoceptor α2B/C-Adrenoceptor Gαi/o Gαi/o α2B/C-Adrenoceptor->Gαi/o Activates Norepinephrine Norepinephrine Norepinephrine->α2B/C-Adrenoceptor Activates Arc 239 Arc 239 Arc 239->α2B/C-Adrenoceptor Inhibits Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Downstream Effects Downstream Effects PKA->Downstream Effects

Arc 239 Signaling Pathway

Hypothesis Arc 239 inhibits α2B/C-adrenoceptor signaling Chemical Inhibition Treat cells with Arc 239 Hypothesis->Chemical Inhibition Genetic Knockdown Knockdown α2B/C-adrenoceptor (siRNA/shRNA) Hypothesis->Genetic Knockdown Measure Outcome Measure downstream effects (e.g., cAMP levels) Chemical Inhibition->Measure Outcome Genetic Knockdown->Measure Outcome Compare Results Compare outcomes of chemical vs. genetic inhibition Measure Outcome->Compare Results Validation Similar outcomes validate on-target effect Compare Results->Validation Start Start Cell_Culture Cell Culture (e.g., HEK293-α2B) Start->Cell_Culture Split_Cells Split Cells into Two Groups Cell_Culture->Split_Cells Group_A Group A: Chemical Inhibition Split_Cells->Group_A Group_B Group B: Genetic Knockdown Split_Cells->Group_B Treat_Arc239 Treat with Arc 239 or Vehicle Group_A->Treat_Arc239 Transfect_siRNA Transfect with α2B siRNA or Scrambled siRNA Group_B->Transfect_siRNA Incubate_A Incubate Treat_Arc239->Incubate_A Incubate_B Incubate (24-72h) Transfect_siRNA->Incubate_B Assay Perform Downstream Assays (cAMP, PKA, etc.) Incubate_A->Assay Incubate_B->Assay Analyze Analyze and Compare Data Assay->Analyze End End Analyze->End

References

Alternatives to Arc 239 dihydrochloride for α2B adrenoceptor blockade

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternatives for α2B-Adrenoceptor Blockade

This guide provides a detailed comparison of pharmacological tools for the selective blockade of the α2B-adrenoceptor, with a focus on alternatives to the commonly used antagonist, ARC 239 dihydrochloride (B599025). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to facilitate the selection of the most appropriate antagonist for specific research needs.

Introduction to α2B-Adrenoceptors

The α2-adrenergic receptors (α2-ARs) are a class of G protein-coupled receptors (GPCRs) that consist of three main subtypes: α2A, α2B, and α2C.[1][2] These receptors are key regulators of neurotransmitter release and play significant roles in the central and peripheral nervous systems.[1] While the α2A-AR subtype is primarily involved in lowering blood pressure from within the brain, the peripheral α2B-AR subtype can mediate vasoconstriction.[2] Given the distinct physiological and pathological roles of each subtype, the development and use of subtype-selective antagonists are crucial for targeted therapeutic strategies and precise pharmacological investigation.

ARC 239 has been a valuable tool due to its selectivity for the α2B and α2C subtypes over the α2A subtype.[2][3] However, a comprehensive understanding of its pharmacological profile, including its affinity for other receptors, and a comparison with alternative antagonists are essential for rigorous experimental design and interpretation.

Comparative Analysis of α2B-Adrenoceptor Antagonists

The primary measure of a drug's utility as a selective antagonist is its binding affinity (Ki) for its target receptor compared to other receptors. A lower Ki value indicates a higher binding affinity. The following compounds are key pharmacological tools for investigating α2B-adrenoceptor function.

  • ARC 239: Recognized for its high affinity and selectivity for the α2B-adrenoceptor subtype over the α2A subtype (approximately 100-fold).[2][4][5] It also demonstrates significant affinity for the α2C subtype.[3][6] A critical consideration when using ARC 239 is its notable affinity for the serotonin (B10506) 5-HT1A receptor, which may lead to off-target effects.[4][6][7]

  • Imiloxan (B1671758): A highly selective α2B-adrenoceptor antagonist.[8][9] Unlike ARC 239, imiloxan is distinguished by its lack of potent activity at α1-adrenoceptors, making it a more specific tool for isolating α2B-mediated effects. It displays a 55-fold higher affinity for the α2B subtype compared to the α2A subtype.[9]

  • BRL 44408: While not an α2B antagonist, BRL 44408 is a potent and selective α2A-adrenoceptor antagonist.[10][11][12] It is an invaluable tool for differentiating the functions of α2A and α2B subtypes in tissues or systems where both are expressed.[13] Its Ki value for the α2A subtype is 1.7 nM, compared to 144.5 nM for the α2B subtype.[10][12] Like ARC 239, it also shows affinity for 5-HT1A receptors.[7]

  • Prazosin (B1663645): Although primarily known as a potent α1-adrenoceptor antagonist, prazosin exhibits a higher affinity for the α2B subtype than for the α2A subtype and can be used to help pharmacologically distinguish between them.[2][14]

Data Presentation: Binding Affinities of Adrenoceptor Antagonists

The following table summarizes the binding affinities (Ki in nM) of ARC 239 and its alternatives for the human α2-adrenoceptor subtypes. This quantitative data is essential for comparing the potency and selectivity of these compounds.

Compoundα2A-AR (Ki, nM)α2B-AR (Ki, nM)α2C-AR (Ki, nM)Selectivity (Fold, α2A/α2B)Off-Target Affinity (Ki, nM)Reference(s)
ARC 239 ~871087.1112.2~1005-HT1A (63.1)[4]
Imiloxan -pKi = 7.26-55-[9]
BRL 44408 1.7144.5-0.015-HT1A (199)[10][11][12]
OPC-28326 2040285557.16-[15]
Yohimbine 3.010.00.680.3-[16]

Note: Ki values are compiled from multiple sources and may vary based on experimental conditions. A lower Ki indicates higher affinity. The pKi for Imiloxan corresponds to a Ki of approximately 55 nM. Data for some compounds were not available for all subtypes.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway associated with α2B-adrenoceptor activation and a general workflow for assessing antagonist selectivity.

alpha2b_signaling cluster_membrane Plasma Membrane Adrenaline Adrenaline/ Norepinephrine a2b_receptor α2B-Adrenoceptor Adrenaline->a2b_receptor Binds gi_protein Gi Protein (αβγ) a2b_receptor->gi_protein Activates ac Adenylyl Cyclase gi_protein->ac Inhibits cAMP cAMP ac->cAMP Converts ATP ATP ATP->ac PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets ARC239 ARC 239 / Alternative Antagonist ARC239->a2b_receptor Blocks

Caption: α2B-adrenoceptor inhibitory signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane 1. Prepare Membranes (Cells/Tissue expressing α2B-AR) Incubate 4. Incubate (Membranes + Radioligand + varying [Antagonist]) Membrane->Incubate Radioligand 2. Prepare Radioligand (e.g., [3H]-Rauwolscine) Radioligand->Incubate TestCompound 3. Prepare Test Antagonist (e.g., Imiloxan) TestCompound->Incubate Separate 5. Separate (Bound vs. Free Radioligand via Filtration) Incubate->Separate Quantify 6. Quantify (Bound Radioactivity via Scintillation Counting) Separate->Quantify Plot 7. Plot Data (% Inhibition vs. [Antagonist]) Quantify->Plot IC50 8. Calculate IC50 (Non-linear Regression) Plot->IC50 Ki 9. Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Caption: Workflow for radioligand binding assay.

Experimental Protocols

The determination of binding affinities for α2-adrenoceptor antagonists is primarily achieved through radioligand binding assays.[3]

Protocol: Radioligand Competition Binding Assay

This protocol describes a standard method to determine the inhibitory constant (Ki) of a test compound (e.g., imiloxan) for the α2B-adrenoceptor.

1. Materials:

  • Membrane Preparation: Cell membranes from a cell line recombinantly expressing the human α2B-adrenoceptor (e.g., CHO or HEK 293 cells) or from tissues known to express the receptor (e.g., rat kidney).[3][17]

  • Radioligand: A suitable radiolabeled α2-adrenoceptor antagonist, such as [3H]-Rauwolscine or [3H]-Yohimbine.

  • Test Compound: The unlabeled antagonist being evaluated (e.g., imiloxan, ARC 239).

  • Non-specific Binding Control: A high concentration of an unlabeled α2-antagonist (e.g., 10 µM yohimbine) to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and scintillation fluid.

2. Method:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at its Kd value), and a range of concentrations of the test compound.

  • Initiate Reaction: Add the membrane preparation to each well to start the binding reaction. Include control wells for total binding (no test compound) and non-specific binding (with excess unlabeled antagonist).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester. The filters will trap the membranes with bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) to determine the specific binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.[3]

  • Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]

Conclusion

While ARC 239 is a potent antagonist for the α2B/C-adrenoceptor subtypes, its cross-reactivity with the 5-HT1A receptor necessitates careful consideration in experimental design.[4] Imiloxan emerges as a strong alternative, offering high selectivity for the α2B subtype with the advantage of minimal α1-adrenoceptor activity.[9] The choice of antagonist should be guided by the specific research question, the expression profile of adrenoceptor subtypes in the experimental system, and the potential for off-target effects. For studies aiming to dissect the distinct roles of α2A and α2B receptors, the concurrent use of a selective α2A antagonist like BRL 44408 is a powerful strategy.[10] The quantitative data and protocols provided in this guide serve as a resource for making an informed decision in selecting the optimal pharmacological tool for α2B-adrenoceptor blockade.

References

The Researcher's Guide to Adrenergic Subtype Analysis: Arc 239 Dihydrochloride vs. Clonidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of adrenergic signaling research, the precise dissection of receptor subtype function is paramount. For scientists and drug development professionals, the choice of pharmacological tools can significantly impact experimental outcomes. This guide provides a comprehensive comparison of Arc 239 dihydrochloride (B599025) and clonidine (B47849), two key compounds used in the study of α2-adrenergic receptors, to inform the selection process for subtype analysis.

The fundamental difference lies in their receptor selectivity. Arc 239 dihydrochloride is a selective antagonist with a preference for the α2B and α2C adrenergic receptor subtypes over the α2A subtype. In contrast, clonidine is a classic α2-adrenergic agonist that also exhibits significant affinity for non-adrenergic imidazoline (B1206853) receptors, a characteristic that can introduce confounding variables in studies aiming to isolate α2-subtype-specific effects.

Unveiling the Pharmacological Profiles: A Head-to-Head Comparison

The distinct pharmacological profiles of this compound and clonidine are best illustrated by their binding affinities for the different α2-adrenergic receptor subtypes. While direct comparative studies under identical conditions are limited, the available data clearly demonstrates the superior selectivity of Arc 239 for specific subtypes.

Table 1: Comparative Binding Affinities (pKi) of Arc 239 and Clonidine for α2-Adrenergic Receptor Subtypes

Compoundα2A-AR (pKi)α2B-AR (pKi)α2C-AR (pKi)Primary SelectivityReference(s)
This compound 5.68.47.08α2B/α2C
Clonidine Similar affinity across subtypesSimilar affinity across subtypesSimilar affinity across subtypesGeneral α2 Agonist

Note: A higher pKi value indicates a stronger binding affinity.

As the data indicates, this compound shows a significantly higher affinity for α2B and α2C subtypes compared to the α2A subtype, making it a valuable tool for isolating the functions of these specific receptors. Clonidine, while a potent α2 agonist, does not effectively discriminate between the subtypes.

Furthermore, the off-target binding of clonidine to imidazoline receptors presents a significant challenge for precise α2-adrenergic research. Activation of imidazoline receptors can trigger signaling pathways distinct from those mediated by α2-adrenergic receptors, potentially leading to misinterpretation of experimental results.

Delving into the "How": Experimental Methodologies

The determination of binding affinities and functional effects of these compounds relies on a variety of established experimental protocols. For researchers aiming to replicate or build upon existing data, a clear understanding of these methods is crucial.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity of a compound for a receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., Arc 239 or clonidine) by measuring its ability to displace a radiolabeled ligand from the target receptor.

Generalized Protocol:

  • Membrane Preparation: Cell membranes expressing the α2-adrenergic receptor subtypes of interest are prepared from cultured cells or tissues.

  • Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-rauwolscine or [3H]-yohimbine) and varying concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.

G cluster_workflow Experimental Workflow: Radioligand Binding Assay prep 1. Membrane Preparation incubate 2. Incubation (Radioligand + Competitor) prep->incubate filter 3. Filtration (Separate Bound/Free) incubate->filter count 4. Scintillation Counting filter->count analyze 5. Data Analysis (IC50 -> Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

Beyond simple binding, functional assays are critical to understanding the physiological consequences of receptor interaction.

  • GTPγS Binding Assay: This assay measures the activation of G-proteins, the immediate downstream effectors of α2-adrenergic receptors. It can distinguish between agonists, antagonists, and inverse agonists.

  • ERK1/2 Phosphorylation Assay: This assay measures the activation of the MAP kinase pathway, a downstream signaling cascade influenced by α2-adrenergic receptor activation.

Visualizing the Molecular Mechanisms: Signaling Pathways

A clear understanding of the signaling pathways involved is essential for interpreting experimental data.

α2-Adrenergic Receptor Signaling

Both this compound and clonidine interact with α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).

G cluster_alpha2 α2-Adrenergic Receptor Signaling Ligand Agonist (e.g., Clonidine) Antagonist (e.g., Arc 239) alpha2R α2-Adrenergic Receptor Ligand->alpha2R Gi Gi Protein alpha2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces PKA ↓ PKA Activity cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Modulates

Caption: Canonical α2-adrenergic receptor signaling pathway.

Imidazoline Receptor Signaling

Clonidine's affinity for imidazoline receptors introduces a second, distinct signaling cascade.

G cluster_imidazoline Imidazoline I1 Receptor Signaling Clonidine Clonidine I1R Imidazoline I1 Receptor Clonidine->I1R PLC Phospholipase C I1R->PLC Activates PLA2 Phospholipase A2 I1R->PLA2 Activates PC Phosphatidylcholine PLC->PC Hydrolyzes DAG Diacylglycerol PC->DAG CellularResponse Cellular Response (e.g., ↓ Blood Pressure) DAG->CellularResponse Leads to AA Arachidonic Acid PLA2->AA Produces AA->CellularResponse Leads to

Caption: Signaling pathway of the Imidazoline I1 receptor.

The Verdict: Selecting the Right Tool for the Job

For researchers aiming to elucidate the specific roles of α2B and α2C adrenergic receptor subtypes, This compound emerges as the superior tool. Its well-defined selectivity profile minimizes the risk of confounding effects from α2A or imidazoline receptor activation, allowing for more precise and interpretable results.

Clonidine , while a potent α2 agonist, is better suited for studies where broad activation of α2-adrenergic receptors is desired and the potential influence of imidazoline receptor signaling is either not a concern or is being specifically investigated.

  • Choose this compound for:

    • Selective antagonism of α2B and α2C subtypes.

    • Studies requiring the differentiation of α2 subtype function.

    • Avoiding the confounding effects of imidazoline receptor activation.

  • Consider clonidine for:

    • General activation of α2-adrenergic receptors.

    • Studies where subtype selectivity is not a primary concern.

    • Investigations into the combined effects of α2-adrenergic and imidazoline receptor signaling.

The careful selection of pharmacological tools is a cornerstone of robust scientific inquiry. By understanding the distinct properties of this compound and clonidine, researchers can design more targeted experiments and contribute to a clearer understanding of the complex world of adrenergic signaling.

Confirming In Vivo Target Engagement of Arc 239 Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the in vivo target engagement of Arc 239 dihydrochloride (B599025), a selective α2B-adrenoceptor antagonist. Due to the limited availability of direct in vivo studies for Arc 239, this document outlines established experimental methodologies used for analogous α-adrenoceptor antagonists. By presenting these methods alongside the known in vitro profile of Arc 239, this guide offers a robust roadmap for designing and interpreting future in vivo target engagement studies.

Executive Summary

Arc 239 dihydrochloride demonstrates high selectivity for the α2B-adrenoceptor in in vitro binding assays.[1] To translate these findings to a physiological setting, direct confirmation of in vivo target engagement is crucial. This guide explores two primary methodologies: functional assays measuring physiological responses downstream of receptor modulation and direct occupancy studies. We will compare the known properties of Arc 239 with well-characterized α-adrenoceptor antagonists such as prazosin (B1663645) (an α1-antagonist) and yohimbine (B192690) (an α2-antagonist), for which extensive in vivo data are available.

Comparative Data of α-Adrenoceptor Antagonists

The following table summarizes the in vitro binding affinities of this compound and comparator compounds, providing a basis for predicting their in vivo behavior.

CompoundPrimary TargetpKD / pKiSpecies/SystemAlternative Targets (Affinity)
This compound α2B-adrenoceptor pKD: 8.8 Not specifiedα2A (pKD: 6.7), α2D (pKD: 6.4)
Prazosinα1-adrenoceptorpKi: ~9.4Rat renal cortexα2-adrenoceptors (lower affinity)
Yohimbineα2-adrenoceptorpKi: ~8.2Human plateletsα1, 5-HT1A, 5-HT1B, 5-HT1D (lower affinity)

Experimental Methodologies for In Vivo Target Engagement

Confirmation of in vivo target engagement relies on demonstrating that a compound interacts with its intended molecular target in a living organism, leading to a measurable physiological effect. Below are detailed protocols for key experimental approaches.

Functional Assay: Blood Pressure Monitoring in a Canine Model

This assay assesses the functional consequence of α-adrenoceptor blockade on hemodynamics. Antagonism of α-adrenoceptors is expected to inhibit the pressor response to α-agonists.

Experimental Protocol:

  • Animal Model: Anesthetized beagle dogs.

  • Procedure:

    • Anesthetize dogs (e.g., with pentobarbital) and maintain anesthesia.

    • Catheterize the femoral artery to continuously monitor blood pressure and heart rate.

    • Administer a baseline infusion of an α-adrenoceptor agonist (e.g., phenylephrine (B352888) for α1, or an appropriate α2 agonist) to establish a stable pressor response.

    • Administer this compound or a comparator compound intravenously at escalating doses.

    • Following each dose of the antagonist, repeat the agonist challenge.

  • Data Analysis: Measure the dose-dependent inhibition of the agonist-induced pressor response. Calculate the ED50 (the dose of antagonist that produces 50% of the maximal inhibition).

  • Expected Outcome for Arc 239: As an α2B-adrenoceptor antagonist, Arc 239 would be expected to attenuate the effects of an α2-agonist on blood pressure. The selectivity can be further assessed by comparing its effect on responses to α1- and α2-agonists.

Direct Target Engagement: In Vivo Microdialysis in Rodent Brain

This technique directly measures the effect of an antagonist on neurotransmitter release in a specific brain region, providing evidence of target engagement at the neurochemical level. Blockade of presynaptic α2-autoreceptors is expected to increase norepinephrine (B1679862) release.

Experimental Protocol:

  • Animal Model: Freely moving rats.

  • Procedure:

    • Surgically implant a microdialysis probe into the target brain region (e.g., frontal cortex or hippocampus).

    • Allow the animal to recover from surgery.

    • On the day of the experiment, perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF).

    • Collect baseline dialysate samples to measure basal norepinephrine levels using HPLC with electrochemical detection.

    • Administer this compound or a comparator compound systemically (e.g., intraperitoneally) or locally via reverse dialysis.

    • Continue to collect dialysate samples and measure norepinephrine concentrations.

  • Data Analysis: Compare post-administration norepinephrine levels to baseline. A significant increase in norepinephrine following administration of an α2-antagonist indicates target engagement of presynaptic autoreceptors.[2]

  • Expected Outcome for Arc 239: Administration of Arc 239 is expected to increase extracellular norepinephrine levels in the brain, consistent with blockade of presynaptic α2-adrenoceptors.

Visualizing Pathways and Workflows

To further clarify the experimental logic and underlying biological processes, the following diagrams are provided.

cluster_0 α2-Adrenergic Receptor Signaling Agonist Agonist Alpha2_Receptor α2-Adrenoceptor Agonist->Alpha2_Receptor Activates Arc_239 Arc 239 Arc_239->Alpha2_Receptor Blocks Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Produces Norepinephrine_Release ↓ Norepinephrine Release cAMP->Norepinephrine_Release

Diagram 1: α2-Adrenergic Receptor Signaling Pathway.

cluster_1 In Vivo Blood Pressure Assay Workflow Anesthetize_Animal Anesthetize Canine Model Catheterize Arterial Catheterization Anesthetize_Animal->Catheterize Baseline_Agonist Establish Baseline Pressor Response (α-agonist) Catheterize->Baseline_Agonist Administer_Antagonist Administer Arc 239 (escalating doses) Baseline_Agonist->Administer_Antagonist Repeat_Agonist Repeat α-agonist Challenge Administer_Antagonist->Repeat_Agonist Measure_Response Measure Blood Pressure and Heart Rate Repeat_Agonist->Measure_Response Measure_Response->Administer_Antagonist Next Dose Analyze_Data Calculate ED50 Measure_Response->Analyze_Data

Diagram 2: Workflow for the In Vivo Blood Pressure Assay.

cluster_2 In Vivo Microdialysis Workflow Implant_Probe Implant Microdialysis Probe in Rat Brain Recover Animal Recovery Implant_Probe->Recover Baseline_Collection Collect Baseline Dialysate (aCSF) Recover->Baseline_Collection Administer_Antagonist Administer Arc 239 Baseline_Collection->Administer_Antagonist Post_Dose_Collection Collect Post-Dose Dialysate Administer_Antagonist->Post_Dose_Collection Measure_NE Measure Norepinephrine (HPLC) Post_Dose_Collection->Measure_NE Analyze_Data Compare to Baseline Measure_NE->Analyze_Data

Diagram 3: Workflow for the In Vivo Microdialysis Experiment.

Conclusion

While direct in vivo target engagement data for this compound is not yet publicly available, its high in vitro selectivity for the α2B-adrenoceptor provides a strong rationale for its investigation in living systems. The experimental methodologies detailed in this guide, which have been successfully employed for other α-adrenoceptor antagonists, offer a clear path forward for confirming the in vivo efficacy and target engagement of Arc 239. The successful demonstration of target engagement through these, or similar, functional and direct binding assays will be a critical step in the continued development of Arc 239 as a selective pharmacological tool and potential therapeutic agent.

References

Comparative Analysis of Arc 239 Dihydrochloride Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Arc 239 Dihydrochloride's Performance with Supporting Experimental Data.

Arc 239 dihydrochloride (B599025) is a potent and selective antagonist of α2-adrenergic receptors, demonstrating a notable preference for the α2B and α2C subtypes over the α2A subtype.[1] This selectivity makes it a valuable tool for dissecting the pharmacological roles of these specific adrenoceptor subtypes in various physiological and pathological processes. This guide provides a comparative analysis of this compound's activity in different cell line models, supported by quantitative data and detailed experimental protocols to aid in the design and interpretation of future research.

Quantitative Data Summary

The antagonist activity of this compound has been characterized in several cell systems, primarily through radioligand binding assays and functional assessments of downstream signaling pathways. The following tables summarize the available quantitative data for the binding affinity of this compound in different cell lines.

Table 1: Binding Affinity of this compound at Human α2-Adrenergic Receptor Subtypes in CHO Cells

Receptor SubtypeExpression SystemAffinity ConstantValueKi (nM)
α2A-ARHuman recombinant (CHO cells)pKi5.6~2512
α2B-ARHuman recombinant (CHO cells)pKi8.4~4.0
α2C-ARHuman recombinant (CHO cells)pKi7.08~83.2

Data sourced from a comprehensive application note on this compound.[1] The pKi values were converted to Ki (nM) for direct comparison.

Table 2: Dissociation Constant (pKd) of this compound at Human α2-Adrenergic Receptor Subtypes

Receptor SubtypeExpression SystemAffinity ConstantValue
α2A-AR-pKd5.95
α2B-AR-pKd7.41
α2C-AR-pKd7.56

This data further illustrates the selectivity of Arc 239 for the α2B and α2C subtypes.[1]

Table 3: Binding Affinity of this compound in Rat Kidney

Receptor SubtypeSpecies/TissueAffinity ConstantValueKi (nM)
α2B-ARRat KidneypKi7.06~87.1

This table provides a comparison of Arc 239's affinity in a native tissue context.[1]

Signaling Pathways and Mechanism of Action

This compound exerts its antagonist effects by competitively binding to α2B and α2C-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors by endogenous agonists like norepinephrine (B1679862) and epinephrine (B1671497) typically leads to the inhibition of adenylyl cyclase through the Gi/o protein pathway, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. By blocking agonist binding, Arc 239 prevents this downstream signaling cascade.

Arc239_Signaling_Pathway cluster_cell Cell Membrane Agonist Agonist a2_Receptor α2B/α2C Receptor Agonist->a2_Receptor Activates Arc239 Arc239 Arc239->a2_Receptor Blocks G_Protein Gi/o Protein a2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Modulates

Figure 1. Mechanism of action of this compound.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity (Ki) of this compound for α2-adrenergic receptors.

1. Membrane Preparation:

  • Homogenize cells or tissues expressing the target α2-adrenoceptor subtype in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4).[2]

  • Centrifuge the homogenate at a low speed to remove cellular debris.[3]

  • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).[2]

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[1]

  • Resuspend the final pellet in the assay buffer and determine the protein concentration.[1]

2. Binding Reaction:

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable α2-AR radioligand (e.g., [³H]Yohimbine or [³H]Rauwolscine) at a concentration near its Kd, and varying concentrations of unlabeled this compound.[1]

  • Determine non-specific binding in the presence of a high concentration of a competing non-radioactive ligand (e.g., 10 µM yohimbine).[1]

3. Incubation and Filtration:

  • Incubate the reaction mixture at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[2]

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[2][4]

  • Quickly wash the filters with ice-cold wash buffer to minimize non-specific binding.[1][4]

4. Quantification and Data Analysis:

  • Dry the filters and measure the retained radioactivity using a liquid scintillation counter.[1][4]

  • Calculate specific binding by subtracting non-specific binding from total binding.[1]

  • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition binding curve.[4]

  • Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare Cell/Tissue Membranes Incubation Incubate Membranes, Radioligand, and Arc 239 Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand ([³H]Yohimbine) Radioligand_Prep->Incubation Arc239_Dilutions Prepare Serial Dilutions of Arc 239 Arc239_Dilutions->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Quantification Quantify Radioactivity (Scintillation Counting) Washing->Quantification Curve_Generation Generate Competition Binding Curve Quantification->Curve_Generation Calculation Calculate IC50 and Ki (Cheng-Prusoff) Curve_Generation->Calculation

Figure 2. Workflow for a radioligand binding assay.
cAMP Functional Assay

This functional assay measures the ability of this compound to antagonize the agonist-induced inhibition of adenylyl cyclase.

1. Cell Seeding and Pre-treatment:

  • Plate cells expressing the α2-adrenoceptor subtype of interest in a 96-well plate.[4]

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[4]

2. Antagonist and Agonist Incubation:

  • Add increasing concentrations of this compound to the wells and incubate.

  • Add a fixed concentration of an α2-agonist (e.g., UK-14,304) along with an adenylyl cyclase activator (e.g., forskolin) to stimulate cAMP production.[4]

3. cAMP Detection:

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF or AlphaScreen).[5][6]

4. Data Analysis:

  • The signal from the detection kit is typically inversely proportional to the amount of cAMP produced.

  • Plot the antagonist concentration versus the signal to determine the IC50 value, representing the concentration of Arc 239 that reverses 50% of the agonist-induced inhibition of cAMP production.

cAMP_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate Pre-incubation Pre-incubate with Phosphodiesterase Inhibitor Cell_Seeding->Pre-incubation Antagonist_Addition Add Increasing Concentrations of Arc 239 Pre-incubation->Antagonist_Addition Agonist_Stimulation Add α2-Agonist and Forskolin Antagonist_Addition->Agonist_Stimulation Cell_Lysis Lyse Cells Agonist_Stimulation->Cell_Lysis cAMP_Detection Detect cAMP Levels (e.g., HTRF, AlphaScreen) Cell_Lysis->cAMP_Detection Data_Analysis Plot Concentration vs. Signal to Determine IC50 cAMP_Detection->Data_Analysis

References

Comparative Efficacy of Arc 239 Dihydrochloride in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Arc 239 dihydrochloride (B599025) with alternative α-adrenoceptor antagonists in relevant preclinical disease models. The data presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of appropriate pharmacological tools for their studies.

Executive Summary

Arc 239 dihydrochloride is a potent and selective antagonist of the α2B and α2C-adrenergic receptor subtypes. This selectivity profile distinguishes it from other less selective α-adrenoceptor antagonists. This guide summarizes the available quantitative data on the binding affinities and functional efficacy of this compound in comparison to other commonly used antagonists such as yohimbine, prazosin, and BRL 44408. While comprehensive head-to-head functional efficacy data in various disease models remains limited in publicly available literature, this guide compiles the existing information to provide a valuable comparative overview.

Data Presentation

Table 1: Comparative Binding Affinities (pKi) of α-Adrenoceptor Antagonists
Compoundα2A-AR (pKi)α2B-AR (pKi)α2C-AR (pKi)Primary SelectivityReference
Arc 239 5.68.47.08α2B/C
Yohimbine High AffinityModerate AffinityHigh AffinityNon-selective α2
Prazosin Low AffinityHigh AffinityModerate Affinityα2B (over α2A)
BRL 44408 ~8.77 (Ki = 1.7 nM)~6.84 (Ki = 144.5 nM)Data not availableα2A

Note: A higher pKi value indicates a stronger binding affinity. Direct comparison of pKi values across different studies should be done with caution due to potential variations in experimental conditions.

Table 2: Qualitative Efficacy of this compound and Comparators in Disease-Relevant Models
Tissue/Cell TypeParameterThis compoundPrazosinYohimbineBRL 44408
Human Platelets Inhibition of Agonist-Induced AggregationQualitatively inhibits ADP, epinephrine, and arachidonic acid-induced aggregation.[1]Variable effects reported; may normalize increased aggregation in hypertension.[1]Inhibits epinephrine-induced aggregation (lowest effective oral dose: 8 mg).[1]Data not available
Rat Uterus (pregnant) Inhibition of Noradrenaline-Stimulated ContractionStrong inhibitory effect observed.[1]No significant effect on uterine activity.[1]Inhibits uterine activity.[1]Data not available

Note: The data for Arc 239 in functional assays is primarily qualitative. Further research is needed to fully characterize its quantitative efficacy profile in comparison to other antagonists.[1]

Experimental Protocols

In Vitro Platelet Aggregation Assay

Objective: To assess the in vitro effect of this compound and other antagonists on platelet aggregation induced by various agonists.

Materials:

  • Freshly drawn human venous blood collected in 3.2% sodium citrate (B86180) tubes.

  • This compound and other test compounds dissolved in an appropriate vehicle (e.g., DMSO, saline).

  • Platelet agonists: Adenosine diphosphate (B83284) (ADP), epinephrine, arachidonic acid, collagen.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Light transmission aggregometer.

Procedure:

  • PRP and PPP Preparation: Centrifuge the citrated whole blood to obtain PRP. Further centrifuge the remaining blood at a higher speed to obtain PPP.

  • Baseline and Maximum Aggregation: Use PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline in the aggregometer.

  • Antagonist Incubation: In the aggregometer cuvettes, add PRP and the desired final concentrations of the test antagonist (e.g., Arc 239, yohimbine). Incubate for a short period (e.g., 1-5 minutes) at 37°C with stirring.

  • Induction of Aggregation: Add the platelet agonist (e.g., ADP or epinephrine) to the cuvettes to induce aggregation.

  • Measurement: Record the change in light transmission for a set period (e.g., 5-10 minutes) using the aggregometer.

  • Data Analysis: Construct dose-response curves to determine the IC50 of the antagonists.

In Vitro Uterine Contraction Assay

Objective: To evaluate the effect of this compound and other antagonists on noradrenaline-stimulated contractions in isolated pregnant rat uterine tissue.

Materials:

  • Uterine horns isolated from pregnant rats.

  • Krebs-Henseleit solution.

  • Noradrenaline.

  • This compound and other test compounds.

  • Organ bath system with isometric force transducers.

Procedure:

  • Tissue Preparation: Mount uterine strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

  • Equilibration: Allow the tissues to equilibrate under a resting tension.

  • Contraction Induction: Induce sustained contractions by adding a submaximal concentration of noradrenaline.

  • Antagonist Addition: Once a stable contraction plateau is reached, add cumulative concentrations of the test antagonist to the organ bath.

  • Data Recording: Record the isometric tension continuously.

  • Data Analysis: Express the relaxation induced by the antagonist as a percentage of the maximal noradrenaline-induced contraction. Construct concentration-response curves to determine the EC50 or pA2 value.[1]

Mandatory Visualization

G cluster_receptor α2-Adrenergic Receptor Signaling cluster_antagonist Mechanism of this compound Agonist Agonist α2-AR α2-Adrenergic Receptor Agonist->α2-AR Binds to G_protein Gi/o Protein α2-AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets Arc_239 This compound Arc_239->α2-AR Blocks Agonist Binding

Caption: Signaling pathway of the α2-adrenergic receptor and the inhibitory action of Arc 239.

G cluster_0 Experimental Workflow: Platelet Aggregation Assay start Start prep_prp Prepare Platelet-Rich Plasma (PRP) start->prep_prp baseline Set Baseline and Max Aggregation prep_prp->baseline incubate Incubate PRP with Antagonist baseline->incubate induce Induce Aggregation with Agonist incubate->induce measure Measure Light Transmission induce->measure analyze Analyze Data (IC50) measure->analyze end End analyze->end

References

Arc 239 Dihydrochloride vs. Rauwolscine: A Comparative Receptor Binding Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of Arc 239 dihydrochloride (B599025) and rauwolscine (B89727), two prominent antagonists of α2-adrenergic receptors. By presenting their receptor binding affinities, selectivity profiles, and the experimental methodologies used to determine these characteristics, this document aims to equip researchers with the critical information needed for informed compound selection in preclinical research and drug development.

Quantitative Comparison of Receptor Binding Affinities

The binding affinities of Arc 239 dihydrochloride and rauwolscine for various adrenergic and serotonin (B10506) receptor subtypes have been determined through numerous in vitro radioligand binding studies. The data, presented in terms of the inhibition constant (Kᵢ) and its negative logarithm (pKᵢ), are summarized below. A higher pKᵢ value indicates a stronger binding affinity.

CompoundReceptor SubtypeSpecies/Expression SystempKᵢ / Kᵢ (nM)Reference
This compound α2A-AdrenergicHuman recombinant (CHO cells)5.6 / ~2512[1][2]
α2B-AdrenergicHuman recombinant (CHO cells)8.4 / ~4.0[1][2]
α2C-AdrenergicHuman recombinant (CHO cells)7.08 / ~83.2[1][2]
α2B-AdrenergicRat Kidney7.06 / ~87.1[2]
5-HT1ARat- / 63.1
Rauwolscine α2-AdrenergicBovine6.16 ± 0.64 / -[3]
α2A-Adrenergic-- / 3.5[1]
α2B-Adrenergic-- / 0.37[1]
α2C-Adrenergic-- / 0.13[1]
5-HT1AHuman- / 158 ± 69[3]
5-HT2BHuman- / 14.3[4]

Key Observations:

  • α2-Adrenergic Subtype Selectivity: this compound demonstrates marked selectivity for the α2B and α2C-adrenergic receptor subtypes over the α2A subtype.[1][2] In contrast, rauwolscine exhibits high affinity across all three α2-adrenergic subtypes, with a particularly high affinity for the α2B and α2C subtypes.[1]

  • Serotonergic Activity: Both compounds display affinity for serotonin receptors. Arc 239 has a notable affinity for the 5-HT1A receptor. Rauwolscine also binds to 5-HT1A and 5-HT2B receptors.[3][4] This cross-reactivity is a crucial consideration when designing experiments to investigate the specific effects of α2-adrenergic blockade.

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of the inhibitory constant (Kᵢ) for unlabeled compounds like Arc 239 and rauwolscine is typically achieved through competitive radioligand binding assays. This method measures the ability of a test compound to displace a radiolabeled ligand with known affinity from its receptor.

1. Membrane Preparation:

  • Source: Tissues (e.g., rat cerebral cortex) or cultured cells (e.g., CHO or HEK293 cells) stably expressing the human α2-adrenergic receptor subtypes are used.[5]

  • Homogenization: Cells or tissues are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).[5]

  • Centrifugation: The homogenate undergoes a low-speed centrifugation (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. The resulting supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.[5]

  • Washing and Storage: The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method like the Bradford or BCA assay. Aliquots of the membrane preparation are stored at -80°C until use.[2][6]

2. Binding Assay Procedure:

  • Assay Setup: The assay is typically performed in a 96-well plate format.[5][7]

  • Reagents:

    • Membrane Preparation: Thawed membrane aliquots are resuspended in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[2]

    • Radioligand: A suitable α2-adrenergic receptor radioligand, such as [³H]-Rauwolscine, is used at a concentration close to its dissociation constant (Kd).[2][5]

    • Competitor: Serial dilutions of the unlabeled test compound (Arc 239 or rauwolscine) are prepared in the assay buffer.[2]

    • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radioactive α2-adrenergic ligand, such as phentolamine (B1677648) or unlabeled yohimbine, is used to determine non-specific binding.[2]

  • Incubation: The membrane preparation, radioligand, and competitor (or buffer for total binding, or non-specific ligand) are combined in the wells of the plate. The plate is then incubated (e.g., 60-90 minutes at room temperature) to allow the binding to reach equilibrium.[5]

3. Filtration and Quantification:

  • Termination: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[5][6]

  • Washing: The filters are quickly washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.[2]

  • Scintillation Counting: The dried filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured in counts per minute (CPM) using a liquid scintillation counter.[2]

4. Data Analysis:

  • Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding (CPM) from the total binding (CPM).[6]

  • IC₅₀ Determination: The specific binding data (as a percentage of maximum specific binding) is plotted against the logarithm of the competitor concentration. A non-linear regression analysis is used to fit the data to a one-site or two-site binding model to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).[5]

  • Kᵢ Calculation: The inhibitory constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the α2-adrenergic receptor signaling pathway and the general workflow of a competitive radioligand binding assay.

G α2-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane a2_receptor α2-Adrenergic Receptor gi_protein Gi Protein a2_receptor->gi_protein Activates ac Adenylyl Cyclase gi_protein->ac Inhibits camp cAMP ac->camp Converts agonist Agonist (e.g., Norepinephrine) agonist->a2_receptor Activates antagonist Antagonist (Arc 239 / Rauwolscine) antagonist->a2_receptor Blocks atp ATP atp->ac response Inhibition of Downstream Effects camp->response Leads to

Caption: Antagonistic action on the α2-adrenergic receptor signaling pathway.

G Competitive Radioligand Binding Assay Workflow prep 1. Membrane Preparation incubation 2. Incubation (Membranes + Radioligand + Competitor) prep->incubation filtration 3. Filtration & Washing incubation->filtration counting 4. Scintillation Counting filtration->counting analysis 5. Data Analysis (IC50 -> Ki) counting->analysis

Caption: General workflow for a competitive radioligand binding assay.

References

Assessing the Functional Consequences of Arc 239 Dihydrochloride Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Arc 239 dihydrochloride (B599025) is a notable selective antagonist for the α2B and α2C adrenoceptor subtypes, making it a valuable tool in pharmacological research. Understanding its functional consequences in comparison to other α2-adrenoceptor antagonists is crucial for designing experiments and interpreting data accurately. This guide provides an objective comparison of Arc 239 dihydrochloride with other alternatives, supported by experimental data and detailed protocols.

Comparative Analysis of α2-Adrenoceptor Antagonists

The primary functional consequence of this compound binding to α2B/2C adrenoceptors is the blockade of the Gi/o-coupled signaling pathway. This inhibition prevents the downstream decrease in intracellular cyclic AMP (cAMP) levels that is typically initiated by endogenous agonists like norepinephrine (B1679862) and epinephrine.[1] The following tables present a comparative overview of the binding affinities and functional potencies of this compound and other selected α2-adrenoceptor antagonists.

Table 1: Comparative Binding Affinities (Ki/pKd) at α2-Adrenoceptor Subtypes
Compoundα2A (pKi/Ki [nM])α2B (pKi/Ki [nM])α2C (pKi/Ki [nM])Species/Cell LineReference(s)
This compound 5.6 / 25128.4 / 4.07.08 / 83.2Human recombinant (CHO cells)[2]
Yohimbine (B192690)8.52 / 3.08.00 / 10.09.17 / 0.68Human
BRL-444088.77 / 1.76.84 / 144.5-Human[3]
MK-9128.77 / 1.77 (α2A)-10.12 / 0.075 (α2C)Rat Cerebral Cortex[4]

Note: A higher pKi value indicates a higher binding affinity.

Table 2: Comparative Functional Potency of α2-Adrenoceptor Antagonists
CompoundAssay TypeFunctional Potency (IC50/KB [nM])Receptor SubtypeReference(s)
This compound -Data not availableα2B/2C-
BRL-44408Forskolin-induced cAMP accumulationIC50: 92.25, KB: 7.9α2A[5][6]
Yohimbine-Data not available--
MK-912-Data not available--

Note: Functional potency data for this compound and some alternatives in directly comparable functional assays is limited in the reviewed literature.

Table 3: Off-Target Binding Profile
CompoundKnown Off-Target(s)Affinity (Ki [nM])Reference(s)
This compound 5-HT1A Receptor199 (vs. [3H]8-OH-DPAT), 338 (vs. [3H]RX 821002)[3][7]
Yohimbine5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, D2, D3Various[8][9][10]
BRL-444085-HT1A Receptor571[5][6]
MK-912-Data not available-

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

G Signaling Pathway of α2-Adrenoceptor Antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist alpha2_Receptor α2-Adrenoceptor Agonist->alpha2_Receptor Binds Antagonist Arc 239 Antagonist->alpha2_Receptor Blocks G_Protein Gi/o Protein alpha2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates substrates leading to

Caption: α2-Adrenoceptor signaling and the inhibitory action of Arc 239.

G Experimental Workflow: Forskolin-Induced cAMP Accumulation Assay Start Start Cell_Culture Cell Culture (expressing α2-receptor) Start->Cell_Culture Pre_incubation Pre-incubate with Antagonist (e.g., Arc 239) Cell_Culture->Pre_incubation Stimulation Stimulate with Forskolin (B1673556) + Agonist Pre_incubation->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Detection cAMP Detection (e.g., HTRF, ELISA) Lysis->cAMP_Detection Data_Analysis Data Analysis (IC50 determination) cAMP_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing antagonist potency using a cAMP assay.

G Experimental Workflow: [35S]GTPγS Binding Assay Start Start Membrane_Prep Membrane Preparation (expressing α2-receptor) Start->Membrane_Prep Incubation Incubate membranes with Antagonist, Agonist, and [35S]GTPγS Membrane_Prep->Incubation Filtration Rapid Filtration to separate bound and free [35S]GTPγS Incubation->Filtration Scintillation_Counting Scintillation Counting to measure bound radioactivity Filtration->Scintillation_Counting Data_Analysis Data Analysis (EC50/IC50 determination) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing G-protein activation using a GTPγS assay.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to assess the functional consequences of this compound binding.

Forskolin-Induced cAMP Accumulation Assay

This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production.

Materials:

  • Cells stably expressing the human α2B or α2C adrenoceptor (e.g., CHO or HEK293 cells).[11]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution (10 mM in DMSO).

  • α2-adrenoceptor agonist (e.g., UK 14,304) stock solution.

  • Forskolin stock solution.

  • IBMX (a phosphodiesterase inhibitor) stock solution.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • 96-well or 384-well assay plates.

Protocol:

  • Cell Seeding: Seed cells into the appropriate assay plate at a density that allows for optimal response and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the α2-agonist in assay buffer.

  • Antagonist Pre-incubation: Remove the culture medium and add the various concentrations of this compound to the cells. Incubate for 15-30 minutes at 37°C.[12]

  • Agonist and Forskolin Stimulation: Add a fixed concentration of the α2-agonist (typically EC80) along with a concentration of forskolin that elicits a submaximal cAMP response.[13]

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.[12]

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon receptor stimulation by an agonist and its inhibition by an antagonist.

Materials:

  • Cell membranes prepared from cells expressing the α2-adrenoceptor of interest.

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

  • GDP.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • This compound and α2-agonist solutions.

  • Glass fiber filters.

  • Scintillation fluid.

Protocol:

  • Reaction Setup: In a microplate, combine the cell membranes, a fixed concentration of GDP, and varying concentrations of the antagonist (Arc 239).

  • Agonist Addition: Add a fixed concentration of the α2-agonist to stimulate the receptor.

  • Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction and incubate at 30°C for a defined period (e.g., 60 minutes).

  • Termination of Reaction: Terminate the reaction by rapid filtration through glass fiber filters to separate the membrane-bound [³⁵S]GTPγS from the free radioligand.[14]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound [³⁵S]GTPγS.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS). Plot the specific binding against the antagonist concentration to calculate the IC50.

Conclusion

This compound demonstrates high affinity and selectivity for the α2B and α2C adrenoceptor subtypes. Its primary functional consequence is the competitive antagonism of the Gi/o-coupled signaling pathway, leading to an increase in intracellular cAMP levels in the presence of an agonist. When compared to other α2-antagonists like yohimbine, BRL-44408, and MK-912, this compound exhibits a distinct selectivity profile. However, its off-target affinity for the 5-HT1A receptor should be considered when interpreting experimental outcomes. The provided experimental protocols for cAMP accumulation and GTPγS binding assays offer robust methods for quantifying the functional consequences of this compound and other antagonists, enabling researchers to make informed decisions in their drug discovery and development efforts.

References

Validating Arc 239 Dihydrochloride Specificity: A Knockout Mouse Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for utilizing knockout (KO) mouse models to validate the pharmacological specificity of Arc 239 dihydrochloride (B599025). Due to its known dual affinity for both α2B/C-adrenergic and 5-HT1A receptors, rigorous in vivo validation is crucial for the accurate interpretation of experimental results. This guide compares the expected outcomes of Arc 239 administration in wild-type, α2B-adrenergic receptor knockout (Adra2b KO), and 5-HT1A receptor knockout (Htr1a KO) mice, supported by detailed experimental protocols and data presentation.

Introduction to Arc 239 Dihydrochloride

Arc 239 is a potent antagonist with high selectivity for the α2B and α2C adrenergic receptor subtypes over the α2A subtype.[1][2][3] However, it also exhibits significant binding affinity for the serotonin (B10506) 5-HT1A receptor.[1] This off-target activity necessitates careful validation to dissect the on-target versus off-target effects in physiological and behavioral studies. Knockout mouse models offer a powerful tool for this purpose by allowing researchers to assess the compound's effects in the absence of its intended target or known off-targets.

Comparative Analysis of Arc 239 Effects in Wild-Type and Knockout Mice

To validate the specificity of Arc 239, its effects on key signaling pathways and behavioral paradigms should be compared across wild-type (WT), Adra2b KO, and Htr1a KO mice. The following table summarizes the expected outcomes based on the known pharmacology of Arc 239 and the phenotypes of the respective knockout mice.

Table 1: Predicted Effects of this compound in Wild-Type and Knockout Mice

Parameter Wild-Type (WT) Adra2b KO Htr1a KO Rationale
Biochemical Markers
Norepinephrine-induced cAMP Inhibition (Brain Cortex)Attenuation of inhibitionNo significant effectAttenuation of inhibitionArc 239 blocks the α2B-mediated Gi-coupled pathway. In Adra2b KO mice, this target is absent. Effects in Htr1a KO mice would be due to on-target α2B antagonism.
8-OH-DPAT-induced cAMP Inhibition (Hippocampus)Attenuation of inhibitionAttenuation of inhibitionNo significant effectArc 239 blocks the 5-HT1A-mediated Gi-coupled pathway. In Htr1a KO mice, this off-target is absent. Effects in Adra2b KO mice would be due to off-target 5-HT1A antagonism.
Agonist-induced ERK1/2 Phosphorylation (Relevant Brain Region)Modulation (increase or decrease depending on pathway)No modulation of α2B-mediated ERK signalingNo modulation of 5-HT1A-mediated ERK signalingDissects the contribution of each receptor to MAPK pathway modulation by Arc 239.
Behavioral Outcomes
Locomotor ActivityPotential increaseNo α2B-mediated change; potential 5-HT1A effects remainNo 5-HT1A-mediated change; potential α2B effects remainα2B and 5-HT1A receptors can modulate locomotor activity.[4][5]
Anxiety-like Behavior (Elevated Plus Maze)Anxiolytic or anxiogenic effectsAttenuated or absent α2B-mediated effectsAttenuated or absent 5-HT1A-mediated anxiogenic-like effects5-HT1A receptor knockout mice exhibit an anxiety-like phenotype.[6][7]
Depressive-like Behavior (Forced Swim Test)Potential antidepressant-like effectAssessment of α2B contribution to mood regulationAttenuated antidepressant-like effect5-HT1A receptors are a key target for antidepressant drugs.[7]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and the experimental design, the following diagrams are provided.

G cluster_0 α2B-Adrenergic Receptor Signaling cluster_1 5-HT1A Receptor Signaling (Off-Target) Norepinephrine Norepinephrine Adra2b α2B-AR Norepinephrine->Adra2b Gi_alpha Gi (α subunit) Adra2b->Gi_alpha Activates AC_alpha Adenylyl Cyclase Gi_alpha->AC_alpha Inhibits cAMP_alpha cAMP AC_alpha->cAMP_alpha Decreases Arc239_alpha Arc 239 Arc239_alpha->Adra2b Antagonizes Serotonin Serotonin Htr1a 5-HT1A-R Serotonin->Htr1a Gi_5ht Gi (α subunit) Htr1a->Gi_5ht Activates AC_5ht Adenylyl Cyclase Gi_5ht->AC_5ht Inhibits cAMP_5ht cAMP AC_5ht->cAMP_5ht Decreases Arc239_5ht Arc 239 Arc239_5ht->Htr1a Antagonizes G Start Start Animal_Groups Generate Experimental Groups: - Wild-Type (WT) - Adra2b KO - Htr1a KO Start->Animal_Groups Treatment Administer Arc 239 or Vehicle (e.g., 1-10 mg/kg, i.p.) Animal_Groups->Treatment Behavioral Behavioral Testing (30-60 min post-injection) - Locomotor Activity - Elevated Plus Maze - Forced Swim Test Treatment->Behavioral Biochemical Biochemical Analysis (Euthanize and collect brain tissue) - cAMP Assay - ERK Phosphorylation (Western Blot) Treatment->Biochemical Analysis Data Analysis and Comparison Behavioral->Analysis Biochemical->Analysis Conclusion Determine Specificity Profile Analysis->Conclusion

References

Safety Operating Guide

Proper Disposal of Arc 239 Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds like Arc 239 dihydrochloride (B599025) are critical to maintaining a secure laboratory environment and ensuring environmental protection.[1] This guide provides comprehensive, step-by-step procedures for the proper disposal of Arc 239 dihydrochloride, a compound classified as harmful if swallowed and highly toxic to aquatic life with long-lasting effects.[1][2] Adherence to these protocols is essential for minimizing risks and complying with safety regulations.

Hazard and Safety Data

Understanding the hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes its classification under the Globally Harmonized System (GHS).[2]

Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[1][3]
Aquatic Hazard (Acute)Category 1H400: Very toxic to aquatic life.[1][2][3]
Aquatic Hazard (Long-term)      Category 1H410: Very toxic to aquatic life with long lasting effects.[1][2]

Signal Word: Warning[2][3]

Personal Protective Equipment (PPE)

Before handling or disposing of this compound, it is mandatory to be equipped with the appropriate personal protective equipment to prevent exposure.

  • Eye Protection: Wear safety goggles with side-shields.[2]

  • Hand Protection: Use suitable protective gloves.[2]

  • Skin and Body Protection: An impervious lab coat or other protective clothing is necessary to prevent skin contact.[2]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a suitable respirator must be used.[2]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to contain the substance and prevent environmental contamination and personal exposure.

  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure the space is well-ventilated.[1]

  • Contain Spill: Prevent the spilled material from spreading and keep it away from drains and water sources.[1]

  • Absorb Spill:

    • For liquid spills, use a finely-powdered, liquid-binding material such as diatomite or universal binders to absorb the substance.[1][2]

    • For solid spills, carefully sweep or scoop the material, taking care to avoid generating dust.

  • Collect Waste: Place all contaminated materials, including the absorbent, into a designated and clearly labeled hazardous waste container.

  • Decontaminate Area: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.[1]

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to follow local, regional, and national hazardous waste regulations.[1][4] The precautionary statement P501 advises to "Dispose of contents/container in accordance with local regulation."[1]

  • Waste Collection:

    • Collect all waste containing this compound, including unused product and contaminated labware (e.g., vials, pipette tips, gloves), in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Storage:

    • Store the hazardous waste container in a secure, designated area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[2] The storage area should be cool and dry.[2]

  • Engage a Licensed Waste Disposal Service:

    • Contact a licensed professional waste disposal service to handle the final disposal of the material.[2] It is imperative that this material is not released into the environment.[2]

Disposal Workflow Diagram

The following diagram illustrates the general workflow for the proper handling and disposal of this compound in a laboratory setting.

cluster_handling Chemical Handling cluster_waste Waste Generation & Spill Response cluster_disposal Disposal Pathway cluster_spill_response start Start: Use of Arc 239 ppe Wear Appropriate PPE start->ppe use Use in a Well-Ventilated Area ppe->use generate_waste Generate Arc 239 Waste (unused product, contaminated labware) use->generate_waste spill Spill Occurs use->spill collect Collect in a Designated, Labeled Hazardous Waste Container generate_waste->collect evacuate Evacuate and Ventilate spill->evacuate store Store in a Secure Area collect->store dispose Dispose via Licensed Hazardous Waste Contractor store->dispose contain Contain and Absorb evacuate->contain decontaminate Decontaminate Area contain->decontaminate dispose_spill Dispose of Spill Cleanup Materials as Hazardous Waste decontaminate->dispose_spill dispose_spill->collect

General workflow for the proper handling and disposal of Arc 239.

References

Essential Safety and Operational Guide for Handling Arc 239 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of Arc 239 dihydrochloride (B599025). Designed for researchers, scientists, and drug development professionals, this document outlines the essential information required for the safe and effective use of this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and environmental protection.

Hazard Identification and Classification

Arc 239 dihydrochloride is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Acute Oral Toxicity (Category 4), H302: Harmful if swallowed.[1][2]

  • Hazardous to the aquatic environment, acute hazard (Category 1), H400: Very toxic to aquatic life.[1][2]

  • Hazardous to the aquatic environment, long-term hazard (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1][2]

The signal word for this substance is Warning .[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

Data PointValueSource
GHS Classification Acute toxicity, oral (Category 4)Hazardous to the aquatic environment, acute hazard (Category 1)Hazardous to the aquatic environment, long-term hazard (Category 1)[1][2]
Molecular Weight 480.43 g/mol [1][3][4]
Occupational Exposure Limits No data available[1]
Solubility in Water >5 mg/mL
Storage Temperature 2-8°C

Operational and Disposal Plans

Strict adherence to the following protocols is mandatory for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. The following equipment must be worn at all times when handling this compound:[1]

  • Eye Protection: Safety goggles with side-shields are required.[1]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile gloves).[1][5]

  • Skin and Body Protection: An impervious lab coat or clothing is necessary to prevent skin contact.[1]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the substance in powdered form or when generating aerosols.[1]

Handling Protocols
  • Work in a well-ventilated area. A fume hood is recommended for handling powders.[1][5]

  • A safety shower and eye wash station must be readily accessible.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the designated handling area.[1]

  • Avoid breathing dust, vapors, or mist.[1]

  • Prevent the release of the substance into the environment.[1]

Storage Protocols
  • Store in a tightly sealed container in a cool, dry place.[1] The recommended storage temperature is 2-8°C.

  • The chemical is stable under recommended storage conditions.[1]

  • Avoid incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate personnel from the spill area and ensure adequate ventilation.[2]

  • Personal Protective Equipment (PPE): Use full personal protective equipment, including respiratory protection.[2]

  • Containment: Prevent the spill from spreading and keep the product away from drains and water courses.[2]

  • Cleanup:

    • For liquid spills, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1][2]

    • For solid spills, carefully sweep or scoop up the material, avoiding dust generation.[1]

  • Disposal of Cleanup Materials: Collect all cleanup materials in a designated, labeled hazardous waste container.[2]

Disposal Plan

Due to its high toxicity to aquatic life, prevent release into the environment.[1]

  • Waste Collection: Collect all waste containing this compound (unused product, contaminated labware, spill cleanup materials) in a designated, labeled hazardous waste container.[2]

  • Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.[1][2]

  • Regulatory Compliance: Dispose of contents/container in accordance with all local, state, and federal regulations.[2]

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • This compound powder

  • Sterile, high-purity water or DMSO

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Allow the this compound vial to equilibrate to room temperature before opening.[4]

  • To prepare a 10 mM stock solution, add the appropriate volume of solvent. For example, to a vial containing 1 mg of this compound (MW: 480.43), add 208.15 µL of solvent.[4]

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution in aqueous solutions.[4]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[4]

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.[4]

  • Store the aliquots at -20°C or -80°C. Stock solutions are typically stable for up to 6 months.[4]

Visualizations

Safe Handling Workflow for this compound Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment start Start: Handling Arc 239 ppe Wear Appropriate PPE start->ppe ventilation Work in a Well-Ventilated Area / Fume Hood ppe->ventilation weighing Weighing and Preparation of Solutions ventilation->weighing experiment Conduct Experiment weighing->experiment decontaminate Decontaminate Work Area experiment->decontaminate wash Wash Hands Thoroughly decontaminate->wash end End of Procedure wash->end

Caption: Recommended workflow for the safe handling of this compound.

Disposal Workflow for this compound Disposal Workflow for this compound cluster_generation Waste Generation cluster_collection Collection and Storage cluster_disposal Final Disposal start Start: Arc 239 Waste Generated waste Unused Product, Contaminated Labware, Spill Material start->waste collect Collect in a Designated, Labeled Hazardous Waste Container waste->collect store Store in a Secure Area collect->store dispose Dispose via Licensed Hazardous Waste Contractor store->dispose end End of Disposal Process dispose->end

Caption: Step-by-step process for the proper disposal of this compound waste.

This compound Signaling Pathway This compound Signaling Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling receptor α2B-Adrenoceptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka Activates response Cellular Response pka->response arc239 This compound arc239->receptor Blocks agonist Agonist (e.g., Norepinephrine) agonist->receptor Activates

Caption: Inhibitory effect of Arc 239 on the α2B-adrenoceptor signaling pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arc 239 dihydrochloride
Reactant of Route 2
Reactant of Route 2
Arc 239 dihydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。